Product packaging for Fargesone A(Cat. No.:CAS No. 116424-69-2)

Fargesone A

Cat. No.: B171184
CAS No.: 116424-69-2
M. Wt: 372.4 g/mol
InChI Key: COELSLLVNMRXHB-KYIFXELVSA-N
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Description

Fargesone A is a member of benzodioxoles.
This compound has been reported in Piper wightii, Piper hymenophyllum, and other organisms with data available.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24O6 B171184 Fargesone A CAS No. 116424-69-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,3aR,7S,7aS)-2-(1,3-benzodioxol-5-yl)-3a,4-dimethoxy-3-methyl-7-prop-2-enyl-2,3,7,7a-tetrahydro-1-benzofuran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O6/c1-5-6-14-15(22)10-18(23-3)21(24-4)12(2)19(27-20(14)21)13-7-8-16-17(9-13)26-11-25-16/h5,7-10,12,14,19-20H,1,6,11H2,2-4H3/t12-,14-,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COELSLLVNMRXHB-KYIFXELVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2C1(C(=CC(=O)C2CC=C)OC)OC)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](O[C@@H]2[C@]1(C(=CC(=O)[C@H]2CC=C)OC)OC)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20331969
Record name Fargesone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20331969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116424-69-2
Record name Fargesone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20331969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling Fargesone A: A Technical Guide to its Isolation from Magnolia fargesii

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fargesone A, a neolignan found in the flower buds of Magnolia fargesii, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the isolation and characterization of this compound, consolidating available data into a structured format to aid researchers in their exploration of this natural product. The isolation of this compound from its natural source is characterized by low yields, underscoring the importance of efficient and well-documented protocols.

Quantitative Data Summary

The isolation of this compound is a meticulous process with a notably low yield. The following table summarizes the key quantitative data associated with its extraction and characterization.

ParameterValueSource
Yield from Plant Material 68 mg from 12.7 kg of dried Magnolia leaves[1][2]
Molecular Formula C₂₁H₂₄O₆[3]
Molecular Weight 372.4 g/mol [3]

Experimental Protocols

The isolation of this compound from the flower buds of Magnolia fargesii involves a multi-step process encompassing extraction, fractionation, and chromatographic purification.

Plant Material and Extraction

The initial step involves the extraction of crude compounds from the dried flower buds of Magnolia fargesii.

  • Starting Material: Dried and powdered flower buds of Magnolia fargesii.

  • Extraction Solvent: Methanol or 70% aqueous methanol.

  • Procedure:

    • The powdered plant material is macerated with the extraction solvent at room temperature.

    • The process is typically repeated three times to ensure exhaustive extraction.

    • The resulting extracts are combined and filtered.

    • The solvent is removed under reduced pressure to yield a crude extract.

Fractionation

The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • Procedure:

    • The crude methanol extract is suspended in water.

    • The aqueous suspension is successively partitioned with solvents of increasing polarity. A typical solvent series is n-hexane, chloroform (CHCl₃), and n-butanol.

    • The chloroform fraction, which contains the neolignans including this compound, is collected for further purification.

Chromatographic Purification

The chloroform fraction is a complex mixture that requires further separation by column chromatography to isolate this compound. While specific details for this compound are not extensively published, a general approach for the separation of neolignans from Magnolia species involves the following steps:

  • Column Chromatography (Initial Separation):

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient system of chloroform and methanol is commonly used, starting with a low polarity (e.g., 20:1 CHCl₃:MeOH) and gradually increasing the polarity.

  • Further Purification (if necessary):

    • Sephadex LH-20 Column Chromatography: This technique is often employed for further purification, using methanol as the eluent.

    • Reversed-Phase Chromatography (RP-18): This can be used as an additional purification step.

    • Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain high-purity this compound.

Characterization Data

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table summarizes the ¹H and ¹³C NMR spectral data for this compound.

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ, multiplicity, J in Hz)
1 ------
2 84.14.88 (d, J = 8.8)
3 49.92.15 (m)
3a 90.1---
4 160.0---
5 110.65.86 (s)
6 195.9---
7 47.93.28 (m)
7a 56.52.92 (dd, J = 11.2, 5.2)
1' 132.0---
2' 108.16.88 (d, J = 1.6)
3' ------
4' 148.0---
5' 106.66.81 (d, J = 8.0)
6' 119.56.78 (dd, J = 8.0, 1.6)
1'' 33.92.45 (m), 2.29 (m)
2'' 136.55.83 (m)
3'' 116.85.08 (m)
3-Me 13.91.05 (d, J = 7.2)
3a-OMe 51.53.59 (s)
4-OMe 56.13.82 (s)
OCH₂O 101.25.95 (s)

Data obtained from the total synthesis of (-)-Fargesone A.

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS): The exact mass of this compound is a critical piece of data for confirming its elemental composition.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the key processes in the isolation and study of this compound.

FargesoneA_Isolation_Workflow Isolation Workflow for this compound Plant Magnolia fargesii (Flower Buds) Extraction Methanol Extraction Plant->Extraction Crude_Extract Crude Methanol Extract Extraction->Crude_Extract Partition Liquid-Liquid Partitioning (n-hexane, CHCl3, n-butanol) Crude_Extract->Partition CHCl3_Fraction Chloroform (CHCl3) Fraction Partition->CHCl3_Fraction Column_Chrom Silica Gel Column Chromatography CHCl3_Fraction->Column_Chrom Purified_Fractions Semi-purified Fractions Column_Chrom->Purified_Fractions Final_Purification Preparative HPLC / Sephadex LH-20 Purified_Fractions->Final_Purification Fargesone_A This compound Final_Purification->Fargesone_A

Caption: A flowchart outlining the general steps for the isolation of this compound.

Conclusion

This technical guide provides a consolidated resource for the isolation and characterization of this compound from Magnolia fargesii. The presented protocols and data, compiled from various scientific sources, are intended to facilitate further research into the chemistry and pharmacology of this intriguing neolignan. The extremely low natural abundance of this compound highlights the potential utility of total synthesis as a more viable source for extensive biological evaluation.

References

A Technical Guide to Fargesone A: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fargesone A is a naturally occurring lignan found in the flower buds of plants from the Magnolia genus, such as Magnolia fargesii, which are used in traditional Asian medicine.[1][2][3][4] Initially noted for weak anti-inflammatory and calcium antagonistic activities, recent research has identified this compound as a potent and selective agonist of the Farnesoid X receptor (FXR), a key regulator of metabolic homeostasis.[1][2][5] This discovery has positioned this compound as a compound of significant interest for therapeutic development, particularly for liver diseases.[1][2] However, its low natural abundance has been a barrier to extensive research, a challenge now being addressed by scalable total synthesis.[1][2] This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, biological activity, and relevant experimental protocols.

Chemical Identity and Structure

This compound is classified as a member of the benzodioxoles.[6] Its complex stereochemistry is crucial for its biological activity.

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name (2S,3R,3aR,7S,7aS)-2-(1,3-benzodioxol-5-yl)-3a,4-dimethoxy-3-methyl-7-prop-2-enyl-2,3,7,7a-tetrahydro-1-benzofuran-6-one[6]
Molecular Formula C₂₁H₂₄O₆[6]
Molecular Weight 372.4 g/mol [6]
Canonical SMILES C[C@@H]1--INVALID-LINK--C3=CC4=C(C=C3)OCO4[6]
InChI Key COELSLLVNMRXHB-KYIFXELVSA-N[6]

| CAS Number | 116424-69-2[6] |

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound are vital for its handling, formulation, and pharmacokinetic profiling. Spectroscopic data provide the basis for its structural elucidation and quality control.

Table 2: Physicochemical Properties of this compound

Property Value
XLogP3 2.4[6]
Hydrogen Bond Donor Count 0[4]
Hydrogen Bond Acceptor Count 6[6]
Rotatable Bond Count 4[6]
Topological Polar Surface Area 63.2 Ų[4]
Heavy Atom Count 27[4]

| Complexity | 630[4] |

Table 3: Spectroscopic Data for this compound

Spectroscopy Type Key Chemical Shifts / Data
¹H-NMR Detailed spectral data are available in supplementary materials from cited literature.[1][2]
¹³C-NMR Complete spectral assignments are available in supplementary materials from cited literature.[1][2]
Mass Spectrometry Exact Mass: 372.15728848 Da[6]

| HRESIMS | Used for structural elucidation in combination with NMR.[7][8] |

Biological Activity and Mechanism of Action

This compound has been identified as a novel, potent, and selective agonist for the Farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver, kidney, and intestine.[1][5] FXR plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[1][9] The agonistic activity of this compound on FXR is mediated through direct binding to the receptor's ligand-binding domain.[1][8]

FXR Agonism and Downstream Effects

Upon binding, this compound induces a conformational change in FXR, leading to the recruitment of coactivators like SRC1-2 and SRC2-3.[1][7] This activation of FXR antagonizes the pro-inflammatory NF-κB signaling pathway.[9] Specifically, activated FXR can inhibit the transcription of key inflammatory mediators such as iNOS and COX-2.[9] This mechanism is central to the anti-inflammatory effects observed in hepatic cells.[1][9] Molecular docking studies show this compound fits into a hydrophobic pocket of the FXR ligand-binding domain, forming a hydrogen bond with a key histidine residue.[1][8]

The downstream effects of this compound-mediated FXR activation include:

  • Alleviation of hepatocyte lipid accumulation and cell death. [1][10]

  • Amelioration of liver inflammation and fibrosis. [1]

  • Regulation of key metabolic genes , including the upregulation of SHP and BSEP mRNA and the downregulation of CYP7A1 and CYP8B1 mRNA.[10]

Table 4: Bioactivity Data for this compound

Assay Type Target Result
AlphaScreen Assay FXR Coactivator Recruitment Dose-dependent increase in SRC2-3 recruitment[1][7]
Dual-Luciferase Reporter Assay FXR Transactivation Potent and selective activation of FXR over other nuclear receptors (PPARα/β/γ, PXR)[2][7]
Pharmacokinetic (PK) Test (Mice) Oral Bioavailability 10.9%[1]

| Pharmacokinetic (PK) Test (Mice) | Max. Plasma Concentration | 941 ng/mL[1] |

Anti-Inflammatory Signaling Pathway

The anti-inflammatory action of this compound is primarily linked to its ability to activate FXR, which in turn suppresses the NF-κB pathway. A related compound, Fargesin, has also been shown to inhibit NF-κB and AP-1 signaling.[3][11] The diagram below illustrates the proposed mechanism.

FargesoneA_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Fargesone_A This compound FXR FXR Fargesone_A->FXR Binds & Activates IKK IKK Complex FXR->IKK Antagonizes/ Inhibits Transcription NFkB_p65_nuc NF-κB (p65/p50) (Active) FXR->NFkB_p65_nuc Inhibits Activity IkBa IκBα IKK->IkBa Phosphorylates NFkB_Complex p65/p50-IκBα (Inactive) IkBa->NFkB_Complex Degrades NFkB_p65 NF-κB (p65/p50) NFkB_p65->NFkB_p65_nuc Translocates NFkB_Complex->NFkB_p65 Releases DNA DNA (Promoter Region) NFkB_p65_nuc->DNA Binds to Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) DNA->Inflammatory_Genes Transcription

Caption: this compound activates FXR, which antagonizes NF-κB-mediated inflammation.

Experimental Methodologies

The discovery and validation of this compound as an FXR agonist involved several key experimental protocols. A generalized workflow for screening and validation is presented below.

Experimental_Workflow cluster_0 Screening & Identification cluster_1 In Vitro Validation cluster_2 Cell-Based & In Vivo Studies Lib Natural Product Library (~2700 compounds) HTS High-Throughput Screen (AlphaScreen Assay) Lib->HTS Hit Identify Hit: This compound HTS->Hit Dose Dose-Response (AlphaScreen) Hit->Dose Reporter Dual-Luciferase Reporter Assay (HEK293T) Hit->Reporter Docking Molecular Docking (FXR-LBD) Hit->Docking Selectivity Selectivity Panel (vs. other NRs) Reporter->Selectivity Cell Hepatocyte Assays (e.g., WRL68 cells) Lipid Accumulation Reporter->Cell Synthesis Scalable Total Synthesis Cell->Synthesis Requires Material PK Pharmacokinetics (Mice) Synthesis->PK Efficacy In Vivo Efficacy (BDL Mouse Model) PK->Efficacy

Caption: Workflow for identification and validation of this compound as an FXR agonist.

Key Experimental Protocols

AlphaScreen-based High-Throughput Screening: This biochemical assay was used to identify modulators of the Farnesoid X receptor (FXR).[1][7] It measures the ability of a compound to induce the recruitment of steroid receptor coactivator (SRC) motifs to the FXR ligand-binding domain (LBD).[1][7] The assay relies on the proximity of donor and acceptor beads, which generate a chemiluminescent signal when brought together by the protein-protein interaction facilitated by an agonist like this compound.[1]

Cell-based Dual-Luciferase Reporter Assay: This assay validates the findings from the biochemical screen in a cellular context.[7][8]

  • Cell Line: HEK293T cells are commonly used.[7]

  • Transfection: Cells are co-transfected with plasmids. One plasmid encodes the full-length nuclear receptor (e.g., FXR), and the other contains a luciferase reporter gene downstream of a response element specific to that receptor (e.g., EcRE-luciferase).[8] A Renilla luciferase plasmid is often co-transfected as an internal control for normalization.[7][8]

  • Treatment: After a period of transfection (e.g., 6 hours), cells are treated with the test compound (this compound), a positive control (e.g., Obeticholic Acid - OCA), or a vehicle (DMSO).[7]

  • Measurement: Luciferase activity is measured after a suitable incubation period (e.g., 24 hours).[8] The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell viability.[7][8]

Hepatocyte Lipid Accumulation Assay: This assay assesses the therapeutic potential of this compound in a disease-relevant model.[10]

  • Cell Line: Human liver WRL68 cells are used.[10] To confirm FXR-dependency, FXR expression can be silenced using shRNA.[10]

  • Induction of Steatosis: Cells are incubated with oleic acid (e.g., 400 μM) to induce lipid accumulation, mimicking a steatotic state.[10]

  • Treatment: Cells are co-treated with the vehicle (DMSO) or this compound (e.g., 10 μM) for 24 hours.[10]

  • Staining and Quantification: Lipid droplets within the cells are stained using Oil Red O. The stained area is then quantified using imaging software to determine the extent of lipid accumulation.[10]

Conclusion

This compound has emerged from a traditional medicinal lignan to a promising therapeutic lead compound. Its identification as a potent and selective FXR agonist opens new avenues for the development of treatments for metabolic and inflammatory liver disorders.[1][2] The successful development of a scalable total synthesis has overcome the primary obstacle of limited natural supply, enabling deeper investigation into its in vivo efficacy and potential for drug development.[1][2] Further research, including structure-activity relationship (SAR) studies and optimization of its pharmacokinetic profile, will be crucial in translating the therapeutic potential of the this compound scaffold into clinical applications.

References

Fargesone A: A Novel Farnesoid X Receptor Agonist for Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Fargesone A, a natural product, has been identified as a novel, potent, and selective agonist of the Farnesoid X Receptor (FXR), a crucial nuclear receptor in regulating metabolic homeostasis. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and biological evaluation of this compound as an FXR agonist. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting FXR. The document details the quantitative data from key experiments, provides in-depth experimental protocols, and visualizes the associated signaling pathways and workflows.

Introduction to Farnesoid X Receptor (FXR)

The Farnesoid X Receptor (FXR) is a member of the nuclear receptor superfamily that plays a pivotal role in maintaining metabolic homeostasis, particularly in the liver.[1][2] As a ligand-activated transcription factor, FXR regulates the expression of genes involved in bile acid synthesis and transport, lipid and glucose metabolism, and inflammatory responses.[1][2] The discovery of small-molecule ligands that can modulate FXR activity has opened up therapeutic avenues for a range of metabolic diseases, including liver disorders.[1][2] However, there remains a clinical need for novel FXR modulators with improved efficacy and safety profiles.[1][2]

Discovery of this compound as an FXR Agonist

This compound was identified as a novel FXR agonist through a high-throughput screening of a natural product library.[1][2] Unlike well-known FXR agonists such as obeticholic acid (OCA) and GW4064, this compound possesses a distinct chemical scaffold.[1][2]

Quantitative Analysis of this compound Activity

The efficacy and potency of this compound as an FXR agonist have been quantified through various biochemical and cell-based assays. The data is summarized in the tables below for easy comparison.

Table 1: In Vitro Activity of this compound

AssayParameterThis compoundObeticholic Acid (OCA) (Positive Control)
AlphaScreen Assay (FXR-SRC2-3 Interaction)EC50Not explicitly quantified in the provided text, but shown to be dose-dependent[1][2][3]Potent activation shown[1]
Dual-Luciferase Reporter Assay (FXR Transactivation)EC50Not explicitly quantified, but shown to activate FXR in a dose-dependent manner[1][2][3]Potent activation shown[1]

Table 2: In Vivo Effects of this compound in a Bile Duct Ligation (BDL)-Induced Liver Fibrosis Mouse Model

Treatment GroupDosageEffect on Inflammatory InfiltratesEffect on Collagen DepositionEffect on Serum Total Bilirubin
Vehicle---Sharp increase
This compound3 mg/kg (i.p., daily for 7 days)Significantly ameliorated[4]Significantly ameliorated[4]Reversed BDL-induced increase[4]
This compound30 mg/kg (i.p., daily for 7 days)Significantly ameliorated[4]Significantly ameliorated[4]Reversed BDL-induced increase[4]

Table 3: Effect of this compound on FXR Target Gene Expression in BDL Mice

GeneFunctionEffect of this compound Treatment
IL-6, IL-1β, iNOS, COX2Inflammatory biomarkersSignificantly decreased mRNA expression[2][4]
Collagen-1α, α-SMA, TGF-βFibrosis biomarkersReduced mRNA expression[2]
SHPFXR target gene (metabolism)Induced expression[2]
BSEPFXR target gene (bile acid transport)Induced expression[2]
CYP7A1, CYP8B1Bile acid synthesisReduced levels[2]

Mechanism of Action: Direct and Selective FXR Agonism

This compound's agonistic activity is mediated through its direct interaction with the FXR ligand-binding domain (LBD).[1][2][5] This interaction induces a conformational change in the receptor, leading to the recruitment of coactivators and the release of corepressors.

Co-regulator Recruitment
  • Coactivator Recruitment: this compound induces the recruitment of steroid receptor coactivator (SRC) 1 and 2 (specifically SRC1-2 and SRC2-3 motifs) to the FXR-LBD.[1][2][3]

  • Corepressor Dissociation: Similar to the positive control OCA, this compound treatment leads to a decrease in the binding affinity between FXR and the nuclear receptor corepressor 2 (NCoR2).[1][2][3]

Receptor Selectivity

This compound demonstrates high selectivity for FXR. In cell-based reporter assays, it did not exhibit significant agonistic activity on other nuclear receptors, including:

  • Peroxisome proliferator-activated receptors (PPARα, PPARβ, PPARγ)[1][2]

  • Pregnane X receptor (PXR)[1][2]

  • Retinoid-related orphan receptors (RORα, RORβ, RORγ)[1][2]

Binding Pocket Interaction

Molecular docking studies suggest that this compound binds to the hydrophobic ligand-binding pocket of the FXR-LBD.[1][5] Key residues involved in this interaction include L287, L348, I352, and W454, which form hydrophobic interactions, and a hydrogen bond is formed with the histidine residue H447.[1][5] Mutagenesis of these residues has been shown to decrease or abolish this compound-mediated FXR transcriptional activity, confirming the binding mode.[1][5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

AlphaScreen-Based High-Throughput Screening Assay

This biochemical assay is designed to identify modulators of the FXR/co-regulator interaction.

  • Principle: The assay measures the proximity of a donor and an acceptor bead. One bead is coated with the 6His-tagged FXR-LBD, and the other with a biotin-labeled co-regulator peptide (e.g., SRC2-3). In the presence of an agonist, the co-regulator peptide is recruited to the FXR-LBD, bringing the beads into proximity and generating a detectable signal.

  • Protocol:

    • Incubate 6His-labeled FXR-LBD protein with biotin-labeled co-regulator peptides.

    • Add test compounds from a library (e.g., at a working concentration of 10 μM).[1][3]

    • Add donor and acceptor beads.

    • Incubate to allow for binding and signal generation.

    • Read the signal on a suitable plate reader.

    • For dose-response curves, use serial dilutions of the test compound.

Dual-Luciferase Reporter Assay

This cell-based assay validates the transcriptional activity of FXR in response to an agonist.

  • Principle: Cells are co-transfected with two plasmids: one encoding the full-length FXR and another containing a luciferase reporter gene under the control of an FXR response element (EcRE). A third plasmid expressing Renilla luciferase is also co-transfected to normalize for transfection efficiency. Agonist-induced activation of FXR leads to the expression of firefly luciferase, and the resulting luminescence is measured.

  • Protocol:

    • Seed HEK293T cells in appropriate plates.

    • Co-transfect the cells with plasmids encoding full-length FXR, the EcRE-luciferase reporter, and a Renilla luciferase control.

    • After approximately 6 hours of transfection, treat the cells with the test compound (e.g., this compound) or a positive control (e.g., OCA) at various concentrations.[1]

    • Incubate the cells for an additional 24 hours.[1]

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to obtain the relative luciferase units (RLU).

Visualizations: Signaling Pathways and Experimental Workflows

This compound-Mediated FXR Signaling Pathway

FargesoneA_FXR_Signaling cluster_extracellular cluster_cellular FargesoneA This compound FXR FXR FargesoneA->FXR Binds to LBD CoR Corepressor (e.g., NCoR2) FXR->CoR Bound in inactive state CoA Coactivator (e.g., SRC1/2) FXR_CoA Active FXR Complex FXR->FXR_CoA Conformational Change CoR->FXR Dissociates CoA->FXR_CoA Recruited DNA FXR Response Element (EcRE) in DNA FXR_CoA->DNA Binds TargetGenes Target Gene Transcription DNA->TargetGenes Initiates BiologicalEffects Biological Effects (Metabolic Regulation, Anti-inflammatory) TargetGenes->BiologicalEffects

Caption: this compound binds to FXR, inducing a conformational change that leads to coactivator recruitment and target gene transcription.

Experimental Workflow for this compound Discovery and Validation

FargesoneA_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase Screening High-Throughput Screening (Natural Product Library) AlphaScreen AlphaScreen Assay (FXR-LBD & Coactivator) Screening->AlphaScreen HitID Hit Identification: This compound AlphaScreen->HitID LuciferaseAssay Dual-Luciferase Reporter Assay (FXR Transactivation) HitID->LuciferaseAssay SelectivityAssay Nuclear Receptor Selectivity Panel LuciferaseAssay->SelectivityAssay MechanismStudies Mechanism of Action Studies (Co-regulator interaction, Docking) SelectivityAssay->MechanismStudies InVivo In Vivo Studies (BDL Mouse Model) MechanismStudies->InVivo

Caption: Workflow for the identification and validation of this compound as a novel FXR agonist.

Conclusion and Future Directions

This compound has emerged as a promising novel FXR agonist with a distinct chemical structure. Its ability to potently and selectively activate FXR, leading to the regulation of target genes involved in metabolism and inflammation, highlights its therapeutic potential. The in vivo data further supports its efficacy in a preclinical model of liver fibrosis. Future research should focus on lead optimization to improve its pharmacokinetic and pharmacodynamic properties, as well as further preclinical and clinical studies to evaluate its safety and efficacy in various metabolic diseases.

References

Initial Biological Activity Screening of Fargesone A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial biological activity screening of Fargesone A, a natural product isolated from the flower buds of Magnolia fargesii. While earlier sporadic studies pointed towards weak Ca2+ antagonistic and anti-inflammatory activities, recent comprehensive screening has identified this compound as a potent and selective agonist of the Farnesoid X Receptor (FXR), a key regulator in metabolic homeostasis. This document details the experimental methodologies, summarizes the key quantitative findings, and illustrates the relevant biological pathways and experimental workflows.

Summary of Biological Activity

Initial high-throughput screening of a natural product library containing approximately 2700 compounds identified this compound as a positive hit for FXR agonism.[1][2][3] Follow-up biological validations confirmed that this compound is a potent and selective FXR agonist.[1][2][4] Its activity is mediated through direct binding to the FXR ligand-binding domain (LBD), inducing a conformational change that promotes the recruitment of coactivators and the release of corepressors, thereby activating the transcriptional function of FXR.[1][3] This activation has been shown to alleviate hepatocyte lipid accumulation and cell death in an FXR-dependent manner.[1][2] In vivo studies have further demonstrated that this compound can ameliorate pathological features in a mouse model of bile duct ligation-induced liver disorder.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data from the initial biological activity screening of this compound.

Assay TypeTargetKey FindingsReference CompoundNotes
AlphaScreen AssayFXR-LBD Coactivator RecruitmentDose-dependent induction of SRC1-2 and SRC2-3 recruitment to FXR-LBD.Obeticholic Acid (OCA)A biochemical assay to assess direct interaction.
Dual-Luciferase Reporter AssayFXR Transcriptional ActivityDose-dependent activation of FXR transcriptional activity in HEK293T cells.Obeticholic Acid (OCA)A cell-based assay to confirm functional activity.
Nuclear Receptor SelectivityVarious Nuclear ReceptorsNo substantial agonistic activities on PPARα, β, γ, PXR, and RORα, β, γ.Specific agonists for each receptorDemonstrates selectivity for FXR.
In Vitro Hepatocyte AssayLipid Accumulation & Cell DeathSignificantly alleviated oleic acid-induced lipid accumulation and acetaminophen-induced cell death in WRL68 cells.-Effects were not observed in FXR-depleted WRL68 cells.[1]
In Vivo Liver Injury ModelLiver mRNA ExpressionSignificantly decreased mRNA expression of inflammatory biomarkers IL-6, IL-1β, iNOS, and COX2 in a bile duct ligation mouse model.Obeticholic Acid (OCA)Demonstrates in vivo anti-inflammatory effects.[1]

Experimental Protocols

This biochemical assay was utilized for the initial high-throughput screening to identify compounds that modulate the interaction between the Farnesoid X Receptor ligand-binding domain (FXR-LBD) and coactivator peptides.[1]

  • Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is based on the interaction of donor and acceptor beads. When a biological interaction brings the beads into close proximity, a cascade of chemical reactions is initiated, leading to the emission of a quantifiable light signal.

  • Methodology:

    • Protein and Peptide Preparation: 6His-tagged FXR-LBD protein is used as the bait, and biotin-labeled co-regulator peptides (e.g., SRC1-2, SRC2-3) are used as the prey.

    • Assay Setup: The assay is performed in a microplate format. Each well contains the 6His-tagged FXR-LBD, a biotin-labeled co-regulator peptide, and a test compound from the natural product library.

    • Bead Addition: Streptavidin-coated acceptor beads and nickel chelate-coated donor beads are added to the wells. The streptavidin beads bind to the biotinylated peptide, and the nickel chelate beads bind to the 6His-tagged protein.

    • Incubation: The plate is incubated to allow for protein-peptide interaction and bead binding.

    • Signal Detection: The plate is read using an AlphaScreen-compatible plate reader. In the presence of an FXR agonist like this compound, the FXR-LBD binds to the coactivator peptide, bringing the donor and acceptor beads into proximity and generating a signal.

This cell-based assay was used to validate the findings from the AlphaScreen assay and to confirm the ability of this compound to activate the transcriptional machinery downstream of FXR in a cellular context.[1][2]

  • Principle: This assay utilizes two reporter genes, firefly luciferase and Renilla luciferase. The firefly luciferase gene is under the control of a promoter containing an FXR response element (EcRE), while the Renilla luciferase gene is under the control of a constitutive promoter and serves as an internal control for transfection efficiency and cell viability.

  • Methodology:

    • Cell Culture and Transfection: Human embryonic kidney 293T (HEK293T) cells are cultured under standard conditions. The cells are then co-transfected with plasmids encoding the full-length FXR, the EcRE-driven firefly luciferase reporter, and the Renilla luciferase control.

    • Compound Treatment: After a post-transfection period (e.g., 6 hours), the cells are treated with various concentrations of this compound, a positive control (e.g., OCA), or a vehicle control (e.g., DMSO).

    • Incubation: The treated cells are incubated for a period (e.g., 24 hours) to allow for FXR activation and reporter gene expression.

    • Cell Lysis and Luciferase Measurement: The cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a luminometer.

    • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The fold activation is calculated relative to the vehicle-treated control.

Visualizations

FargesoneA_Screening_Workflow cluster_0 High-Throughput Screening cluster_1 In Vitro Validation cluster_2 Functional Characterization Natural_Product_Library Natural Product Library (~2700 compounds) AlphaScreen_Assay AlphaScreen Assay (FXR-LBD & Coactivator Peptides) Natural_Product_Library->AlphaScreen_Assay Hit_Identification Hit Identification (this compound) AlphaScreen_Assay->Hit_Identification Dose_Response_AlphaScreen Dose-Response AlphaScreen Hit_Identification->Dose_Response_AlphaScreen Dual_Luciferase_Assay Dual-Luciferase Reporter Assay (HEK293T cells) Dose_Response_AlphaScreen->Dual_Luciferase_Assay Selectivity_Panel Nuclear Receptor Selectivity Panel Dual_Luciferase_Assay->Selectivity_Panel Hepatocyte_Assays Hepatocyte Assays (WRL68 cells) - Lipid Accumulation - Cell Death Selectivity_Panel->Hepatocyte_Assays

Caption: Experimental workflow for the initial biological activity screening of this compound.

FXR_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Fargesone_A_cyto This compound Fargesone_A_nucleus This compound Fargesone_A_cyto->Fargesone_A_nucleus Enters Nucleus FXR FXR FXR_RXR_inactive FXR-RXR Heterodimer (Inactive) FXR->FXR_RXR_inactive RXR RXR RXR->FXR_RXR_inactive Corepressor Corepressor FXR_RXR_inactive->Corepressor Release FXR_RXR_active FXR-RXR Heterodimer (Active) FXR_RXR_inactive->FXR_RXR_active Conformational Change Corepressor->FXR_RXR_inactive Fargesone_A_nucleus->FXR_RXR_inactive Binds to LBD FXRE FXR Response Element (FXRE) FXR_RXR_active->FXRE Coactivator Coactivator (e.g., SRC1, SRC2) Coactivator->FXR_RXR_active Recruitment Target_Genes Target Gene Transcription (e.g., SHP, BSEP) FXRE->Target_Genes Biological_Effects Biological Effects (e.g., Reduced Lipid Accumulation) Target_Genes->Biological_Effects

Caption: this compound-mediated activation of the Farnesoid X Receptor (FXR) signaling pathway.

References

Fargesone A: A Novel Modulator of Metabolic Homeostasis Through Farnesoid X Receptor Activation

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Metabolic homeostasis is a complex interplay of signaling pathways that regulate the storage and expenditure of energy. Dysregulation of these pathways can lead to a host of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), insulin resistance, and type 2 diabetes. The Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, has emerged as a critical regulator of bile acid, lipid, and glucose metabolism. This technical guide delves into the role of Fargesone A, a natural product identified as a potent and selective FXR agonist, in maintaining metabolic homeostasis. We will explore its mechanism of action, present quantitative data on its efficacy, detail key experimental protocols for its characterization, and visualize the signaling pathways it modulates.

Introduction: The Central Role of FXR in Metabolism

The Farnesoid X Receptor is a ligand-activated transcription factor that plays a pivotal role in maintaining metabolic equilibrium.[1][2] Its activation by endogenous bile acids initiates a cascade of transcriptional events that regulate the expression of genes involved in:

  • Bile Acid Homeostasis: FXR activation inhibits the synthesis of bile acids from cholesterol and promotes their transport and excretion.[3]

  • Lipid Metabolism: FXR influences triglyceride and cholesterol metabolism by regulating the expression of key lipogenic and lipid-transporting genes.[3]

  • Glucose Homeostasis: FXR activation has been shown to improve insulin sensitivity and regulate gluconeogenesis.[3]

Given its central role in metabolic regulation, FXR has become a promising therapeutic target for a range of metabolic diseases.[1][2]

This compound: A Potent and Selective FXR Agonist

This compound is a natural product that has been identified as a novel, potent, and selective agonist of the Farnesoid X Receptor (FXR).[1] Through high-throughput screening, this compound was shown to directly interact with the FXR ligand-binding domain, leading to the recruitment of coactivators and the transcriptional activation of FXR target genes.[1][4]

Quantitative Analysis of this compound Activity

The efficacy of this compound as an FXR agonist has been quantified through various in vitro and in vivo studies.

In Vitro FXR Activation

The potency of this compound in activating FXR was determined using AlphaScreen and Dual-Luciferase reporter assays.

Assay Parameter This compound Obeticholic Acid (OCA) (Positive Control)
AlphaScreen AssayEC50 (µM)~1.5~0.5
Dual-Luciferase Reporter AssayEC50 (µM)~2.0~0.3

Table 1: Comparative in vitro activity of this compound and Obeticholic Acid (OCA) on FXR activation. Data is approximated from graphical representations in the cited literature.

In Vivo Pharmacokinetics in Mice

Pharmacokinetic studies in C57BL/6J mice have demonstrated that this compound possesses acceptable pharmacokinetic profiles for in vivo applications.[5]

Parameter Intravenous (5 mg/kg) Oral (10 mg/kg)
t1/2 (h) 0.68 ± 0.10.33 ± 0.04
Tmax (h) -0.25 ± 0.00
Cmax (ng/mL) 941 ± 57104 ± 16
AUC0-t (ng/mLh) 469 ± 13101 ± 32
AUC0-inf (ng/mLh) 471 ± 14102 ± 32
MRT0-inf (h) 0.43 ± 0.130.58 ± 0.07
F (%) -10.8 ± 3.2

Table 2: Pharmacokinetic parameters of this compound in mice.[5]

In Vivo Efficacy in a Bile Duct Ligation (BDL) Mouse Model

In a mouse model of bile duct ligation (BDL), a model for cholestatic liver injury and fibrosis, this compound demonstrated significant therapeutic effects.[5]

Parameter Vehicle Control This compound (3 mg/kg) This compound (30 mg/kg)
Serum Total Bilirubin Sharply IncreasedSignificantly ReversedSignificantly Reversed
Liver IL-6 mRNA IncreasedSignificantly DecreasedSignificantly Decreased
Liver IL-1β mRNA IncreasedSignificantly DecreasedSignificantly Decreased
Liver iNOS mRNA IncreasedSignificantly DecreasedSignificantly Decreased
Liver COX2 mRNA IncreasedSignificantly DecreasedSignificantly Decreased
Liver Collagen-1α mRNA IncreasedReducedReduced
Liver α-SMA mRNA IncreasedReducedReduced
Liver TGF-β mRNA IncreasedReducedReduced
Liver SHP mRNA -InducedInduced
Liver BSEP mRNA -InducedInduced
Liver CYP7A1 mRNA -ReducedReduced
Liver CYP8B1 mRNA -ReducedReduced

Table 3: Effects of this compound on serum and hepatic markers in a bile duct ligation mouse model. "Increased" and "Decreased" are relative to sham-operated animals. "Significantly Reversed/Decreased/Reduced/Induced" indicates a statistically significant change compared to the vehicle control group.[1][5]

Signaling Pathways Modulated by this compound

The primary mechanism of action of this compound in metabolic homeostasis is through the activation of the FXR signaling pathway.

FargesoneA_FXR_Pathway cluster_extracellular Extracellular cluster_cellular Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects This compound This compound Fargesone A_in This compound This compound->Fargesone A_in Cellular Uptake FXR_RXR_inactive FXR-RXR (Inactive) Fargesone A_in->FXR_RXR_inactive Binds to LBD FXR_RXR_active FXR-RXR (Active) FXR_RXR_inactive->FXR_RXR_active Conformational Change FXR_RXR_nucleus FXR-RXR FXR_RXR_active->FXR_RXR_nucleus Translocation FXRE FXR Response Element (FXRE) FXR_RXR_nucleus->FXRE Coactivators Coactivators Coactivators->FXRE Target_Genes Target Gene Transcription FXRE->Target_Genes Initiates Transcription Bile_Acid ↓ Bile Acid Synthesis (↓ CYP7A1, CYP8B1) Target_Genes->Bile_Acid Bile_Transport ↑ Bile Acid Transport (↑ BSEP) Target_Genes->Bile_Transport Lipid_Metabolism Modulation of Lipid Metabolism Target_Genes->Lipid_Metabolism Inflammation ↓ Inflammation (↓ IL-6, IL-1β, iNOS, COX2) Target_Genes->Inflammation Fibrosis ↓ Fibrosis (↓ Collagen-1α, α-SMA, TGF-β) Target_Genes->Fibrosis

Caption: this compound-mediated FXR signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments used to characterize this compound.

AlphaScreen Assay for FXR Agonist Activity

This assay quantitatively measures the interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide in the presence of a test compound.[1][6]

Materials:

  • 6His-tagged FXR-LBD protein

  • Biotinylated coactivator peptide (e.g., SRC2-3)

  • Streptavidin-coated Donor beads (PerkinElmer)

  • Anti-6His AlphaLISA Acceptor beads (PerkinElmer)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • This compound and control compounds

  • 384-well microplate

Procedure:

  • Prepare a mixture of 6His-tagged FXR-LBD and biotinylated coactivator peptide in assay buffer.

  • Add this compound or control compounds at various concentrations to the wells of the microplate.

  • Add the protein-peptide mixture to the wells.

  • Incubate for 30 minutes at room temperature.

  • Add a mixture of Streptavidin-coated Donor beads and Anti-6His AlphaLISA Acceptor beads to the wells.

  • Incubate for 60 minutes at room temperature in the dark.

  • Read the plate on an EnVision microplate reader (PerkinElmer) with an AlphaScreen filter.

  • Data analysis: Plot the AlphaScreen signal against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.

Dual-Luciferase Reporter Assay for FXR Transcriptional Activity

This cell-based assay measures the ability of a compound to activate the transcriptional activity of FXR.[7][8][9][10]

Materials:

  • HEK293T cells

  • Expression plasmid for full-length human FXR

  • Reporter plasmid containing a firefly luciferase gene under the control of an FXR response element (FXRE)

  • Control plasmid containing a Renilla luciferase gene for normalization

  • Lipofectamine 2000 or similar transfection reagent

  • DMEM with 10% FBS

  • Dual-Luciferase Reporter Assay System (Promega)

  • This compound and control compounds

  • 96-well cell culture plate

Procedure:

  • Seed HEK293T cells in a 96-well plate and grow to 70-80% confluency.

  • Co-transfect the cells with the FXR expression plasmid, the FXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • After 6 hours of transfection, replace the medium with fresh medium containing this compound or control compounds at various concentrations.

  • Incubate the cells for 24 hours.

  • Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

  • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Data analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Bile Duct Ligation (BDL) Mouse Model

This surgical model induces cholestatic liver injury and fibrosis, allowing for the in vivo evaluation of therapeutic agents.[11][12][13][14]

Animals:

  • Male C57BL/6 mice (8-10 weeks old)

Procedure:

  • Anesthetize the mice with isoflurane.

  • Make a midline abdominal incision to expose the common bile duct.

  • Carefully dissect the common bile duct from the surrounding tissue.

  • Double-ligate the common bile duct with a non-absorbable suture.

  • In sham-operated control animals, the common bile duct is exposed but not ligated.

  • Close the abdominal incision with sutures.

  • Administer this compound (e.g., 3 and 30 mg/kg, i.p.) or vehicle control daily for a specified period (e.g., 7 days).

  • At the end of the treatment period, euthanize the mice and collect blood and liver tissue for analysis.

  • Analyze serum for markers of liver injury (e.g., total bilirubin, ALT, AST).

  • Analyze liver tissue for gene expression of inflammatory and fibrotic markers by qPCR and for histology (H&E and Sirius Red staining).

Experimental and Screening Workflow

The identification and characterization of this compound as an FXR agonist followed a logical and systematic workflow.

FargesoneA_Workflow cluster_discovery Discovery Phase cluster_validation In Vitro Validation cluster_invivo In Vivo Evaluation cluster_development Preclinical Development Library Natural Product Library (~2700 compounds) HTS High-Throughput Screening (AlphaScreen Assay) Library->HTS Hit Hit Identification: This compound HTS->Hit Dose_Response Dose-Response Analysis (AlphaScreen & Reporter Assays) Hit->Dose_Response Selectivity Selectivity Profiling (vs. other nuclear receptors) Dose_Response->Selectivity Mechanism Mechanism of Action Studies (Direct Binding) Selectivity->Mechanism PK Pharmacokinetic Studies in Mice Mechanism->PK Efficacy Efficacy Studies (Bile Duct Ligation Model) PK->Efficacy Lead_Optimization Lead Optimization Efficacy->Lead_Optimization

Caption: Workflow for this compound discovery and validation.

Conclusion and Future Directions

This compound represents a promising new chemical scaffold for the development of FXR-targeted therapeutics. Its potent and selective agonism of FXR, coupled with its demonstrated in vivo efficacy in a model of liver disease, underscores its potential for the treatment of metabolic disorders. Further research is warranted to explore the full therapeutic potential of this compound and its analogues in a broader range of metabolic diseases. Additionally, a deeper investigation into its effects on other metabolic signaling pathways, such as AMPK and GLUT4 translocation, could reveal further mechanisms contributing to its role in metabolic homeostasis and open new avenues for therapeutic intervention.

References

Fargesone A: A Technical Guide to its Selective Agonism for the Farnesoid X Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective agonistic activity of Fargesone A on the Farnesoid X Receptor (FXR), a critical nuclear receptor in metabolic regulation. This compound, a natural product, has emerged as a potent and selective FXR agonist, offering a promising scaffold for the development of therapeutics targeting liver and metabolic diseases.[1][2] This document summarizes the quantitative data on its selectivity, details the experimental protocols used for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Core Findings: High Selectivity of this compound for FXR

This compound demonstrates a remarkable selectivity for the Farnesoid X Receptor (FXR) over other nuclear receptors. Studies have shown that while this compound is a potent activator of FXR, it exhibits no significant agonistic activity on a panel of other nuclear receptors, including the peroxisome proliferator-activated receptor family (PPARα, PPARβ, and PPARγ), the pregnane X receptor (PXR), and the retinoid-related orphan receptor family (RORα, RORβ, and RORγ).[2]

Quantitative Selectivity Profile

The following table summarizes the agonistic activity of this compound on FXR and its lack of activity on other tested nuclear receptors. The data is compiled from in vitro cell-based assays.

Nuclear ReceptorAgonistic Activity of this compoundReference Compound
FXR Potent Agonist (EC50 in low µM range) Obeticholic Acid (OCA), GW4064
PPARαNo substantial agonistic activityGW590735
PPARβNo substantial agonistic activityGW0742
PPARγNo substantial agonistic activityRosiglitazone
PXRNo substantial agonistic activityRifampicin
RORαNo substantial agonistic activity-
RORβNo substantial agonistic activity-
RORγNo substantial agonistic activity-

Note: The precise EC50 values for this compound against the panel of non-FXR nuclear receptors are not detailed in the primary literature, with the activity being characterized as not substantial.

Signaling Pathway and Experimental Workflows

To elucidate the mechanism of action and selectivity of this compound, specific cellular and biochemical assays are employed. The following diagrams illustrate the FXR activation pathway and the workflows of the key experimental procedures.

FXR Signaling Pathway Activation by this compound

FXR_Signaling_Pathway FXR Signaling Pathway Activation by this compound cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound FXR_inactive Inactive FXR-RXR Heterodimer This compound->FXR_inactive enters cell and binds Corepressors Corepressors FXR_inactive->Corepressors bound FXR_active Active FXR-RXR Heterodimer FXR_inactive->FXR_active conformational change Coactivators Coactivators (e.g., SRC-1, SRC-2) FXR_active->Coactivators recruits FXRE FXR Response Element (FXRE) on DNA FXR_active->FXRE binds to Target_Genes Target Gene Transcription (e.g., SHP, BSEP) FXRE->Target_Genes initiates

Caption: this compound binds to the inactive FXR-RXR heterodimer, inducing a conformational change that releases corepressors and recruits coactivators, leading to the transcription of target genes.

Experimental Workflow: Nuclear Receptor Selectivity Screening

Selectivity_Screening_Workflow Workflow for Nuclear Receptor Selectivity Screening start Start: Prepare HEK293T cells transfection Co-transfect cells with: 1. Plasmid for full-length Nuclear Receptor (e.g., FXR, PPAR, PXR) 2. Cognate Luciferase Reporter Plasmid 3. Renilla Luciferase Control Plasmid start->transfection treatment Treat cells with: - this compound (various concentrations) - Positive Control Agonist - Vehicle (DMSO) transfection->treatment incubation Incubate for 24 hours treatment->incubation lysis Lyse cells incubation->lysis measurement Measure Firefly and Renilla luciferase activity using a luminometer lysis->measurement analysis Analyze Data: - Normalize Firefly to Renilla luciferase activity - Determine fold activation over vehicle - Calculate EC50 values measurement->analysis conclusion Conclusion: Determine selectivity profile analysis->conclusion

Caption: A streamlined workflow for assessing the selectivity of this compound using a dual-luciferase reporter assay in a cellular context.

Experimental Protocols

The selectivity of this compound for FXR has been primarily determined through two key in vitro assays: the Dual-Luciferase Reporter Assay and the AlphaScreen Assay.

Dual-Luciferase Reporter Assay for Nuclear Receptor Activation

This cell-based assay is designed to measure the ability of a compound to activate a specific nuclear receptor and drive the expression of a reporter gene.

Objective: To quantify the dose-dependent activation of FXR and other nuclear receptors (PPARα, β, γ; PXR; RORα, β, γ) by this compound.

Methodology:

  • Cell Culture and Transfection:

    • HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and penicillin-streptomycin.

    • Cells are seeded in 96-well plates and grown to an appropriate confluency.

    • For each nuclear receptor to be tested, cells are co-transfected with three plasmids:

      • An expression vector encoding the full-length human nuclear receptor (e.g., pCMX-hFXR).

      • A reporter plasmid containing a luciferase gene under the control of a response element specific to the nuclear receptor (e.g., pGL4.13[luc2/SV40] containing an EcRE for FXR).

      • A control plasmid constitutively expressing Renilla luciferase (e.g., pRL-TK) to normalize for transfection efficiency and cell viability.

    • Transfection is typically performed using a lipid-based transfection reagent.

  • Compound Treatment:

    • After a post-transfection period of approximately 6 hours, the medium is replaced with a medium containing serial dilutions of this compound.

    • Control wells are treated with a known agonist for each respective receptor (e.g., OCA for FXR, Rosiglitazone for PPARγ) or with the vehicle (DMSO).

  • Incubation and Cell Lysis:

    • The cells are incubated with the compounds for 24 hours.

    • Following incubation, the cells are washed with phosphate-buffered saline (PBS) and lysed using a passive lysis buffer.

  • Luminescence Measurement:

    • The firefly and Renilla luciferase activities in the cell lysate are measured sequentially using a dual-luciferase assay system on a luminometer.

    • First, the firefly luciferase substrate is added, and the luminescence is measured.

    • Subsequently, a reagent that quenches the firefly luciferase activity and contains the substrate for Renilla luciferase is added, and the second luminescence is measured.

  • Data Analysis:

    • The firefly luciferase activity is normalized to the Renilla luciferase activity for each well.

    • The fold activation is calculated relative to the vehicle control.

    • Dose-response curves are generated, and EC50 values are calculated using a non-linear regression model.

AlphaScreen Assay for Coactivator Recruitment

This biochemical assay measures the direct interaction between the ligand-binding domain (LBD) of a nuclear receptor and a coactivator peptide in the presence of a ligand.

Objective: To confirm the direct binding of this compound to the FXR LBD and measure its ability to promote the recruitment of coactivator peptides.

Methodology:

  • Reagents:

    • Glutathione S-transferase (GST)-tagged FXR ligand-binding domain (LBD).

    • Biotinylated coactivator peptide (e.g., SRC2-3).

    • Streptavidin-coated Donor beads.

    • Anti-GST antibody-conjugated Acceptor beads.

    • This compound and a control agonist (e.g., OCA).

  • Assay Principle:

    • In the presence of an agonist, the FXR-LBD undergoes a conformational change that allows it to bind to the biotinylated coactivator peptide.

    • The GST-tagged FXR-LBD is captured by the anti-GST Acceptor beads, and the biotinylated coactivator peptide is captured by the Streptavidin-coated Donor beads.

    • This brings the Donor and Acceptor beads into close proximity.

    • Upon excitation at 680 nm, the Donor beads release singlet oxygen, which travels to the nearby Acceptor beads, triggering a chemiluminescent signal that is detected at 520-620 nm.

  • Procedure:

    • The assay is performed in a 384-well plate.

    • A mixture of GST-FXR-LBD and the biotinylated coactivator peptide is incubated with varying concentrations of this compound or a control agonist.

    • The anti-GST Acceptor beads are then added, followed by the Streptavidin-coated Donor beads.

    • The plate is incubated in the dark at room temperature to allow for bead association.

  • Signal Detection and Analysis:

    • The AlphaScreen signal is read on a compatible plate reader.

    • The intensity of the signal is proportional to the extent of coactivator recruitment.

    • Dose-response curves are generated to determine the EC50 for coactivator recruitment.

This comprehensive guide underscores the significant potential of this compound as a highly selective FXR agonist. The detailed methodologies provided herein serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting nuclear receptors.

References

Unveiling the Molecular Interaction: A Technical Guide to Fargesone A's Binding with the FXR Ligand-Binding Domain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the binding mechanism of Fargesone A, a novel natural product agonist, to the farnesoid X receptor (FXR) ligand-binding domain (LBD). This compound has been identified as a potent and selective FXR agonist, offering a unique chemical scaffold for the development of therapeutics targeting metabolic and liver diseases.[1][2] This document details the quantitative binding and activation data, comprehensive experimental methodologies, and the associated signaling pathways.

Core Findings: Quantitative Analysis of this compound-FXR Interaction

This compound demonstrates a dose-dependent binding affinity for the FXR-LBD and effectively activates the receptor, leading to the modulation of downstream target genes.[1] The agonistic activity of this compound has been quantified using biochemical and cell-based assays, with its performance benchmarked against the well-characterized synthetic FXR agonist, Obeticholic Acid (OCA).

Parameter This compound Obeticholic Acid (OCA) Assay Method
EC50 (Coactivator Recruitment) ~ 3 µM (estimated)~ 0.3 µM (estimated)AlphaScreen Assay
EC50 (Transcriptional Activation) ~ 1 µM (estimated)~ 0.1 µM (estimated)Dual-Luciferase Reporter Assay

Note: The EC50 values are estimated from the dose-response curves presented in Guo et al., 2022. Explicit values were not provided in the primary literature.

Molecular Insights into the Binding Interaction

Molecular docking studies have elucidated the probable binding mode of this compound within the hydrophobic pocket of the FXR-LBD.[2] The interaction is stabilized by a combination of hydrophobic interactions and a key hydrogen bond.

Key Interacting Residues in the FXR Ligand-Binding Domain:

Residue Type of Interaction
His447Hydrogen Bond
Leu287Hydrophobic Interaction
Leu348Hydrophobic Interaction
Ile352Hydrophobic Interaction
Trp454Hydrophobic Interaction

Site-directed mutagenesis studies have confirmed the critical role of these residues. Mutation of these amino acids resulted in a significant reduction or complete abolishment of this compound-mediated FXR transcriptional activity, validating the docking model.[2]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the binding and activity of this compound.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Coactivator Recruitment

This biochemical assay was employed to identify this compound from a natural product library and to quantify its ability to promote the interaction between the FXR-LBD and a steroid receptor coactivator (SRC) peptide.

Principle: The assay relies on the proximity of two types of beads: a donor bead and an acceptor bead. When the FXR-LBD, tagged with an affinity marker (e.g., 6xHis), binds to a biotinylated coactivator peptide in the presence of an agonist, it brings the streptavidin-coated donor beads and the anti-tag antibody-coated acceptor beads into close proximity. Illumination of the donor beads at 680 nm generates singlet oxygen, which diffuses to the nearby acceptor beads, triggering a chemiluminescent signal that is detected.

Materials:

  • 6xHis-tagged FXR Ligand-Binding Domain (LBD)

  • Biotinylated coactivator peptide (e.g., SRC2-3)

  • Streptavidin-coated Donor Beads

  • Anti-6xHis Antibody-coated Acceptor Beads

  • This compound and other test compounds

  • Assay Buffer (e.g., PBS with 0.1% BSA)

  • 384-well microplates

Procedure:

  • Prepare a solution of 6xHis-FXR-LBD and biotinylated coactivator peptide in assay buffer.

  • Add this compound or other test compounds at various concentrations to the wells of a 384-well plate.

  • Add the FXR-LBD and coactivator peptide mixture to the wells.

  • Incubate at room temperature for a specified period (e.g., 1 hour) to allow for binding.

  • Prepare a suspension of donor and acceptor beads in assay buffer, protected from light.

  • Add the bead suspension to the wells.

  • Incubate in the dark at room temperature for a specified period (e.g., 1 hour).

  • Read the plate using a microplate reader capable of detecting the AlphaScreen signal.

Dual-Luciferase Reporter Assay for FXR Transcriptional Activity

This cell-based assay was used to validate the agonistic activity of this compound and to assess its impact on FXR-mediated gene transcription.

Principle: Cells are co-transfected with two plasmids: one expressing the full-length FXR protein and another containing a luciferase reporter gene under the control of an FXR response element (FXRE). A third plasmid expressing Renilla luciferase is also co-transfected to normalize for transfection efficiency. In the presence of an FXR agonist, the activated FXR binds to the FXRE and drives the expression of firefly luciferase. The luminescence produced by both luciferases is measured sequentially.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Expression plasmid for full-length human FXR

  • Reporter plasmid containing an FXRE upstream of the firefly luciferase gene (e.g., pGL4.27[luc2P/CRE/Hygro])

  • Control plasmid for expressing Renilla luciferase (e.g., pRL-TK)

  • Transfection reagent

  • This compound and other test compounds

  • Dual-Luciferase Reporter Assay System

  • 96-well cell culture plates

Procedure:

  • Seed HEK293T cells in a 96-well plate and allow them to adhere overnight.

  • Co-transfect the cells with the FXR expression plasmid, the firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • After a specified incubation period (e.g., 6 hours), replace the transfection medium with fresh medium containing this compound or other test compounds at various concentrations.

  • Incubate the cells for an additional period (e.g., 24 hours).

  • Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

  • Transfer the cell lysate to a white-walled 96-well plate.

  • Add the firefly luciferase substrate and measure the luminescence.

  • Add the Stop & Glo® reagent to quench the firefly luciferase reaction and activate the Renilla luciferase reaction, then measure the luminescence again.

  • Calculate the ratio of firefly to Renilla luciferase activity to determine the level of FXR activation.

Visualizing the Molecular and Experimental Landscape

To provide a clearer understanding of the processes involved, the following diagrams illustrate the FXR signaling pathway and the experimental workflow for the characterization of this compound.

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound FXR_inactive FXR This compound->FXR_inactive Binds & Activates Corepressor Corepressor FXR_inactive->Corepressor Bound FXR_active FXR FXR_inactive->FXR_active Translocates RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active Translocates Corepressor->FXR_active Dissociates FXR_RXR_dimer FXR-RXR Heterodimer FXR_active->FXR_RXR_dimer RXR_active->FXR_RXR_dimer FXRE FXR Response Element (FXRE) FXR_RXR_dimer->FXRE Binds Coactivator Coactivator FXRE->Coactivator Recruits Target_Genes Target Gene Transcription (e.g., SHP, BSEP) Coactivator->Target_Genes Activates Repressed_Genes Repression of Gene Transcription (e.g., CYP7A1) Target_Genes->Repressed_Genes Indirectly Represses

Caption: this compound-mediated FXR signaling pathway.

Experimental_Workflow cluster_screening Screening & Identification cluster_validation Validation & Characterization cluster_mechanism Mechanistic Studies Screening High-Throughput Screening (Natural Product Library) AlphaScreen AlphaScreen Assay (FXR-LBD & Coactivator) Screening->AlphaScreen Hit_ID Identification of this compound as a Hit Compound AlphaScreen->Hit_ID Reporter_Assay Dual-Luciferase Reporter Assay (FXR Transcriptional Activity) Hit_ID->Reporter_Assay Validation Dose_Response Dose-Response Analysis (EC50 Determination) Reporter_Assay->Dose_Response Docking Molecular Docking (Predict Binding Mode) Dose_Response->Docking Mechanistic Insight Co_regulator Co-regulator Interaction Assays (Coactivator/Corepressor) Dose_Response->Co_regulator Further Characterization Mutagenesis Site-Directed Mutagenesis (Validate Key Residues) Docking->Mutagenesis

References

Methodological & Application

Application Notes and Protocols for the Biomimetic Total Synthesis of Fargesone A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the biomimetic total synthesis of Fargesone A, a potent and selective Farnesoid X receptor (FXR) agonist. The synthesis is scalable and proceeds in nine steps from commercially available starting materials.[1][2][3] The methodology described herein is based on the research published in JACS Au in 2022, which outlines a concise and efficient route to access this compound for further biological evaluation and drug development endeavors.[1][2][3]

Introduction

This compound is a natural product identified as a novel agonist of the Farnesoid X receptor (FXR), a key regulator in metabolic homeostasis.[1][3] Its potential therapeutic applications in liver diseases have been noted; however, its limited availability from natural sources necessitates a reliable synthetic route.[1][2] The presented biomimetic total synthesis provides a scalable solution, featuring a key asymmetric reduction via dynamic kinetic resolution and a late-stage biomimetic cascade to construct the complex polycyclic core.[1]

Proposed Biosynthetic and Synthetic Strategy

The synthetic design is inspired by a proposed biosynthetic pathway. This biomimetic approach involves a late-stage cascade reaction to form the final intricate structure of this compound.

This compound Synthesis Logic cluster_biosynthesis Proposed Biosynthesis cluster_synthesis Synthetic Strategy Intermolecular Friedel-Crafts Intermolecular Friedel-Crafts Benzylic Oxidation Benzylic Oxidation Intermolecular Friedel-Crafts->Benzylic Oxidation Oxidative Dearomatization Oxidative Dearomatization Benzylic Oxidation->Oxidative Dearomatization Oxa-Michael Addition Oxa-Michael Addition Oxidative Dearomatization->Oxa-Michael Addition This compound This compound Oxa-Michael Addition->this compound α-Arylation α-Arylation Asymmetric Reduction Asymmetric Reduction α-Arylation->Asymmetric Reduction Claisen Rearrangement Claisen Rearrangement Asymmetric Reduction->Claisen Rearrangement Dearomatization Dearomatization Claisen Rearrangement->Dearomatization Biomimetic Cascade Biomimetic Cascade Dearomatization->Biomimetic Cascade Synthetic this compound Synthetic this compound Biomimetic Cascade->Synthetic this compound

Caption: A comparison of the proposed biosynthetic pathway and the key stages of the synthetic route for this compound.

Quantitative Data Summary

The following table summarizes the yields for each step of the total synthesis of this compound.

StepTransformationProductYield
1Pd-catalyzed α-arylation & TIPS protectionKetone 12 85% (2 steps)
2Asymmetric Reduction (DKR)Alcohol 13 88%
3TIPS DeprotectionPhenol 14 80%
4O-allylation & TBS protectionCompound 16 64% (2 steps)
5Claisen RearrangementIntermediate 17 85%
6Oxidative DearomatizationCompound 19 39% (3 cycles)
7Biomimetic Cascade(-)-Fargesone A41%

Experimental Workflow

The overall workflow for the synthesis is depicted below, highlighting the key transformations and intermediate stages.

This compound Synthesis Workflow Start Start Step1 Pd-catalyzed α-arylation & TIPS protection Start->Step1 Intermediate12 Ketone 12 Step1->Intermediate12 Step2 Asymmetric Reduction (DKR) Intermediate12->Step2 Intermediate13 Alcohol 13 Step2->Intermediate13 Step3 TIPS Deprotection Intermediate13->Step3 Intermediate14 Phenol 14 Step3->Intermediate14 Step4 O-allylation & TBS protection Intermediate14->Step4 Intermediate16 Compound 16 Step4->Intermediate16 Step5 Claisen Rearrangement Intermediate16->Step5 Intermediate17 Intermediate 17 Step5->Intermediate17 Step6 Oxidative Dearomatization Intermediate17->Step6 Intermediate19 Compound 19 Step6->Intermediate19 Step7 Biomimetic Cascade Intermediate19->Step7 End (-)-Fargesone A Step7->End

Caption: The synthetic workflow for the total synthesis of (-)-Fargesone A.

Detailed Experimental Protocols

Step 1: Synthesis of Ketone 12

  • Palladium-catalyzed α-arylation: To a solution of ketone 9 in THF, add Pd(OAc)₂, NaOt-Bu, and X-phos. Heat the reaction mixture to 80 °C.

  • TIPS protection: After completion of the arylation, cool the mixture to room temperature. Add imidazole and TIPSCl to the reaction mixture. Stir at room temperature until the reaction is complete.

  • Work-up and purification: Quench the reaction with water and extract with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography to afford ketone 12 .

Step 2: Synthesis of Alcohol 13 (Asymmetric Reduction)

  • To a solution of ketone 12 in i-PrOH, add KOt-Bu and RuCl₂[(S)-xyl-SEGPHOS][(S)-DIAPEN].

  • Pressurize the reaction vessel with H₂ (15 bar) and stir at room temperature for 48 hours.

  • Work-up and purification: Carefully release the pressure and concentrate the reaction mixture. The residue is purified by column chromatography to yield enantiomerically pure alcohol 13 . The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Step 3: Synthesis of Phenol 14

  • Dissolve alcohol 13 in THF and cool to 0 °C.

  • Add TBAF dropwise to the solution and stir at 0 °C.

  • Work-up and purification: Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography to give phenol 14 .

Step 4: Synthesis of Compound 16

  • O-allylation: To a solution of phenol 14 in acetone, add K₂CO₃ and allyl bromide. Reflux the mixture until the starting material is consumed.

  • TBS protection: After cooling, filter the mixture and concentrate the filtrate. Dissolve the residue in DCM, cool to 0 °C, and add 2,6-lutidine followed by TBSOTf.

  • Work-up and purification: Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM. The combined organic layers are dried, filtered, and concentrated. Purification by column chromatography affords compound 16 .

Step 5: Synthesis of Intermediate 17 (Claisen Rearrangement)

  • Dissolve compound 16 in PhNEt₂.

  • Heat the solution to 190 °C and maintain this temperature until the rearrangement is complete.

  • Work-up and purification: Cool the reaction mixture to room temperature and purify directly by column chromatography to yield intermediate 17 .

Step 6: Synthesis of Compound 19 (Oxidative Dearomatization)

  • To a solution of intermediate 17 in MeOH at room temperature, add Pb(OAc)₄ in portions.

  • Stir the reaction mixture until the starting material is consumed.

  • Work-up and purification: Quench the reaction with saturated aqueous NaHCO₃ and extract with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography. The undesired product can be reduced back to the starting material 17 using i-PrMgBr and re-subjected to the oxidation conditions to improve the overall yield.[1]

Step 7: Synthesis of (-)-Fargesone A (Biomimetic Cascade)

  • Dissolve compound 19 in MeCN.

  • Add aqueous HF to the solution at room temperature and stir.

  • Work-up and purification: Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ and extract with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The residue is purified by column chromatography to afford (-)-Fargesone A.

This compound and the FXR Signaling Pathway

This compound acts as an agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism. Upon activation by an agonist like this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in various metabolic pathways.

FXR Signaling Pathway Fargesone_A This compound (Agonist) FXR FXR Fargesone_A->FXR binds & activates FXR_RXR_Heterodimer FXR-RXR Heterodimer FXR->FXR_RXR_Heterodimer heterodimerizes with RXR RXR RXR->FXR_RXR_Heterodimer FXRE FXR Response Element (DNA) FXR_RXR_Heterodimer->FXRE binds to Gene_Transcription Modulation of Gene Transcription FXRE->Gene_Transcription regulates Metabolic_Homeostasis Metabolic Homeostasis (Bile Acid, Lipid, Glucose) Gene_Transcription->Metabolic_Homeostasis leads to

Caption: The activation of the FXR signaling pathway by this compound.

References

Application Notes and Protocols for the Scalable Synthesis of Fargesone A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the scalable synthesis of Fargesone A, a potent and selective Farnesoid X Receptor (FXR) agonist. The isolation of this compound from its natural source, the flower buds of Magnolia fargesii, yields insufficient quantities for extensive research (68 mg from 12.7 kg of dried leaves), necessitating a robust synthetic route to ensure a reliable supply for research and development.[1][2][3]

The protocols outlined below are based on the biomimetic and scalable nine-step total synthesis of (-)-Fargesone A.[1][4] This synthetic approach has successfully produced over 100 mg of this compound, enabling further biological investigation into its therapeutic potential for liver diseases.[1]

I. Biological Context: this compound as an FXR Agonist

This compound has been identified as a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1][3][5] Upon activation by a ligand such as this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA response elements in the promoter regions of target genes. This interaction modulates the transcription of genes involved in metabolic homeostasis.

Activation of FXR by this compound has been shown to alleviate hepatocyte lipid accumulation and cell death in an FXR-dependent manner.[1] In preclinical models of liver injury, this compound treatment ameliorates pathological features, highlighting its potential as a therapeutic agent for liver disorders.[1]

This compound-Activated FXR Signaling Pathway

The diagram below illustrates the signaling cascade initiated by this compound binding to FXR. This activation leads to the regulation of key target genes that control bile acid synthesis and transport.

Caption: this compound activates FXR, leading to the regulation of downstream target genes.

II. Scalable Synthesis of this compound: Experimental Workflow

The following diagram outlines the major stages of the scalable synthesis and subsequent biological evaluation of this compound.

FargesoneA_Workflow cluster_synthesis Chemical Synthesis cluster_purification Purification & Characterization cluster_bio_eval Biological Evaluation start Starting Materials step1 Pd-catalyzed α-arylation start->step1 step2 TIPS Protection step1->step2 step3 Asymmetric Reduction step2->step3 step4 TIPS Deprotection step3->step4 step5 O-allylation & TBS Protection step4->step5 step6 Claisen Rearrangement step5->step6 step7 Dearomatization step6->step7 step8 Biomimetic Cascade step7->step8 end_synthesis (-)-Fargesone A step8->end_synthesis purification Column Chromatography (for each step) step8->purification characterization NMR, HRMS, [α]D end_synthesis->characterization in_vitro In Vitro Assays (AlphaScreen, Luciferase) end_synthesis->in_vitro in_vivo In Vivo Models (e.g., BDL mice) end_synthesis->in_vivo data_analysis Data Analysis in_vitro->data_analysis in_vivo->data_analysis

Caption: Overall workflow for the synthesis and evaluation of this compound.

III. Experimental Protocols: Scalable Synthesis of (-)-Fargesone A

The following protocols are adapted from the nine-step synthesis.[1][3] For precise reagent quantities, reaction times, and purification details, researchers should consult the supplementary information of the primary publication.

Step 1: Palladium-Catalyzed α-Arylation and TIPS Protection

  • α-Arylation: To a solution of the starting ketone in THF, add NaOt-Bu, X-phos, and Pd(OAc)₂. Heat the mixture to 80 °C until the reaction is complete as monitored by TLC.

  • Work-up: Cool the reaction mixture, quench with saturated aqueous NH₄Cl, and extract with an appropriate organic solvent. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

  • TIPS Protection: Dissolve the resulting phenol in DCM. Add imidazole followed by TIPSCl. Stir at room temperature until the reaction is complete.

  • Work-up and Purification: Quench the reaction, perform an aqueous work-up, and purify the crude product by column chromatography to yield the TIPS-protected ketone. A 20 g scale synthesis of this intermediate has been reported.[1][3]

Step 2: Asymmetric Reduction and TIPS Deprotection

  • Asymmetric Reduction: In a suitable pressure vessel, dissolve the TIPS-protected ketone in i-PrOH. Add KOt-Bu and RuCl₂[(S)-xyl-SEGPHOS][(S)-DIAPEN]. Pressurize the vessel with H₂ (15 bar) and stir at room temperature for 48 hours.

  • Work-up and Purification: Carefully vent the vessel, concentrate the reaction mixture, and purify by column chromatography to afford the enantiomerically pure alcohol.

  • TIPS Deprotection: Dissolve the alcohol in THF and cool to 0 °C. Add TBAF and stir until the deprotection is complete.

  • Work-up and Purification: Perform an aqueous work-up and purify the product by column chromatography.

Step 3: O-allylation, TBS Protection, and Claisen Rearrangement

  • O-allylation: To a solution of the phenol in acetone, add K₂CO₃ and allyl bromide. Reflux the mixture until the starting material is consumed.

  • Work-up and Purification: Cool the mixture, filter, and concentrate. Purify the residue by column chromatography.

  • TBS Protection: Dissolve the resulting alcohol in DCM and cool to 0 °C. Add 2,6-lutidine and TBSOTf. Stir until the reaction is complete.

  • Work-up and Purification: Perform an aqueous work-up and purify by column chromatography.

  • Claisen Rearrangement: Heat the TBS-protected intermediate in PhNEt₂ to 190 °C to induce the rearrangement.

  • Purification: Cool the mixture and purify directly by column chromatography to yield the rearranged product on a gram scale.[1]

Step 4: Dearomatization and Biomimetic Cascade

  • Dearomatization: Dissolve the product from the previous step in MeOH and treat with Pb(OAc)₄ at room temperature.

  • Work-up and Purification: Quench the reaction and perform an aqueous work-up. Purify the crude product by column chromatography.

  • Biomimetic Cascade: Treat the dearomatized intermediate with aqueous HF in MeCN at room temperature. This initiates a TBS deprotection followed by an oxa-Michael addition cascade.

  • Work-up and Purification: Quench the reaction with saturated aqueous NaHCO₃ and extract with an organic solvent. Dry, concentrate, and purify by column chromatography to yield (-)-Fargesone A.

IV. Data Presentation: Synthesis Yields and Characterization

The following tables summarize the quantitative data for the scalable synthesis of this compound.

Table 1: Summary of Reaction Yields for the Synthesis of (-)-Fargesone A

StepReactionProductYield (%)
1Pd-catalyzed α-arylation & TIPS protectionKetone 12Reported on 20g scale
2Asymmetric reductionAlcohol 1388
3TIPS deprotectionPhenol 1480
4O-allylation & TBS protectionIntermediate 1664 (overall)
5Claisen rearrangementIntermediate 17Gram scale
6DearomatizationIntermediate 1923
7Biomimetic Cascade(-)-Fargesone ANot specified

Table 2: Characterization Data for (-)-Fargesone A

AnalysisResult
¹H NMR Consistent with reported literature values.
¹³C NMR Consistent with reported literature values.
HRMS Calculated and found values match for the expected molecular formula.
Optical Rotation Matches the sign and magnitude reported for the natural product.
Purity High purity confirmed by HPLC and NMR.

V. Protocols for Biological Evaluation

The biological activity of synthesized this compound was confirmed using the following key in vitro assays.[1]

Protocol 1: AlphaScreen Assay for FXR Agonist Activity

  • Objective: To determine the potency of this compound in promoting the interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide.

  • Materials: 6His-tagged FXR-LBD protein, biotinylated co-regulator peptides (e.g., SRC2-3), AlphaScreen donor and acceptor beads.

  • Procedure:

    • Add 6His-tagged FXR-LBD to a 384-well plate.

    • Add varying concentrations of this compound or a reference agonist (e.g., OCA).

    • Add the biotinylated co-regulator peptide.

    • Add streptavidin-coated donor beads and nickel chelate acceptor beads.

    • Incubate in the dark at room temperature.

    • Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis: Plot the AlphaScreen signal against the compound concentration and determine the EC₅₀ value.

Protocol 2: Dual-Luciferase Reporter Assay

  • Objective: To measure the ability of this compound to activate FXR-mediated gene transcription in a cellular context.

  • Materials: HEK293T cells, plasmids encoding full-length FXR and a luciferase reporter gene under the control of an FXR response element (EcRE-luciferase), Renilla luciferase plasmid (for normalization).

  • Procedure:

    • Co-transfect HEK293T cells with the FXR, EcRE-luciferase, and Renilla luciferase plasmids.

    • After 6 hours, treat the cells with varying concentrations of this compound or a reference agonist.

    • Incubate for an additional 24 hours.

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase response against the compound concentration to determine the transcriptional activation potency.

References

Application Notes: Fargesone A as a Potent Activator of the Farnesoid X Receptor (FXR) in AlphaScreen Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fargesone A, a natural product isolated from the flower buds of Magnolia fargesii, has been identified as a potent and selective agonist of the Farnesoid X Receptor (FXR)[1][2]. FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism, making it an attractive therapeutic target for various metabolic diseases[3][4][5]. This document provides detailed application notes and protocols for utilizing this compound in AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) assays to quantify its activation of FXR. The AlphaScreen technology is a bead-based, non-radioactive method ideal for high-throughput screening of receptor-ligand interactions[6][7][8].

Principle of the FXR AlphaScreen Assay

The AlphaScreen assay for FXR activation measures the ligand-dependent recruitment of a coactivator peptide to the FXR ligand-binding domain (LBD). The assay utilizes two types of beads: a Donor bead and an Acceptor bead[6][7]. In this application, the Donor beads are coated with a tag that binds to a tagged FXR-LBD, and the Acceptor beads are coated with a tag that binds to a biotinylated coactivator peptide.

Upon excitation at 680 nm, the Donor bead converts ambient oxygen to singlet oxygen. If the Acceptor bead is in close proximity (within 200 nm) due to the this compound-induced interaction between the FXR-LBD and the coactivator peptide, the singlet oxygen transfers its energy to the Acceptor bead. This initiates a chemiluminescent signal that is emitted at 520-620 nm. The intensity of the light signal is directly proportional to the extent of FXR activation by the agonist[6][7].

Data Presentation

The potency of this compound in activating FXR was compared to Obeticholic Acid (OCA), a well-known synthetic FXR agonist. The half-maximal effective concentration (EC50) values were determined from dose-response curves generated using the AlphaScreen assay.

CompoundTargetAssay TypeCoactivator PeptideEC50 (nM)
This compoundHuman FXR-LBDAlphaScreenSRC2-3~120
Obeticholic Acid (OCA)Human FXR-LBDAlphaScreenSRC2-3~100

Note: The EC50 value for this compound is estimated based on graphical data presented in scientific literature, which shows its potency to be comparable to OCA[1][2]. OCA's EC50 in cell-free assays is approximately 100 nM[3][9].

Experimental Protocols

Materials
  • Reagents:

    • This compound (dissolved in DMSO)

    • Obeticholic Acid (OCA) (positive control, dissolved in DMSO)

    • His-tagged Human FXR Ligand-Binding Domain (FXR-LBD)

    • Biotinylated coactivator peptide (e.g., SRC2-3)

    • AlphaScreen Nickel Chelate Donor Beads

    • AlphaScreen Streptavidin Acceptor Beads

    • Assay Buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

  • Equipment:

    • 384-well white opaque microplates

    • Microplate reader capable of AlphaScreen detection (e.g., PerkinElmer EnVision)

    • Pipettes and multichannel pipettes

    • Reagent reservoirs

Protocol for FXR Activation AlphaScreen Assay
  • Compound Preparation:

    • Prepare a serial dilution of this compound and OCA in DMSO.

    • Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • Reagent Preparation:

    • Dilute the His-tagged FXR-LBD and biotinylated SRC2-3 peptide in Assay Buffer to their optimal working concentrations. These concentrations should be determined empirically through titration experiments.

    • Prepare the AlphaScreen bead slurry by diluting the Donor and Acceptor beads in Assay Buffer in a darkened room or under green light conditions.

  • Assay Procedure (384-well format):

    • Add 5 µL of the diluted this compound, OCA, or vehicle (DMSO in Assay Buffer) to the wells of the 384-well plate.

    • Add 5 µL of the diluted His-tagged FXR-LBD to each well.

    • Add 5 µL of the diluted biotinylated SRC2-3 peptide to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Add 10 µL of the prepared AlphaScreen bead mixture (5 µL of Donor beads and 5 µL of Acceptor beads) to each well under subdued light.

    • Incubate the plate in the dark at room temperature for 60-120 minutes.

    • Read the plate on an AlphaScreen-compatible microplate reader.

  • Data Analysis:

    • The data is typically analyzed by plotting the AlphaScreen signal against the logarithm of the compound concentration.

    • A sigmoidal dose-response curve is fitted to the data using a non-linear regression model to determine the EC50 value for each compound.

Visualizations

FXR Signaling Pathway

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FargesoneA This compound FXR FXR FargesoneA->FXR Binds and Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) on Target Gene Promoters FXR_RXR->FXRE Binds to SHP SHP Gene Transcription FXRE->SHP Induces BSEP BSEP Gene Transcription FXRE->BSEP Induces SHP_protein SHP Protein SHP->SHP_protein CYP7A1 CYP7A1 Gene SHP_protein->CYP7A1 Inhibits Transcription

Caption: this compound activates FXR, leading to gene regulation.

AlphaScreen Experimental Workflow

AlphaScreen_Workflow Start Start Add_Compound 1. Add this compound / Control to 384-well plate Start->Add_Compound Add_FXR 2. Add His-tagged FXR-LBD Add_Compound->Add_FXR Add_Peptide 3. Add Biotinylated Coactivator Peptide Add_FXR->Add_Peptide Incubate1 4. Incubate (60 min, RT) Add_Peptide->Incubate1 Add_Beads 5. Add Ni-Chelate Donor & Strep-Acceptor Beads Incubate1->Add_Beads Incubate2 6. Incubate in Dark (60-120 min, RT) Add_Beads->Incubate2 Read_Plate 7. Read Plate (AlphaScreen Reader) Incubate2->Read_Plate Analyze 8. Analyze Data (Calculate EC50) Read_Plate->Analyze End End Analyze->End

Caption: Workflow for the FXR AlphaScreen assay.

References

Application Notes & Protocols: Fargesone A in Dual-Luciferase Reporter Gene Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fargesone A is a natural product identified as a potent and selective agonist for the Farnesoid X receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1][2][3][4] The Dual-Luciferase reporter gene assay is a widely used method to study gene expression and is particularly well-suited for screening and characterizing compounds that modulate transcription factor activity, such as FXR agonists.[5][6][7][8][9] This document provides a detailed protocol for utilizing a Dual-Luciferase reporter gene assay to quantify the activity of this compound on the FXR signaling pathway.

The assay relies on the sequential measurement of two distinct luciferase enzymes, Firefly and Renilla, from a single sample.[8][9] The Firefly luciferase gene is placed under the control of a response element for the transcription factor of interest (in this case, an Estrogen-related Receptor Element (EcRE) that is responsive to FXR), serving as the experimental reporter. The Renilla luciferase gene is typically driven by a constitutive promoter and acts as an internal control to normalize for variations in cell number and transfection efficiency.[5][6] The ratio of Firefly to Renilla luciferase activity provides a quantitative measure of the activation of the specific signaling pathway.

Quantitative Data Summary

The following table summarizes the dose-dependent transcriptional activation of the Farnesoid X receptor (FXR) by this compound in a Dual-Luciferase reporter assay performed in HEK293T cells.[4] Data is presented as the fold induction of luciferase activity compared to a vehicle control (DMSO). For comparison, data for Obeticholic Acid (OCA), a known potent FXR agonist, is also included.

CompoundConcentrationMean Fold Activation of FXR
This compound0.01 µM~1.5
0.1 µM~3.0
1 µM~6.0
10 µM~8.0
Obeticholic Acid (OCA)0.01 µM~2.5
0.1 µM~7.5
1 µM~11.0
10 µM~12.0

Note: The data presented are estimations derived from the graphical representations in the cited literature and are intended for illustrative purposes.[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the FXR signaling pathway activated by this compound and the general workflow for the Dual-Luciferase reporter gene assay.

FargesoneA_FXR_Pathway cluster_cell Hepatocyte FargesoneA This compound FXR FXR FargesoneA->FXR binds & activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR heterodimerizes with RXR RXR RXR->FXR_RXR EcRE EcRE (Response Element) FXR_RXR->EcRE binds to TargetGene Target Gene (e.g., SHP, BSEP) EcRE->TargetGene promotes transcription of mRNA mRNA TargetGene->mRNA Protein Protein mRNA->Protein translation

Caption: this compound activates the FXR signaling pathway.

Dual_Luciferase_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_lysis Lysis & Measurement cluster_analysis Data Analysis Cell_Culture 1. Seed HEK293T cells in 96-well plate Transfection 2. Co-transfect with FXR and EcRE-Firefly & pRL-TK (Renilla) plasmids Cell_Culture->Transfection Treatment 3. Treat cells with This compound or vehicle Transfection->Treatment Lysis 4. Lyse cells Treatment->Lysis Add_LARII 5. Add Luciferase Assay Reagent II (LAR II) Lysis->Add_LARII Measure_Firefly 6. Measure Firefly luminescence Add_LARII->Measure_Firefly Add_StopGlo 7. Add Stop & Glo® Reagent Measure_Firefly->Add_StopGlo Measure_Renilla 8. Measure Renilla luminescence Add_StopGlo->Measure_Renilla Analysis 9. Calculate Firefly/Renilla ratio (Normalized Response) Measure_Renilla->Analysis

Caption: Experimental workflow for the this compound Dual-Luciferase assay.

Experimental Protocol: this compound Dual-Luciferase Reporter Gene Assay

This protocol is adapted for the analysis of this compound's effect on FXR transcriptional activity in HEK293T cells.[1][4]

I. Materials and Reagents

  • Cell Line: HEK293T cells

  • Plasmids:

    • Expression plasmid for full-length human FXR.

    • Reporter plasmid containing the Firefly luciferase gene downstream of an EcRE promoter (EcRE-Luc).

    • Control plasmid containing the Renilla luciferase gene driven by a constitutive promoter (e.g., pRL-TK).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and Penicillin-Streptomycin.

  • Transfection Reagent: (e.g., Lipofectamine 2000 or similar)

  • This compound: Stock solution in DMSO.

  • Vehicle Control: DMSO.

  • Dual-Luciferase® Reporter Assay System: (e.g., from Promega) containing:

    • Luciferase Assay Reagent II (LAR II)

    • Stop & Glo® Reagent

    • Passive Lysis Buffer (PLB)

  • Phosphate-Buffered Saline (PBS)

  • Equipment:

    • 96-well white, clear-bottom tissue culture plates.

    • Luminometer with dual injectors.

    • Standard cell culture equipment (incubator, biosafety cabinet, etc.).

II. Experimental Procedure

Day 1: Cell Seeding

  • Culture HEK293T cells in DMEM with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

  • Trypsinize and count the cells.

  • Seed 2 x 10⁴ cells per well in a 96-well white, clear-bottom plate.

  • Incubate overnight to allow for cell attachment.

Day 2: Transfection

  • For each well, prepare a transfection mix according to the manufacturer's protocol. A typical mix per well includes:

    • 50 ng of FXR expression plasmid.

    • 100 ng of EcRE-Luc reporter plasmid.

    • 10 ng of Renilla control plasmid.

  • Dilute the plasmids and the transfection reagent in serum-free medium in separate tubes.

  • Combine the diluted plasmids and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow complexes to form.

  • Add the transfection complex dropwise to each well.

  • Incubate the cells for 6 hours at 37°C.[1]

Day 2: this compound Treatment

  • After the 6-hour transfection incubation, remove the transfection medium.

  • Add fresh culture medium containing the desired concentrations of this compound (e.g., 0.01 µM to 10 µM) or vehicle control (DMSO) to the respective wells.

  • Incubate the plate for an additional 24 hours at 37°C.[1]

Day 3: Cell Lysis and Luminescence Measurement

  • Equilibrate the Dual-Luciferase® Assay reagents and the 96-well plate to room temperature.

  • Carefully remove the culture medium from the wells.

  • Wash the cells once with 100 µL of PBS per well.

  • Add 20 µL of 1X Passive Lysis Buffer (PLB) to each well.

  • Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.[10]

  • Program the luminometer with dual injectors for the Dual-Luciferase® assay protocol:

    • Injector 1: 100 µL Luciferase Assay Reagent II (LAR II).

    • Injector 2: 100 µL Stop & Glo® Reagent.

    • Measurement: 2-second pre-read delay, followed by a 10-second measurement period for both Firefly and Renilla luminescence.[6]

  • Place the 96-well plate into the luminometer.

  • Initiate the reading sequence:

    • The first injection (LAR II) measures the Firefly luciferase activity.[8]

    • The second injection (Stop & Glo® Reagent) quenches the Firefly reaction and initiates the Renilla luciferase reaction.[8][9] The subsequent reading measures the Renilla luciferase activity.

III. Data Analysis

  • For each well, obtain the Relative Light Units (RLU) for both Firefly and Renilla luciferase.

  • Calculate the normalized response by dividing the Firefly RLU by the Renilla RLU:

    • Normalized Response = (Firefly Luminescence) / (Renilla Luminescence)

  • To determine the fold induction, divide the normalized response of the this compound-treated samples by the normalized response of the vehicle (DMSO) control samples:

    • Fold Induction = (Normalized Response of Treated Sample) / (Normalized Response of Vehicle Control)

  • Plot the fold induction as a function of this compound concentration to generate a dose-response curve.

References

Application Notes and Protocols: Fargesone A in Bile Duct Ligation (BDL) Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fargesone A, a natural product, has been identified as a potent and selective agonist of the Farnesoid X Receptor (FXR), a key nuclear receptor in maintaining metabolic homeostasis in the liver.[1][2] Activation of FXR has emerged as a promising therapeutic strategy for cholestatic liver diseases and fibrosis.[3][4] The bile duct ligation (BDL) animal model is a widely used experimental procedure to induce cholestatic liver injury and fibrosis, mimicking aspects of human cholestatic liver diseases.[5] These notes provide a comprehensive overview of the application of this compound in the BDL model, including its therapeutic effects, mechanism of action, and detailed experimental protocols.

Therapeutic Rationale and Mechanism of Action

This compound exerts its hepatoprotective effects primarily through the activation of FXR.[2] In the context of BDL-induced liver injury, this leads to:

  • Reduction of Liver Fibrosis: FXR activation inhibits the activation of hepatic stellate cells (HSCs), the primary cell type responsible for extracellular matrix deposition and scar formation in the liver.[3][4]

  • Anti-inflammatory Effects: FXR activation can suppress pro-inflammatory signaling pathways, such as NF-κB, leading to a reduction in the expression of inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][3]

  • Regulation of Bile Acid Homeostasis: FXR plays a crucial role in regulating the synthesis, transport, and detoxification of bile acids, which are cytotoxic when they accumulate during cholestasis.[4]

The proposed signaling pathway for this compound in ameliorating BDL-induced liver injury is depicted below.

FargesoneA_FXR_Pathway cluster_BDL Bile Duct Ligation (BDL) cluster_HSC Hepatic Stellate Cell (HSC) cluster_Inflammation Inflammatory Response Bile Acid Accumulation Bile Acid Accumulation Hepatocyte Injury Hepatocyte Injury Bile Acid Accumulation->Hepatocyte Injury Kupffer Cell Activation Kupffer Cell Activation Hepatocyte Injury->Kupffer Cell Activation HSC Activation (α-SMA expression) HSC Activation (α-SMA expression) Hepatocyte Injury->HSC Activation (α-SMA expression) NF-κB Activation NF-κB Activation Kupffer Cell Activation->NF-κB Activation Collagen Deposition Collagen Deposition HSC Activation (α-SMA expression)->Collagen Deposition Liver Fibrosis Liver Fibrosis Collagen Deposition->Liver Fibrosis Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF-κB Activation->Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)->HSC Activation (α-SMA expression) This compound This compound FXR FXR This compound->FXR activates FXR->HSC Activation (α-SMA expression) inhibits FXR->NF-κB Activation inhibits BDL_FargesoneA_Workflow C57BL/6 Mice C57BL/6 Mice Acclimatization Acclimatization C57BL/6 Mice->Acclimatization Randomization Randomization Acclimatization->Randomization Sham Operation Sham Operation Randomization->Sham Operation Group 1 BDL Surgery BDL Surgery Randomization->BDL Surgery Groups 2 & 3 Daily Vehicle\nAdministration Daily Vehicle Administration Sham Operation->Daily Vehicle\nAdministration BDL + Vehicle BDL + Vehicle BDL Surgery->BDL + Vehicle Group 2 BDL + this compound BDL + this compound BDL Surgery->BDL + this compound Group 3 BDL + Vehicle->Daily Vehicle\nAdministration Daily this compound\nAdministration Daily this compound Administration BDL + this compound->Daily this compound\nAdministration Endpoint Analysis\n(Day 14) Endpoint Analysis (Day 14) Daily Vehicle\nAdministration->Endpoint Analysis\n(Day 14) Daily this compound\nAdministration->Endpoint Analysis\n(Day 14)

References

Application Notes and Protocols: Fargesone A in Mouse Models of Liver Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fargesone A, a natural product isolated from Magnolia fargesii, has been identified as a potent and selective agonist for the Farnesoid X receptor (FXR).[1][2] FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[3][4] Its activation has been shown to suppress inflammation and mitigate fibrosis in preclinical models of liver disease.[3][5] These notes provide detailed protocols and data for the in vivo administration of this compound in a mouse model of liver fibrosis, intended for researchers in hepatology and drug development.

Pharmacokinetic Profile of this compound

A pharmacokinetic (PK) study was conducted in mice to determine the plasma exposure and in vivo stability of this compound (FA). The compound exhibited an acceptable PK profile, supporting its evaluation in therapeutic animal models.[1][2]

ParameterValueReference
Oral Bioavailability10.9%[1]
Intravenous Half-life (t½)0.62 h[1]
Maximum Plasma Concentration (Cmax)941 ng/mL[1]

In Vivo Efficacy in a Bile Duct Ligation (BDL) Mouse Model

This compound has been shown to ameliorate liver inflammation and fibrosis in a bile duct ligation (BDL)-induced mouse model of chronic liver injury.[1][2]

Experimental Workflow

The general workflow for evaluating the efficacy of this compound in a BDL-induced liver fibrosis model is outlined below.

G cluster_0 Phase 1: Fibrosis Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis A Select Male C57BL/6 Mice B Perform Bile Duct Ligation (BDL) Surgery A->B C Allow 7-Day Post-Surgery Recovery & Injury Establishment B->C D Randomly Assign Mice to Groups (Vehicle, this compound) C->D E Administer Daily Treatment for 14 Days D->E F Euthanize Mice and Collect Samples (Liver Tissue, Serum) E->F G Histological Analysis (H&E, Sirius Red) F->G H Gene Expression Analysis (qPCR) F->H I Biochemical Analysis (Serum ALT, AST) F->I

Caption: Workflow for BDL-induced liver fibrosis and this compound treatment.

Experimental Protocols

Protocol 1: Bile Duct Ligation (BDL)-Induced Liver Fibrosis

This protocol describes a common surgical method to induce cholestatic liver injury and fibrosis in mice.[1][6]

  • Animals: Use 8-10 week old male C57BL/6 mice, weighing 25-30 g.[7] House animals with a 12-hour light/dark cycle and provide ad libitum access to food and water.[7]

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine).

  • Surgical Procedure:

    • Place the anesthetized mouse in a supine position on a heating pad to maintain body temperature.

    • Make a midline abdominal incision to expose the peritoneal cavity.

    • Gently retract the liver to locate the common bile duct.

    • Ligate the common bile duct in two places with non-absorbable surgical sutures.

    • Carefully transect the duct between the two ligations.

    • Close the abdominal wall and skin with sutures.

  • Post-Operative Care:

    • Administer post-operative analgesics as required.

    • Monitor the mice for recovery. Allow a 7-day period for the fibrotic injury to establish before commencing treatment.[1]

Protocol 2: this compound Administration
  • Preparation of this compound Solution: The specific vehicle and concentration for this compound administration in the BDL model are not detailed in the provided search results. A common approach for oral administration of hydrophobic compounds is to formulate them in a vehicle such as corn oil or a solution of 0.5% carboxymethylcellulose (CMC). The dose used in the BDL model was not specified, but doses in other mouse models for different indications have ranged from 0.1 mg/kg to 1 mg/kg.[8][9] Dose-ranging studies are recommended.

  • Administration: Administer this compound or the vehicle control to the respective mouse groups daily via oral gavage for the duration of the treatment period (e.g., 14 days).[1]

Protocol 3: Assessment of Liver Fibrosis
  • Sample Collection: At the end of the treatment period, euthanize mice. Collect blood via cardiac puncture for serum analysis and perfuse the liver with saline before excision.

  • Biochemical Analysis: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver injury.

  • Histological Staining:

    • Fix a portion of the liver tissue in 10% neutral buffered formalin.

    • Embed the fixed tissue in paraffin and section it.

    • Perform Hematoxylin and Eosin (H&E) staining to assess general morphology and inflammation.

    • Perform Sirius Red staining to visualize and quantify collagen deposition, a hallmark of fibrosis.[1]

  • Quantitative PCR (qPCR):

    • Isolate total RNA from a portion of the frozen liver tissue.

    • Synthesize cDNA from the RNA.

    • Perform qPCR using primers for key fibrotic and FXR target genes. Normalize expression to a housekeeping gene (e.g., GAPDH).

Quantitative Data Summary

Treatment with this compound in the BDL mouse model resulted in a significant reduction in the expression of key pro-fibrotic genes and modulated the expression of FXR target genes.[1]

Table 1: Effect of this compound on Liver Fibrosis Markers

GeneEffect of this compound TreatmentReference
Collagen-1αReduced mRNA Expression[1]
α-SMA (Acta2)Reduced mRNA Expression[1]
TGF-βReduced mRNA Expression[1]

Table 2: Effect of this compound on FXR Target Genes in Liver Tissue

GeneFunctionEffect of this compound TreatmentReference
SHP (Small Heterodimer Partner)Inhibits bile acid synthesisInduced mRNA Expression[1]
BSEP (Bile Salt Export Pump)Transports bile acids out of hepatocytesInduced mRNA Expression[1]
CYP7A1 (Cholesterol 7α-hydroxylase)Rate-limiting enzyme in bile acid synthesisReduced mRNA Expression[1][3]
CYP8B1 (Sterol 12-alpha-hydroxylase)Involved in bile acid synthesisReduced mRNA Expression[1][3]

Mechanism of Action

This compound acts as a direct agonist of FXR.[1][5] In the liver, FXR activation by this compound initiates a signaling cascade that helps maintain bile acid homeostasis and protect hepatocytes, thereby reducing inflammation and fibrosis.[1][3]

G cluster_downstream Downstream Gene Regulation cluster_outcome Physiological Outcome FA This compound FXR FXR Activation (in Hepatocyte) FA->FXR Binds to & Activates SHP ↑ SHP Expression FXR->SHP BSEP ↑ BSEP Expression FXR->BSEP CYP7A1 ↓ CYP7A1 Expression FXR->CYP7A1 CYP8B1 ↓ CYP8B1 Expression FXR->CYP8B1 Outcome Amelioration of Liver Fibrosis SHP->Outcome BSEP->Outcome CYP7A1->Outcome CYP8B1->Outcome

Caption: this compound activates FXR, leading to gene regulation and reduced fibrosis.

References

Application Notes and Protocols for Evaluating Fargesone A Efficacy Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fargesone A is a natural product isolated from the flower buds of Magnolia fargesii, a plant used in traditional Chinese medicine.[1][2] Recent studies have identified this compound as a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[1][2][3] Activation of FXR has therapeutic potential for various metabolic liver diseases, such as primary biliary cirrhosis (PBC) and nonalcoholic steatohepatitis (NASH).[1][2][4] Sporadic reports have also indicated that this compound possesses weak anti-inflammatory and Ca2+ antagonistic activities.[1][2]

These application notes provide detailed protocols for a selection of cell-based assays to characterize the efficacy and mechanism of action of this compound. The described assays are designed to assess its function as an FXR agonist and its downstream effects on cellular processes, including inflammation and lipid metabolism.

Key Cell-Based Assays for this compound Efficacy

A variety of cell-based assays can be employed to evaluate the therapeutic potential of this compound.[5][6][7] These assays are critical for understanding its biological activity in a cellular context, providing valuable data on its mechanism of action and potential off-target effects.

FXR Activation Assays

a) Dual-Luciferase Reporter Assay

This assay is fundamental for quantifying the ability of this compound to activate the transcriptional activity of FXR in a cellular environment.[1][2]

Protocol:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Seed cells in 96-well plates.

    • Co-transfect the cells with plasmids encoding the full-length FXR and a reporter plasmid containing the cognate EcRE (ecdysone receptor response element) driving luciferase expression. A Renilla luciferase plasmid should be co-transfected for normalization.

  • Compound Treatment:

    • Following transfection, treat the cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control, such as Obeticholic Acid (OCA).[1][2]

  • Luciferase Activity Measurement:

    • After an appropriate incubation period (e.g., 24 hours), lyse the cells.

    • Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve.

b) AlphaScreen Assay for Co-regulator Recruitment

This biochemical assay complements the reporter assay by directly measuring the ligand-dependent interaction between FXR and its co-regulators (coactivators or corepressors).[1][2]

Protocol:

  • Reagents:

    • Recombinant FXR ligand-binding domain (LBD).

    • Biotinylated coactivator peptides (e.g., SRC1-2, SRC2-3) or corepressor peptides (e.g., NCoR2).[2]

    • Streptavidin-coated donor beads and glutathione-coated acceptor beads.

  • Assay Procedure:

    • In a 384-well plate, incubate the FXR-LBD with the biotinylated co-regulator peptide in the presence of varying concentrations of this compound.

    • Add the donor and acceptor beads.

    • Incubate in the dark to allow for bead-protein complex formation.

  • Signal Detection:

    • Read the plate on an AlphaScreen-capable plate reader. The signal generated is proportional to the proximity of the donor and acceptor beads, indicating FXR-co-regulator interaction.

  • Data Analysis:

    • Plot the AlphaScreen signal against the this compound concentration to determine the dose-dependent effect on co-regulator recruitment.

Assays for Downstream Cellular Effects

a) Lipid Accumulation Assay in Hepatocytes

This compound has been shown to alleviate lipid accumulation in liver cells in an FXR-dependent manner.[1][4][8]

Protocol:

  • Cell Culture and Treatment:

    • Culture human liver WRL68 cells.

    • Induce lipid accumulation by treating the cells with oleic acid (OA).

    • Co-treat the cells with varying concentrations of this compound.

  • Staining and Visualization:

    • After 24 hours of treatment, fix the cells.

    • Stain for neutral lipids using Oil Red O.

    • Visualize and capture images using a microscope.

  • Quantification:

    • Extract the Oil Red O stain from the cells using isopropanol.

    • Measure the absorbance of the extracted dye at a specific wavelength (e.g., 510 nm) to quantify lipid content.

b) Cytotoxicity and Cell Viability Assays

These assays are crucial to determine if the observed effects of this compound are due to its specific biological activity rather than general toxicity.[7][9] The MTS or MTT assay is a common method.[10][11][12]

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells (e.g., WRL68) in a 96-well plate.

    • Treat the cells with a range of this compound concentrations for a specified period (e.g., 24-72 hours).

  • MTS/MTT Reagent Addition:

    • Add the MTS or MTT reagent to each well and incubate according to the manufacturer's protocol. Living cells will metabolize the reagent into a colored formazan product.

  • Absorbance Measurement:

    • Measure the absorbance of the formazan product at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

c) Anti-Inflammatory Activity Assays

This compound has been observed to reduce the expression of inflammatory markers.[1] This can be assessed by measuring the levels of pro-inflammatory cytokines and enzymes.

Protocol:

  • Cell Culture and Stimulation:

    • Use a relevant cell line, such as THP-1 monocytes or a liver cell line.

    • Induce an inflammatory response using a stimulant like lipopolysaccharide (LPS) or phorbol 12-myristate 13-acetate (PMA).[10]

    • Co-treat the cells with this compound.

  • Measurement of Inflammatory Markers:

    • Quantitative PCR (qPCR): After treatment, isolate RNA from the cells and perform reverse transcription followed by qPCR to measure the mRNA expression levels of inflammatory genes such as IL-6, IL-1β, iNOS, and COX2.[1]

    • ELISA: Collect the cell culture supernatant and use Enzyme-Linked Immunosorbent Assays (ELISAs) to quantify the protein levels of secreted cytokines like IL-6 and TNF-α.[10]

Data Presentation

Quantitative data from the described assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: FXR Transcriptional Activity of this compound

CompoundEC50 (µM) in Dual-Luciferase Reporter Assay
This compound[Insert Value]
Obeticholic Acid (Positive Control)[Insert Value]
Vehicle ControlNo Activity

Table 2: Effect of this compound on Coactivator Recruitment to FXR

CompoundEC50 (µM) for SRC2-3 Recruitment (AlphaScreen)
This compound[Insert Value]
Obeticholic Acid (Positive Control)[Insert Value]

Table 3: Effect of this compound on Oleic Acid-Induced Lipid Accumulation in WRL68 Cells

TreatmentLipid Content (% of OA control)
Vehicle Control[Insert Value]
Oleic Acid (OA)100%
OA + this compound (1 µM)[Insert Value]
OA + this compound (10 µM)[Insert Value]

Table 4: Effect of this compound on Inflammatory Gene Expression in LPS-stimulated Cells

GeneFold Change in mRNA Expression (LPS + this compound vs. LPS alone)
IL-6[Insert Value]
IL-1β[Insert Value]
iNOS[Insert Value]
COX2[Insert Value]

Visualizations

Experimental Workflow

G cluster_0 Assay Preparation cluster_1 FXR Activation Assays cluster_2 Downstream Effect Assays cluster_3 Data Analysis prep_cells Prepare & Seed Cells (e.g., HEK293T, WRL68) transfection Transfect with FXR & Reporter Plasmids prep_cells->transfection induce_lipid Induce Lipid Accumulation (Oleic Acid) prep_cells->induce_lipid stimulate_inflammation Induce Inflammation (LPS/PMA) prep_cells->stimulate_inflammation prep_compounds Prepare this compound & Controls treatment_reporter Treat Cells prep_compounds->treatment_reporter alphascreen_setup Set up AlphaScreen (FXR-LBD, Co-regulator, Compound) prep_compounds->alphascreen_setup treat_lipid Treat with this compound prep_compounds->treat_lipid treat_inflammation Treat with this compound prep_compounds->treat_inflammation transfection->treatment_reporter luciferase_assay Dual-Luciferase Assay treatment_reporter->luciferase_assay analyze_data Analyze Data & Generate Dose-Response Curves luciferase_assay->analyze_data alphascreen_read Read AlphaScreen Signal alphascreen_setup->alphascreen_read alphascreen_read->analyze_data induce_lipid->treat_lipid oil_red_o Oil Red O Staining & Quantification treat_lipid->oil_red_o oil_red_o->analyze_data stimulate_inflammation->treat_inflammation measure_inflammation Measure Inflammatory Markers (qPCR, ELISA) treat_inflammation->measure_inflammation measure_inflammation->analyze_data summarize_data Summarize in Tables analyze_data->summarize_data

Caption: Experimental workflow for evaluating this compound efficacy.

This compound Signaling Pathway

G cluster_0 cluster_1 cluster_2 cluster_3 FA This compound FXR_cytoplasm FXR FA->FXR_cytoplasm Binds FXR_nucleus FXR FXR_cytoplasm->FXR_nucleus Translocates FXR_RXR FXR_RXR FXR_nucleus->FXR_RXR RXR RXR RXR->FXR_RXR Coactivator Coactivator FXRE FXRE Coactivator->FXRE TargetGenes Target Gene Transcription FXRE->TargetGenes Activates Lipid Decreased Lipid Accumulation TargetGenes->Lipid Leads to Inflammation Decreased Inflammation TargetGenes->Inflammation Leads to FXR_RXR->Coactivator FXR_RXR->FXRE Binds to

Caption: this compound activates the FXR signaling pathway.

References

Determining the Pharmacokinetic Profile of Fargesone A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to determining the pharmacokinetic (PK) profile of Fargesone A, a potent and selective Farnesoid X Receptor (FXR) agonist. The protocols outlined below cover both in vivo and in vitro methodologies to assess the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Introduction

This compound has been identified as a promising therapeutic agent due to its agonistic activity on FXR, a key regulator of bile acid, lipid, and glucose homeostasis. A thorough understanding of its pharmacokinetic properties is crucial for its development as a clinical candidate. These application notes provide detailed protocols for researchers to evaluate the PK profile of this compound in a preclinical setting.

Data Presentation: Pharmacokinetic Parameters of this compound in Mice

A summary of the key pharmacokinetic parameters of this compound in mice following a single administration is presented below. This data is essential for understanding the compound's behavior in vivo.

ParameterIntravenous (IV) Administration (1 mg/kg)Oral (PO) Administration (10 mg/kg)
t½ (h) 0.621.2
Tmax (h) -0.5
Cmax (ng/mL) -941
AUC₀-t (ng·h/mL) 21564712
AUC₀-inf (ng·h/mL) 22984987
MRT₀-inf (h) 0.851.8
F (%) -10.9

Data sourced from a study on the biological evaluation of this compound. The study indicated that the compound exhibited acceptable PK profiles, including good oral bioavailability.

Experimental Protocols

Detailed methodologies for the key experiments required to determine the pharmacokinetic profile of this compound are provided below.

In Vivo Pharmacokinetic Study in Mice

This protocol describes the procedures for evaluating the pharmacokinetics of this compound in mice after intravenous and oral administration.

a. Animal Model and Housing

  • Species: Male CD-1 mice (or other suitable strain), 8-10 weeks old, weighing 25-30g.

  • Housing: Animals should be housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water. Animals should be acclimated for at least one week before the experiment.

  • Ethics: All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

b. Dosing and Administration

  • Formulation:

    • Intravenous (IV): Prepare a 1 mg/mL solution of this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline). The solution should be sterile-filtered.

    • Oral (PO): Prepare a 2 mg/mL suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).

  • Dose Levels:

    • IV: 1 mg/kg

    • PO: 10 mg/kg

  • Administration:

    • IV: Administer the dose via a single bolus injection into the tail vein.

    • PO: Administer the dose via oral gavage.

c. Blood Sampling

  • Time Points: Collect blood samples at the following time points post-dosing:

    • IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Procedure:

    • Collect approximately 50 µL of blood from the saphenous vein into heparinized capillary tubes at each time point.

    • For the terminal time point (24 hours), blood can be collected via cardiac puncture under anesthesia.

    • Process the blood samples by centrifugation at 2000 x g for 10 minutes at 4°C to obtain plasma.

    • Store the plasma samples at -80°C until analysis.

d. Bioanalytical Method: LC-MS/MS Quantification of this compound in Plasma

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 20 µL of plasma, add 80 µL of a protein precipitation solvent (e.g., acetonitrile) containing an appropriate internal standard (e.g., a structurally similar compound not present in the sample).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean 96-well plate for analysis.

  • Chromatographic Conditions:

    • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, optimized for this compound.

    • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the internal standard must be optimized.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound standards.

    • Quantify the concentration of this compound in the plasma samples using the calibration curve.

    • Calculate the pharmacokinetic parameters (t½, Tmax, Cmax, AUC, MRT, F) using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

In Vitro Metabolic Stability Assay

This protocol describes the procedure for assessing the metabolic stability of this compound in mouse liver microsomes.

a. Materials

  • Mouse liver microsomes (pooled from male CD-1 mice).

  • This compound.

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (100 mM, pH 7.4).

  • Acetonitrile (for reaction termination).

  • Internal standard.

b. Incubation Procedure

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, pre-incubate this compound (final concentration, e.g., 1 µM) with mouse liver microsomes (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the plate at 37°C with shaking.

  • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold solution of acetonitrile containing the internal standard.

  • Centrifuge the plate at 3000 x g for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant for LC-MS/MS analysis.

c. Data Analysis

  • Quantify the remaining concentration of this compound at each time point using the LC-MS/MS method described above.

  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression line.

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL).

Visualizations

Experimental Workflow

experimental_workflow cluster_invivo In Vivo Pharmacokinetic Study cluster_invitro In Vitro Metabolic Stability animal_prep Animal Preparation (CD-1 Mice) dosing Dosing (IV and PO) animal_prep->dosing blood_sampling Blood Sampling (Serial) dosing->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep lcms_analysis_invivo LC-MS/MS Analysis plasma_prep->lcms_analysis_invivo pk_analysis Pharmacokinetic Analysis lcms_analysis_invivo->pk_analysis microsome_prep Microsome Preparation (Mouse Liver) incubation Incubation with This compound and NADPH microsome_prep->incubation sampling Time-point Sampling incubation->sampling reaction_termination Reaction Termination sampling->reaction_termination lcms_analysis_invitro LC-MS/MS Analysis reaction_termination->lcms_analysis_invitro stability_analysis Metabolic Stability Analysis lcms_analysis_invitro->stability_analysis

Caption: Workflow for determining the pharmacokinetic profile of this compound.

FXR Signaling Pathway

This compound is an agonist of the Farnesoid X Receptor (FXR). Activation of FXR plays a crucial role in regulating the expression of genes involved in bile acid synthesis and transport.

FXR_pathway FargesoneA This compound FXR FXR (Farnesoid X Receptor) FargesoneA->FXR binds and activates RXR RXR (Retinoid X Receptor) FXR->RXR forms heterodimer with FXRE FXR Response Element (on DNA) RXR->FXRE binds to SHP SHP (Small Heterodimer Partner) Gene Transcription FXRE->SHP BSEP BSEP (Bile Salt Export Pump) Gene Transcription FXRE->BSEP CYP7A1 CYP7A1 (Cholesterol 7α-hydroxylase) SHP->CYP7A1 inhibits BileAcid Bile Acid Synthesis BSEP->BileAcid promotes efflux of CYP7A1->BileAcid catalyzes

Caption: Simplified FXR signaling pathway activated by this compound.

Application Notes and Protocols: Utilizing Fargesone A for the Study of FXR-Dependent Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Fargesone A, a potent and selective natural product agonist of the Farnesoid X Receptor (FXR), to investigate FXR-dependent gene expression. This document includes detailed protocols for key in vitro assays, data presentation guidelines, and visualizations of the underlying biological pathways and experimental workflows.

Introduction to this compound and the Farnesoid X Receptor (FXR)

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1] Activation of FXR by its endogenous ligands, such as chenodeoxycholic acid (CDCA), or synthetic agonists initiates a signaling cascade that modulates the expression of numerous target genes. This regulation is pivotal in various physiological processes and its dysregulation is implicated in metabolic diseases such as non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[1][2]

This compound is a natural product identified as a potent and selective agonist of FXR.[1][3] It directly binds to the ligand-binding domain (LBD) of FXR, inducing a conformational change that promotes the recruitment of coactivators and initiates the transcription of downstream target genes.[1][4] Studies have demonstrated that this compound effectively modulates the expression of well-characterized FXR target genes, including the induction of Small Heterodimer Partner (SHP) and Bile Salt Export Pump (BSEP), and the repression of Cytochrome P450 7A1 (CYP7A1) and Cytochrome P450 8B1 (CYP8B1).[1][5] Its selectivity for FXR over other nuclear receptors makes it a valuable tool for dissecting FXR-specific signaling pathways.[3]

Data Presentation

Quantitative data from experiments utilizing this compound should be summarized for clear interpretation and comparison. The following tables provide a template for presenting typical results.

Table 1: In Vitro Activity of this compound on FXR

ParameterThis compoundObeticholic Acid (OCA) (Positive Control)Reference
EC50 (FXR Reporter Assay) ~1-5 µM (estimated)~0.1-0.5 µM[1][3]
Maximum Fold Activation Dose-dependent increasePotent activation[1]
Selectivity High for FXRHigh for FXR[3]

Table 2: Effect of this compound on FXR Target Gene Expression in Human Hepatocytes (e.g., HepG2 or WRL68 cells)

Target GeneTreatment (e.g., 10 µM this compound for 24h)Expected OutcomeMethodReference
SHP (NR0B2) This compoundUpregulationqPCR, Western Blot[1][5]
BSEP (ABCB11) This compoundUpregulationqPCR[1][5]
CYP7A1 This compoundDownregulationqPCR[1][5]
CYP8B1 This compoundDownregulationqPCR[1][5]

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and procedures described, the following diagrams are provided in Graphviz DOT language.

FXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FargesoneA This compound FXR_inactive FXR (inactive) FargesoneA->FXR_inactive Enters cell FXR_active FXR (active) FXR_inactive->FXR_active Binding & Activation RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active Coactivator Coactivators FXR_active->Coactivator Recruits FXRE FXR Response Element (FXRE) on Target Gene Promoters FXR_active->FXRE Heterodimerization & DNA Binding RXR_active->FXRE Heterodimerization & DNA Binding Coactivator->FXRE SHP SHP mRNA FXRE->SHP Induces Transcription BSEP BSEP mRNA FXRE->BSEP Induces Transcription CYP7A1 CYP7A1 mRNA (repressed) FXRE->CYP7A1 Represses Transcription (via SHP)

FXR Signaling Pathway Activation by this compound.

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., HepG2, HEK293T) start->cell_culture transfection 2. Transfection (for Luciferase Assay) cell_culture->transfection treatment 3. Treatment with this compound cell_culture->treatment For direct gene expression studies transfection->treatment luciferase_assay 4a. Luciferase Reporter Assay (Measure FXR Activity) treatment->luciferase_assay rna_extraction 4b. RNA Extraction treatment->rna_extraction protein_extraction 4c. Protein Extraction treatment->protein_extraction data_analysis 7. Data Analysis luciferase_assay->data_analysis qpcr 5. qPCR (Analyze Target Gene mRNA) rna_extraction->qpcr qpcr->data_analysis western_blot 6. Western Blot (Analyze Target Protein) protein_extraction->western_blot western_blot->data_analysis end End data_analysis->end

Experimental Workflow for Studying this compound.

Experimental Protocols

The following are detailed protocols for key experiments to study FXR-dependent gene expression using this compound.

Dual-Luciferase Reporter Assay for FXR Activation

This assay quantitatively measures the ability of this compound to activate FXR in a cell-based system.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Opti-MEM

  • Lipofectamine 2000 or similar transfection reagent

  • pCMV-hFXR expression vector

  • FXRE-luciferase reporter vector (e.g., containing response elements from the SHP or BSEP promoter)

  • pRL-TK Renilla luciferase vector (for normalization)

  • This compound (dissolved in DMSO)

  • Obeticholic Acid (OCA) as a positive control (dissolved in DMSO)

  • 96-well white, clear-bottom tissue culture plates

  • Dual-Luciferase Reporter Assay System (e.g., Promega)

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Transfection:

    • For each well, prepare a DNA mixture in Opti-MEM containing 50 ng of pCMV-hFXR, 100 ng of FXRE-luciferase reporter, and 5 ng of pRL-TK.

    • In a separate tube, dilute Lipofectamine 2000 in Opti-MEM according to the manufacturer's instructions.

    • Combine the DNA and Lipofectamine 2000 mixtures, incubate for 20 minutes at room temperature, and then add 20 µL of the complex to each well.

    • Incubate for 4-6 hours at 37°C.

  • Treatment:

    • After the transfection incubation, replace the medium with 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10, 30 µM).

    • Include wells with DMSO as a vehicle control and OCA (e.g., 1 µM) as a positive control.

    • Incubate for 24 hours at 37°C.

  • Luciferase Assay:

    • Remove the medium and lyse the cells with 20 µL of 1X Passive Lysis Buffer per well.

    • Measure Firefly and Renilla luciferase activities using a luminometer according to the Dual-Luciferase Reporter Assay System manufacturer's protocol.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold induction by dividing the normalized luciferase activity of the treated wells by that of the vehicle control.

    • Plot the dose-response curve and determine the EC50 value.

Quantitative Real-Time PCR (qPCR) for FXR Target Gene Expression

This protocol details the measurement of mRNA levels of FXR target genes in response to this compound treatment.

Materials:

  • Human hepatocyte cell line (e.g., HepG2 or WRL68)

  • This compound (dissolved in DMSO)

  • 6-well tissue culture plates

  • TRIzol reagent or similar RNA extraction kit

  • High-Capacity cDNA Reverse Transcription Kit

  • SYBR Green PCR Master Mix

  • qPCR instrument

  • Primers for target genes (SHP, BSEP, CYP7A1, CYP8B1) and a housekeeping gene (e.g., GAPDH, ACTB)

Protocol:

  • Cell Culture and Treatment:

    • Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with this compound (e.g., 10 µM) or DMSO (vehicle control) for 24 hours.

  • RNA Extraction:

    • Wash the cells with PBS and lyse them directly in the well using 1 mL of TRIzol reagent per well.

    • Extract total RNA according to the manufacturer's protocol.

    • Quantify the RNA concentration and assess its purity using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a High-Capacity cDNA Reverse Transcription Kit according to the manufacturer's instructions.

  • qPCR:

    • Prepare the qPCR reaction mixture containing SYBR Green PCR Master Mix, forward and reverse primers (final concentration of 200-500 nM each), and diluted cDNA.

    • Perform the qPCR using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

    • Include a melt curve analysis to ensure primer specificity.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

    • Compare the expression levels in this compound-treated cells to the vehicle control.

Example Human qPCR Primer Sequences:

GeneForward Primer (5'-3')Reverse Primer (5'-3')
SHP AGG ACT TGT GCG TGG AGA GGCT GTC TGG AGT TCC TGG AG
BSEP TGG GCA GAT GGT GAT GTT CCGCA GGC TGA AAG GCT TGA TA
CYP7A1 GAG GAG TGG TGG GAG AAT GGGCA GAA GGT GGT AGT TGA GG
GAPDH GGT ATG ACA ACG AAT TTG GCGAG CAC AGG GTA CTC TTA GC

Note: Primer sequences should be validated for specificity and efficiency before use.

Western Blotting for FXR Protein Expression and Target Protein Induction

This protocol is for the detection and quantification of FXR and its target proteins.

Materials:

  • Cell lysates from treated cells (prepared in RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-FXR, anti-SHP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates using the BCA Protein Assay Kit.

  • SDS-PAGE:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the protein of interest to a loading control (e.g., GAPDH or β-actin).

By following these detailed protocols and guidelines, researchers can effectively utilize this compound as a tool to investigate the intricate mechanisms of FXR-dependent gene expression and its implications in health and disease.

References

Troubleshooting & Optimization

Fargesone A Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of Fargesone A synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the significance of this compound and its synthesis?

A1: this compound is a natural product identified as a potent and selective agonist for the Farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism. Its limited availability from natural sources (68 mg from 12.7 kg of dried leaves) necessitates an efficient and scalable synthetic route to support further biological investigation and potential drug development for liver diseases.[1][2]

Q2: What is the most common synthetic strategy for this compound?

A2: The most prominently reported method is a biomimetic and scalable total synthesis developed by Tu et al. (2022). This nine-step synthesis features an asymmetric reduction via kinetic dynamic resolution and a late-stage biomimetic cascade.[1]

Q3: What are the main challenges in the total synthesis of this compound?

A3: A critical challenge in the synthesis of this compound is the oxidative dearomatization step, which tends to have a low yield. The original reported synthesis achieved a 23% yield for this step, which was improved to 39% after three cycles of recycling the starting material. This step requires careful optimization of reaction conditions.[1] Another key aspect is controlling the stereochemistry over five contiguous stereogenic centers.[1][2]

Troubleshooting Guide

Low Yield in the Oxidative Dearomatization Step

Problem: The crucial oxidative dearomatization of the phenolic intermediate results in a low yield of the desired product.

Possible Causes and Solutions:

  • Suboptimal Oxidizing Agent: The choice of oxidant is critical for this transformation. While lead (IV) acetate (Pb(OAc)₄) has been reported, other hypervalent iodine reagents are commonly used for phenol dearomatization and may offer improved yields or milder reaction conditions.

  • Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the yield and formation of byproducts. It is recommended to perform a systematic optimization of these parameters.

  • Substrate Purity: Impurities in the starting material can interfere with the reaction. Ensure the phenolic intermediate is of high purity before proceeding with the dearomatization.

  • Byproduct Formation: Undesired side reactions can consume the starting material. The major byproduct in the reported synthesis could be reduced back to the starting material, allowing for its recycling to improve the overall yield.

Experimental Workflow for Troubleshooting Low Yield in Oxidative Dearomatization:

G cluster_start Start: Low Yield Observed cluster_analysis Analysis cluster_optimization Optimization Strategies cluster_outcome Outcome cluster_alternative Alternative Approach start Low yield in oxidative dearomatization purity Check Starting Material Purity start->purity byproducts Identify Byproducts (e.g., via NMR, MS) start->byproducts oxidant Screen Alternative Oxidizing Agents (e.g., IBX, PIFA) purity->oxidant recycle Investigate Recycling of Key Byproduct byproducts->recycle conditions Optimize Reaction Conditions (Solvent, Temperature, Time) oxidant->conditions improved_yield Improved Yield conditions->improved_yield no_improvement No Significant Improvement conditions->no_improvement If yield remains low recycle->improved_yield alt_route Consider Alternative Synthetic Route no_improvement->alt_route

Caption: Troubleshooting workflow for low yield in the oxidative dearomatization step.

Incomplete Reaction or Formation of Multiple Products

Problem: The reaction does not go to completion, or multiple unexpected products are observed by TLC or LC-MS analysis.

Possible Causes and Solutions:

  • Insufficient Reagent: Ensure the stoichiometry of all reagents is correct. For the dearomatization step, the amount of oxidant is critical.

  • Reaction Time: The reaction may require a longer time to go to completion. Monitor the reaction progress by TLC or LC-MS at regular intervals.

  • Temperature Control: Some steps may be sensitive to temperature fluctuations. Ensure precise temperature control throughout the reaction.

  • Atmosphere: Certain reactions may be sensitive to air or moisture. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if necessary.

Data Presentation

Table 1: Comparison of Oxidizing Agents for Phenol Dearomatization (Hypothetical Data Based on Literature Review)

EntryOxidizing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
1Pb(OAc)₄MeOHrt223Tu et al. (2022)
2PhI(OAc)₂TFErt1VariesGeneral Literature
3PhI(OTFA)₂CH₂Cl₂01VariesGeneral Literature
4IBXDMSOrt3VariesGeneral Literature
5Salcomine-O₂CH₃CNrt24VariesGeneral Literature

Note: TFE = 2,2,2-Trifluoroethanol; IBX = 2-Iodoxybenzoic acid. Yields are highly substrate-dependent.

Experimental Protocols

Key Step: Oxidative Dearomatization (Based on Tu et al., 2022)

To a solution of the phenol intermediate (1.0 eq) in methanol (0.1 M) at room temperature is added lead (IV) acetate (1.5 eq). The reaction mixture is stirred at room temperature for 2 hours and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired dearomatized product. The undesired byproduct can be recovered and reduced back to the starting phenol for recycling.

Signaling Pathway

This compound is an agonist of the Farnesoid X Receptor (FXR). Upon binding, it modulates the transcription of genes involved in bile acid homeostasis.

FXR Signaling Pathway:

cluster_ligand Ligand Binding cluster_nucleus Nuclear Events cluster_downstream Downstream Effects FargesoneA This compound FXR FXR FargesoneA->FXR binds FXRE FXR Response Element (FXRE) on Target Gene Promoters FXR->FXRE dimerizes with RXR and binds to RXR RXR Transcription Modulation of Gene Transcription FXRE->Transcription SHP ↑ SHP Expression Transcription->SHP BSEP ↑ BSEP Expression Transcription->BSEP CYP7A1 ↓ CYP7A1 Expression Transcription->CYP7A1 SREBP1c ↓ SREBP-1c Expression Transcription->SREBP1c

Caption: Simplified FXR signaling pathway activated by this compound.

References

Technical Support Center: Fargesone A In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of Fargesone A in in vivo studies. The content is structured to address common challenges and provide clear guidance on experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, kidney, and adrenal glands. Upon activation by this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in bile acid, lipid, and glucose metabolism.

Q2: What are the known downstream effects of this compound-mediated FXR activation?

A2: Activation of FXR by this compound leads to the regulation of several key target genes. Notably, it upregulates the expression of the Small Heterodimer Partner (SHP) and the Bile Salt Export Pump (BSEP). SHP, in turn, inhibits the expression of Cholesterol 7 alpha-hydroxylase (CYP7A1) and Cholesterol 8 alpha-hydroxylase (CYP8B1), the rate-limiting enzymes in bile acid synthesis. This cascade ultimately leads to a reduction in intracellular bile acid concentrations.

Q3: What are the reported efficacious doses of this compound in preclinical models?

A3: In a widely cited study using a bile duct ligation (BDL) mouse model of liver injury, this compound administered via intraperitoneal (i.p.) injection at doses of 3 mg/kg and 30 mg/kg daily for seven days demonstrated significant therapeutic effects. These effects included a reduction in serum bilirubin levels and markers of liver inflammation.

Q4: What is the pharmacokinetic profile of this compound in mice?

A4: Pharmacokinetic studies in mice have provided key insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound. The available data is summarized in the table below.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Mice

ParameterRouteValueUnit
T1/2 (Half-life) IV0.62hours
Cmax (Maximum Concentration) Oral941ng/mL
Tmax (Time to Cmax) OralNot Reported-
AUC (Area Under the Curve) OralNot Reported-
Oral Bioavailability (F) -10.9%

Note: This data is based on currently available literature and may vary depending on the experimental conditions.

Experimental Protocols

Protocol 1: Bile Duct Ligation (BDL) Mouse Model for Evaluating this compound Efficacy

This protocol describes the induction of cholestatic liver injury in mice via bile duct ligation, followed by treatment with this compound.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scissors, forceps, retractors)

  • Suture material (e.g., 5-0 silk)

  • Heating pad

  • Sterile saline

Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the mouse using isoflurane (4% for induction, 1.5-2% for maintenance).

    • Place the mouse in a supine position on a heating pad to maintain body temperature.

    • Shave the abdominal area and sterilize the skin with an antiseptic solution.

  • Bile Duct Ligation:

    • Make a midline abdominal incision to expose the peritoneal cavity.

    • Gently retract the liver to visualize the common bile duct.

    • Carefully separate the common bile duct from the portal vein and hepatic artery.

    • Ligate the bile duct in two locations with 5-0 silk sutures. The ligatures should be placed close to the liver and the duodenum.

    • For sham-operated control animals, perform the same surgical procedure without ligating the bile duct.

  • Wound Closure and Recovery:

    • Close the abdominal muscle and skin layers with sutures.

    • Administer sterile saline subcutaneously to prevent dehydration.

    • Allow the mouse to recover on a heating pad until fully ambulatory.

  • This compound Administration:

    • Prepare the this compound formulation. A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG300, Tween 80, and saline. The final DMSO concentration should be kept low to minimize toxicity.

    • Starting on day 1 post-surgery, administer this compound (e.g., 3 or 30 mg/kg) or vehicle via intraperitoneal injection daily for the desired study duration (e.g., 7 days).

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the mice and collect blood and liver tissue for analysis (e.g., serum bilirubin, liver histology, gene expression analysis of FXR target genes).

Troubleshooting Guides

Issue 1: Poor solubility of this compound for in vivo administration.

  • Cause: this compound is a hydrophobic molecule with low aqueous solubility.

  • Solution:

    • Prepare a formulation suitable for in vivo use. A common approach is to first dissolve this compound in a small amount of an organic solvent like DMSO and then dilute it with a vehicle containing solubilizing agents such as PEG300 and a surfactant like Tween 80.

    • Sonication can aid in the dissolution process.

    • Always prepare fresh formulations before each administration.

Issue 2: High variability in experimental results.

  • Cause: Variability can arise from several factors, including inconsistent surgical procedures, inaccurate dosing, and biological differences between animals.

  • Solution:

    • Ensure all surgical procedures are performed consistently by a trained individual.

    • Use precise techniques for drug formulation and administration to ensure accurate dosing.

    • Randomize animals into treatment groups.

    • Increase the sample size (n-number) per group to enhance statistical power.

Issue 3: Unexpected toxicity or adverse effects.

  • Cause: The administered dose of this compound might be too high, or the vehicle itself could be causing toxicity.

  • Solution:

    • Conduct a dose-finding study to determine the maximum tolerated dose (MTD) of this compound in your specific animal model.

    • Administer a vehicle-only control group to assess any potential toxicity from the formulation components.

    • Keep the concentration of organic solvents like DMSO to a minimum in the final formulation.

Visualizations

FargesoneA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound FXR_inactive FXR This compound->FXR_inactive Enters cell FXR_active FXR-RXR Heterodimer FXR_inactive->FXR_active Activation & Translocation FXRE FXR Response Element (FXRE) FXR_active->FXRE Binds to SHP_gene SHP Gene FXRE->SHP_gene Upregulates BSEP_gene BSEP Gene FXRE->BSEP_gene Upregulates CYP7A1_gene CYP7A1 Gene SHP_gene->CYP7A1_gene Inhibits CYP8B1_gene CYP8B1 Gene SHP_gene->CYP8B1_gene Inhibits BDL_Workflow cluster_pre_op Pre-Operative cluster_op Operative cluster_post_op Post-Operative animal_prep Animal Preparation (Anesthesia, Shaving, Sterilization) incision Midline Abdominal Incision animal_prep->incision bdl Bile Duct Ligation incision->bdl closure Wound Closure bdl->closure recovery Recovery closure->recovery treatment This compound/Vehicle Administration (i.p.) recovery->treatment monitoring Daily Monitoring treatment->monitoring endpoint Endpoint Analysis (Blood & Tissue Collection) monitoring->endpoint

overcoming solubility issues with Fargesone A in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Fargesone A in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a natural product identified as a potent and selective agonist for the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.[1][2][3][4] Due to its hydrophobic chemical structure, this compound has low aqueous solubility, which can present challenges in preparing homogenous solutions for in vitro and in vivo experiments, potentially impacting the accuracy and reproducibility of results.[5][6]

Q2: What are the initial signs of solubility problems with this compound?

A2: Common indicators of solubility issues include the appearance of a precipitate, cloudiness, or film in the buffer solution after the addition of this compound. You may also observe inconsistent results between experiments or a lower-than-expected biological activity, which could be attributed to an inaccurate concentration of the dissolved compound.

Q3: What solvents are recommended for preparing a stock solution of this compound?

A3: For initial stock solutions, organic solvents such as Dimethyl Sulfoxide (DMSO) are commonly used to dissolve this compound.[7] It is crucial to prepare a high-concentration stock solution in an appropriate organic solvent before diluting it to the final concentration in your aqueous experimental buffer.

Q4: Can I directly dissolve this compound in my aqueous experimental buffer?

A4: Directly dissolving this compound in aqueous buffers is generally not recommended due to its hydrophobicity. This can lead to poor solubility and inaccurate concentrations. The preferred method is to first dissolve this compound in an organic solvent like DMSO to create a concentrated stock solution and then dilute this stock into the aqueous buffer.

Troubleshooting Guide

Issue 1: Precipitate forms after diluting the this compound stock solution into the aqueous buffer.

This is a common issue arising from the poor aqueous solubility of this compound. Here are several strategies to address this:

  • Decrease the Final Concentration: The simplest approach is to lower the final concentration of this compound in your experimental buffer.

  • Optimize the Co-solvent Concentration: While DMSO is a good initial solvent, its concentration in the final working solution should be minimized to avoid solvent-induced artifacts. However, a certain percentage of co-solvent might be necessary to maintain solubility.

  • Utilize Solubilizing Excipients: Consider the addition of non-ionic surfactants or cyclodextrins to your buffer to enhance the solubility of this compound.

Issue 2: Inconsistent experimental results with this compound.

Inconsistent results can often be traced back to inaccurate dosing due to solubility problems.

  • Ensure Complete Dissolution of Stock: Before each use, ensure your this compound stock solution is completely dissolved. Gentle warming and vortexing can help.

  • Prepare Fresh Working Solutions: Prepare fresh dilutions of this compound in your experimental buffer for each experiment to avoid potential precipitation over time.

  • Filter Your Working Solution: For critical applications, filtering the final working solution through a 0.22 µm syringe filter can remove any undissolved micro-precipitates.

Quantitative Data on this compound Solubility

The following table summarizes the approximate solubility of this compound in common buffer systems with and without solubilizing agents. These values are illustrative and may vary based on specific experimental conditions.

Buffer System (pH 7.4)Co-solventSolubilizing AgentApproximate Max Solubility (µM)
Phosphate-Buffered Saline (PBS)0.5% DMSONone< 1
Phosphate-Buffered Saline (PBS)0.5% DMSO0.1% Tween® 8010 - 20
Phosphate-Buffered Saline (PBS)0.5% DMSO1% (w/v) SBE-β-CD20 - 50
DMEM with 10% FBS0.5% DMSONone5 - 10

Note: SBE-β-CD (Sulfobutyl ether beta-cyclodextrin) is a modified cyclodextrin used to increase the solubility of poorly soluble agents.[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, sterile DMSO to achieve a 10 mM concentration.

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium with Tween® 80
  • Thaw a 10 mM this compound stock solution in DMSO at room temperature.

  • In a sterile tube, prepare the final working solution by first adding the required volume of pre-warmed cell culture medium.

  • Add the desired volume of 10% Tween® 80 stock solution to the medium to achieve a final concentration of 0.1%.

  • While gently vortexing the medium, add the required volume of the 10 mM this compound stock solution to achieve the desired final concentration. It is critical to add the stock solution to the medium while mixing to facilitate rapid dispersion and prevent precipitation.

  • Use the freshly prepared working solution immediately.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation FargesoneA_powder This compound Powder Stock_Solution 10 mM Stock in DMSO FargesoneA_powder->Stock_Solution Dissolve DMSO DMSO DMSO->Stock_Solution Working_Solution Final Working Solution Stock_Solution->Working_Solution Dilute while vortexing Buffer Aqueous Buffer Buffer->Working_Solution Solubilizer Solubilizing Agent (e.g., Tween 80) Solubilizer->Working_Solution Add & Mix

Caption: Workflow for preparing this compound solutions.

fargesone_a_pathway cluster_up Upregulation cluster_down Downregulation FargesoneA This compound FXR FXR FargesoneA->FXR activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (in DNA) FXR_RXR->FXRE binds to SHP SHP FXRE->SHP increases transcription BSEP BSEP FXRE->BSEP increases transcription CYP7A1 CYP7A1 FXRE->CYP7A1 represses transcription CYP8B1 CYP8B1 FXRE->CYP8B1 represses transcription SHP->CYP7A1 inhibits

Caption: this compound signaling pathway via FXR activation.

References

potential off-target effects of Fargesone A to consider

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Fargesone A. The information is designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action for this compound?

This compound is a potent and selective agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism.[1][2][3][4] It directly binds to the ligand-binding domain of FXR, which induces the recruitment of coactivators and the release of corepressors, leading to the transcription of FXR target genes.[2][3][5][6]

2. What are the known downstream effects of this compound-mediated FXR activation?

Activation of FXR by this compound leads to a variety of biological responses. In experimental models, it has been shown to have anti-inflammatory effects, reduce lipid accumulation in liver cells, and protect against liver fibrosis.[1][2] Specifically, this compound upregulates the expression of Small Heterodimer Partner (SHP) and Bile Salt Export Pump (BSEP), and downregulates the expression of Cytochrome P450 7A1 (CYP7A1) and Cytochrome P450 8B1 (CYP8B1).[5]

3. Have any off-target effects of this compound been identified?

Currently, this compound is described in the literature as a selective FXR agonist.[1][2][3][4] However, early, sporadic reports mentioned weak calcium (Ca2+) antagonistic activity.[2][3] While recent research has focused on its potent FXR agonism, it is crucial to consider potential off-target effects in your experiments. It is important to note that other FXR agonists, such as Obeticholic Acid (OCA), are known to have side effects like severe pruritus and elevated LDL cholesterol, underscoring the need for careful evaluation of new compounds in this class.[2][3]

4. How can I experimentally test for potential off-target effects of this compound?

To investigate potential off-target effects, a tiered approach is recommended:

  • In silico screening: Use computational models to predict potential binding to other nuclear receptors or proteins with similar ligand-binding domains.

  • In vitro profiling: Screen this compound against a panel of relevant receptors and enzymes, such as other nuclear receptors (e.g., PXR, LXR, PPARs), G-protein coupled receptors (GPCRs), and kinases.

  • Cell-based assays: Utilize reporter assays for other nuclear receptors to functionally assess activation or antagonism.

  • Whole-genome transcriptomics: Perform RNA sequencing on cells treated with this compound to identify changes in gene expression that are not typically associated with FXR activation.

5. What are the pharmacokinetic properties of this compound?

In mouse models, this compound has shown acceptable pharmacokinetic profiles.[1][2] Key parameters from one study are summarized in the table below.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.

  • Possible Cause 1: Cell line variability. Different cell lines have varying levels of endogenous FXR and co-regulator expression.

    • Solution: We recommend using a cell line with confirmed high-level expression of FXR, such as HepG2 cells. Alternatively, you can use a cell line that has been engineered to overexpress FXR.

  • Possible Cause 2: Serum interference. Components in fetal bovine serum (FBS) can sometimes interfere with nuclear receptor assays.

    • Solution: Consider using charcoal-stripped FBS to reduce the concentration of endogenous lipids and steroids that might compete with this compound.

  • Possible Cause 3: Compound stability. this compound, like many small molecules, may be sensitive to light or repeated freeze-thaw cycles.

    • Solution: Prepare fresh dilutions of this compound for each experiment from a concentrated stock stored in an appropriate solvent at -80°C. Protect from light.

Issue 2: Unexpected biological response not consistent with FXR activation.

  • Possible Cause: Potential off-target effect. The observed phenotype may be due to an interaction with a protein other than FXR.

    • Solution: To confirm that the observed effect is FXR-dependent, use an FXR antagonist (like Guggulsterone) in conjunction with this compound.[2][3] An FXR-mediated effect should be blocked by the antagonist. Additionally, consider using siRNA or shRNA to knock down FXR expression in your cell model; an FXR-dependent effect should be diminished in these cells.[2]

Issue 3: Difficulty replicating in vivo efficacy.

  • Possible Cause 1: Inadequate dosing or route of administration. The dose and delivery method may not be optimal for your animal model.

    • Solution: Refer to published in vivo studies for this compound to guide your experimental design.[1][2] A pilot dose-ranging study may be necessary to determine the optimal dose for your specific model.

  • Possible Cause 2: Differences in metabolism. The metabolism of this compound may differ between species.

    • Solution: If you are using a species other than mice, consider performing a preliminary pharmacokinetic study to understand the exposure and half-life of this compound in your model.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Mice

ParameterValueUnit
t1/2 (half-life)0.62h
Tmax (time to max concentration)0.25h
Cmax (max plasma concentration)941ng/mL
AUC (area under the curve)1058h*ng/mL
F (oral bioavailability)10.9%

Data from a study in mice.[2]

Experimental Protocols

Key Experiment: Dual-Luciferase Reporter Assay for FXR Activation

This assay is used to quantify the ability of this compound to activate the Farnesoid X Receptor in a cellular context.

  • Cell Culture and Transfection:

    • Plate HEK293T or HepG2 cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Transfect the cells with the following plasmids per well:

      • An FXR expression vector.

      • A reporter plasmid containing multiple FXR response elements upstream of a firefly luciferase gene.

      • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Compound Treatment:

    • 24 hours post-transfection, remove the transfection medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Luciferase Activity Measurement:

    • After 18-24 hours of incubation with the compound, lyse the cells.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve and calculate the EC50 value.

Visualizations

FargesoneA_FXR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound FXR_inactive FXR-Corepressor Complex This compound->FXR_inactive Binds FXR_active This compound-FXR- Coactivator Complex FXR_inactive->FXR_active Conformational Change FXRE FXR Response Element (DNA) FXR_active->FXRE Binds Target_Genes Target Gene Transcription (SHP, BSEP, etc.) FXRE->Target_Genes Promotes

Caption: this compound activates the FXR signaling pathway.

Off_Target_Troubleshooting Start Unexpected Biological Response Observed Is_FXR_Dependent Is the effect FXR-dependent? Start->Is_FXR_Dependent FXR_Antagonist Test with FXR Antagonist (e.g., Guggulsterone) Is_FXR_Dependent->FXR_Antagonist How to test? FXR_Knockdown Test in FXR Knockdown (siRNA/shRNA) cells Is_FXR_Dependent->FXR_Knockdown How to test? Effect_Blocked Effect is Blocked/ Diminished FXR_Antagonist->Effect_Blocked Yes Effect_Persists Effect Persists FXR_Antagonist->Effect_Persists No FXR_Knockdown->Effect_Blocked Yes FXR_Knockdown->Effect_Persists No Investigate_Off_Target Investigate Potential Off-Target Effects (e.g., Receptor Profiling) Effect_Persists->Investigate_Off_Target

Caption: Workflow for troubleshooting unexpected biological effects.

References

Technical Support Center: Refining Fargesone A Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fargesone A in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a natural product that has been identified as a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine.[1] FXR plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[2][3][4] By activating FXR, this compound can modulate the expression of genes involved in these metabolic pathways, making it a promising therapeutic candidate for liver diseases.[1]

Q2: What are the known pharmacokinetic parameters of this compound in mice?

A key study has established the following pharmacokinetic profile for this compound in mice following oral administration:[1]

ParameterValue
Oral Bioavailability (F%)10.9%
Half-life (t1/2)0.62 hours
Maximum Plasma Concentration (Cmax)941 ng/mL
Time to Maximum Plasma Concentration (Tmax)0.25 hours

Q3: What were the effective doses of this compound in preclinical studies?

In a mouse model of bile duct ligation-induced liver injury, oral administration of this compound at doses of 3 mg/kg and 10 mg/kg showed therapeutic effects, with the 10 mg/kg dose demonstrating significant amelioration of liver pathology.[5]

Troubleshooting Guide for this compound Delivery

Issue 1: Poor Solubility and Vehicle Selection

Due to its hydrophobic nature, dissolving this compound for in vivo administration can be challenging.

Question: How can I effectively formulate this compound for oral gavage in mice?

Answer: While the specific vehicle used in the primary efficacy study for this compound was not detailed, a common approach for hydrophobic compounds is to use a suspension or a solution with the aid of co-solvents and surfactants. Based on common practices for preclinical oral formulations, a recommended starting point would be a suspension in a vehicle such as:

  • 0.5% Carboxymethylcellulose (CMC) in water with 0.1% Tween 80: This is a widely used vehicle for oral gavage of poorly soluble compounds. The CMC acts as a suspending agent, while the Tween 80 helps to wet the compound and improve its dispersion.

Experimental Protocol: Preparation of this compound Formulation (Recommended)

  • Calculate the required amount: Determine the total amount of this compound and vehicle needed for the number of animals and the desired dose.

  • Prepare the vehicle:

    • For a 0.5% CMC solution, dissolve 0.5 g of CMC in 100 mL of sterile water. Stir vigorously and heat gently if necessary to achieve a clear, viscous solution. Allow to cool to room temperature.

    • Add 0.1 mL of Tween 80 to the 100 mL of 0.5% CMC solution and mix thoroughly.

  • Weigh this compound: Accurately weigh the required amount of this compound powder.

  • Triturate: Add a small volume of the vehicle to the this compound powder and triturate (grind) to form a smooth paste. This step is crucial for achieving a fine, homogenous suspension.

  • Suspend: Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to ensure a uniform suspension.

  • Verify homogeneity: Before each administration, ensure the suspension is homogenous by vortexing or stirring.

Question: What should I do if this compound precipitates out of the vehicle?

Answer:

  • Increase Sonication: Use a bath sonicator to break down particles and improve dispersion.[6]

  • Optimize Vehicle Composition: Consider increasing the concentration of Tween 80 (up to 5%) or adding a co-solvent like polyethylene glycol 300 (PEG300). A common formulation for challenging compounds is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[7] However, the tolerability of such formulations should be assessed in a pilot study.

  • pH Adjustment: For some compounds, adjusting the pH of the vehicle can improve solubility.[6] The effect of pH on this compound stability and solubility would need to be determined experimentally.

Issue 2: Inconsistent Dosing and Animal Stress during Oral Gavage

Question: How can I ensure accurate and consistent dosing with a suspension?

Answer:

  • Continuous Mixing: Suspensions can settle over time. It is critical to vortex or stir the suspension immediately before drawing each dose into the syringe to ensure homogeneity.

  • Appropriate Syringe and Gavage Needle: Use a syringe that is appropriately sized for the dosing volume to minimize measurement errors. A straight or slightly curved gavage needle with a ball tip is recommended for mice to reduce the risk of esophageal injury.

  • Technique: Ensure proper restraint of the animal to prevent movement and spillage during administration.

Question: How can I minimize stress in mice during oral gavage?

Answer:

  • Habituation: Handle the mice for several days before the start of the experiment to acclimate them to the procedure.

  • Proper Technique: Ensure the person performing the gavage is well-trained and proficient. Incorrect technique can cause significant stress and injury.[8][9][10]

  • Coating the Gavage Needle: Dipping the tip of the gavage needle in a sweet solution, like sucrose, can make the procedure more palatable for the animal and reduce resistance.[8]

  • Alternative Dosing Methods: For long-term studies, consider alternative, less stressful methods like voluntary consumption of the compound mixed in a palatable food or liquid, if the experimental design allows.[11][12]

Signaling Pathway and Experimental Workflow

Farnesoid X Receptor (FXR) Signaling Pathway

The following diagram illustrates the simplified signaling pathway of FXR, which is activated by this compound.

FXR_Signaling_Pathway FargesoneA This compound FXR FXR FargesoneA->FXR activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) in DNA FXR_RXR->FXRE binds to TargetGenes Target Gene Transcription FXRE->TargetGenes regulates SHP SHP (Small Heterodimer Partner) TargetGenes->SHP upregulates BSEP BSEP (Bile Salt Export Pump) TargetGenes->BSEP upregulates CYP7A1 CYP7A1 (Bile Acid Synthesis) SHP->CYP7A1 inhibits

Caption: Simplified Farnesoid X Receptor (FXR) signaling pathway activated by this compound.

Experimental Workflow for In Vivo Efficacy Study

This diagram outlines a typical workflow for assessing the in vivo efficacy of this compound in a mouse model of liver disease.

In_Vivo_Workflow cluster_prep Preparation cluster_induction Disease Induction cluster_treatment Treatment cluster_analysis Analysis Animal_Acclimation Animal Acclimation Disease_Model Induce Liver Disease (e.g., Bile Duct Ligation) Animal_Acclimation->Disease_Model FargesoneA_Formulation This compound Formulation Dosing Oral Gavage with This compound or Vehicle FargesoneA_Formulation->Dosing Disease_Model->Dosing Blood_Collection Blood Collection (Biochemistry) Dosing->Blood_Collection Tissue_Harvesting Tissue Harvesting (Histology, Gene Expression) Dosing->Tissue_Harvesting Data_Analysis Data Analysis Blood_Collection->Data_Analysis Tissue_Harvesting->Data_Analysis

Caption: General experimental workflow for an in vivo this compound efficacy study.

References

stability of Fargesone A in solution for long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Fargesone A in solution for long-term experiments, addressing common issues researchers may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For most in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[1] It is important to use anhydrous, high-purity DMSO to minimize degradation.

Q2: What are the recommended storage conditions for this compound stock solutions in DMSO?

A2: For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C.[2][3] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is advisable to aliquot the stock solution into smaller, single-use volumes.[2][3][4] When stored properly, many small molecule stock solutions in DMSO can be stable for up to three months at -20°C.[4]

Q3: Is this compound stable in aqueous solutions for long-term experiments?

A3: There is limited public data on the long-term stability of this compound in aqueous solutions. Typically, small molecules are diluted into aqueous buffers or cell culture media immediately before an experiment. It is not recommended to store this compound in aqueous solutions for extended periods unless stability has been experimentally verified.

Q4: What does a freshly prepared this compound solution look like?

Troubleshooting Guides

Issue 1: Precipitation is observed after diluting the this compound DMSO stock solution in an aqueous medium.
  • Cause: This is a common phenomenon known as solvent-shifting precipitation. This compound is likely much less soluble in aqueous solutions than in DMSO. When the concentrated DMSO stock is rapidly diluted, the compound can crash out of the solution.[5]

  • Solution:

    • Gradual Dilution: Instead of adding the stock solution directly to the full volume of the aqueous buffer, try a stepwise dilution. Add the stock solution to a smaller volume of the pre-warmed medium, mix thoroughly, and then add this intermediate dilution to the final volume.

    • Warming: Gently warming the aqueous medium (e.g., to 37°C) before and during the addition of the DMSO stock can help improve solubility.[4]

    • Sonication: If precipitation still occurs, brief sonication in a water bath can help to redissolve the compound.[4][5]

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent effects on the cells or assay.[3]

Issue 2: The vial of powdered this compound appears empty.
  • Cause: If the product is supplied in small quantities, it may be lyophilized to a thin film on the walls or bottom of the vial, making it difficult to see.[4]

  • Solution: Add the appropriate solvent as indicated on the product datasheet to the vial and vortex or sonicate to ensure the compound is fully dissolved.[4]

Issue 3: Concerns about the stability of the this compound stock solution over time.
  • Cause: Chemical degradation can occur over time, even when stored at low temperatures. Factors such as exposure to air (oxidation), water, and light can accelerate this process.

  • Solution:

    • Proper Storage: Store aliquots of the stock solution at -20°C or -80°C in tightly sealed vials to minimize exposure to air and moisture.[2][6][7] Protect from light.

    • Use Fresh Dilutions: For experiments, use a fresh aliquot of the stock solution to prepare working solutions. Avoid using stock solutions that have been stored for extended periods at room temperature.

    • Stability Testing: If the stability of this compound is critical for your long-term experiments, it is advisable to perform a stability study under your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Add a precise volume of anhydrous, high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the vial vigorously for 1-2 minutes until the this compound is completely dissolved. If necessary, sonicate the vial for 5-10 minutes in a water bath sonicator.[5]

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller, single-use, tightly sealed vials.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Long-Term Stability Assessment

This protocol provides a general framework for assessing the stability of this compound in a specific solvent.

  • Prepare a stock solution of this compound in the desired solvent (e.g., DMSO) as described in Protocol 1.

  • Divide the stock solution into multiple aliquots for analysis at different time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).

  • Store the aliquots under the desired long-term storage conditions (e.g., -20°C, 4°C, room temperature, protected from light or exposed to light).

  • At each time point, remove one aliquot from each storage condition.

  • Analyze the concentration and purity of this compound in the aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Compare the results to the initial (time 0) analysis to determine the percentage of this compound remaining.

Table 1: Example Data Table for Stability Assessment

Time Point (Weeks)Storage ConditionConcentration (mM)Purity (%)% Remaining
0-10.099.5100
4-20°C, Dark9.999.499
44°C, Dark9.598.095
4Room Temp, Dark8.295.182
8-20°C, Dark9.899.398
84°C, Dark9.096.590
8Room Temp, Dark7.192.371

Signaling Pathways and Workflows

This compound is a known agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism.[8][9][10] A related compound, Fargesin, has been shown to inhibit the PI3K/Akt and MAPK signaling pathways.[11]

FXR_Signaling_Pathway Bile Acids / this compound Bile Acids / this compound FXR FXR Bile Acids / this compound->FXR FXR-RXR Heterodimer FXR-RXR Heterodimer FXR->FXR-RXR Heterodimer RXR RXR RXR->FXR-RXR Heterodimer FXRE FXR Response Element FXR-RXR Heterodimer->FXRE Target Gene Transcription Target Gene Transcription FXRE->Target Gene Transcription SHP SHP Target Gene Transcription->SHP Upregulation CYP7A1 CYP7A1 SHP->CYP7A1 Inhibition Bile Acid Synthesis Bile Acid Synthesis CYP7A1->Bile Acid Synthesis Rate-limiting step

Caption: this compound activates the FXR signaling pathway.

Stability_Assessment_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis Start Prepare Stock Solution Aliquot Aliquot Start->Aliquot Store_Conditions Store under different conditions (-20C, 4C, RT) Aliquot->Store_Conditions Time_Points Time Point Reached? Store_Conditions->Time_Points Analyze Analyze by HPLC/LC-MS Time_Points->Analyze Yes End End Time_Points->End No Compare Compare to Time 0 Analyze->Compare Compare->Time_Points

Caption: Experimental workflow for stability assessment.

Troubleshooting_Precipitation Precipitation_Observed Precipitation upon dilution in aqueous media? Gradual_Dilution Try Gradual Dilution Precipitation_Observed->Gradual_Dilution Yes Warm_Solution Gently Warm Solution Gradual_Dilution->Warm_Solution Sonication Brief Sonication Warm_Solution->Sonication Still_Precipitates Still Precipitates? Sonication->Still_Precipitates Lower_Concentration Lower Final Concentration Still_Precipitates->Lower_Concentration Yes Resolved Issue Resolved Still_Precipitates->Resolved No Lower_Concentration->Resolved

Caption: Troubleshooting logic for precipitation issues.

References

minimizing variability in Fargesone A experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results involving Fargesone A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a natural product isolated from the flower buds of Magnolia fargesii.[1][2] It has been identified as a potent and selective agonist of the Farnesoid X receptor (FXR), a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[1][2][3] this compound directly binds to the ligand-binding domain of FXR, which induces a conformational change that promotes the recruitment of coactivators and the release of corepressors, leading to the transcriptional activation of FXR target genes.[1][2][3]

Q2: What is the recommended solvent and storage condition for this compound?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO).[1][4] To maintain its stability and activity, it is crucial to store the this compound stock solution at -20°C or -80°C and protect it from light. Repeated freeze-thaw cycles should be avoided to minimize degradation and ensure consistent experimental outcomes.

Q3: What are the typical working concentrations of this compound for in vitro and in vivo studies?

The optimal concentration of this compound can vary depending on the cell type and specific assay. For in vitro cell-based assays, such as luciferase reporter assays, concentrations in the range of 1 µM to 10 µM have been shown to be effective.[1][5] For in vivo studies in mouse models of liver injury, a daily administration of this compound has been used.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: Is this compound selective for FXR?

Yes, this compound has been shown to be a selective agonist for FXR. In studies comparing its activity on a panel of nuclear receptors, this compound demonstrated significant activation of FXR with minimal to no effect on other receptors such as PXR, PPARα, PPARβ, and PPARγ at similar concentrations.[1][5]

Troubleshooting Guides

Cell-Based Assays (e.g., Luciferase Reporter Assays)
Problem Possible Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding density.Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and verify cell counts for each experiment.[6][7]
Edge effects in the microplate.Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
Inconsistent transfection efficiency.Optimize the transfection protocol for your specific cell line. Use a consistent DNA-to-transfection reagent ratio and ensure even distribution of the transfection mix.
Low or no response to this compound treatment This compound degradation.Use freshly prepared dilutions of this compound from a properly stored stock solution. Avoid repeated freeze-thaw cycles.
Low expression of FXR in the cell line.Use a cell line known to endogenously express FXR (e.g., HepG2, Huh7) or transiently transfect an FXR expression plasmid.[1][4]
Suboptimal assay conditions.Optimize the incubation time and concentration of this compound. Perform a time-course and dose-response experiment to determine the optimal conditions.
High background signal Contamination of cell culture.Regularly test for mycoplasma contamination. Practice sterile cell culture techniques.
Promoter leakiness in the reporter plasmid.Use a reporter plasmid with a minimal promoter that shows low basal activity.
In Vivo Animal Studies
Problem Possible Cause Recommended Solution
High variability in animal response Inconsistent drug administration.Ensure accurate and consistent dosing for all animals. Use appropriate gavage techniques for oral administration to minimize stress and ensure complete delivery.
Genetic drift in the animal colony.Use animals from a reputable supplier and ensure they are age and sex-matched for each experimental group.
Environmental stressors.Maintain a consistent and controlled environment (light/dark cycle, temperature, humidity) for the animals. Minimize noise and handling stress.
Unexpected toxicity or adverse effects High dose of this compound.Perform a dose-ranging study to determine the maximum tolerated dose (MTD) in your animal model.
Vehicle-related toxicity.Ensure the vehicle used to dissolve this compound is non-toxic and well-tolerated by the animals at the administered volume.
Lack of therapeutic effect Insufficient bioavailability.Review the pharmacokinetic properties of this compound.[1] Consider optimizing the dosing regimen (frequency and route of administration).
Inappropriate animal model.Select an animal model that is well-characterized and relevant to the disease being studied. The bile duct ligation (BDL) model has been used to evaluate this compound's efficacy in liver fibrosis.[1]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Mice [1]

ParameterValue
t1/2 (h) 0.62
Tmax (h) 0.25
Cmax (ng/mL) 941
AUC0-t (ng/mL*h) 1056
MRT0-t (h) 0.78
F (%) 10.9

Experimental Protocols

Dual-Luciferase Reporter Assay for FXR Activation

This protocol is adapted from methodologies used to characterize this compound's activity.[1][3][5]

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with an FXR expression plasmid, a luciferase reporter plasmid containing FXR response elements, and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • This compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the cells for another 24 hours.

  • Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction relative to the vehicle control.

In Vivo Bile Duct Ligation (BDL) Model

This protocol is based on the in vivo studies conducted to evaluate the efficacy of this compound.[1]

  • Animal Model: Use male C57BL/6 mice (8-10 weeks old).

  • Surgical Procedure: Perform a bile duct ligation (BDL) surgery as previously described. A sham operation (laparotomy without BDL) should be performed on the control group.

  • This compound Administration: Seven days post-surgery, begin daily oral administration of this compound (e.g., 10 mg/kg) or vehicle control.

  • Treatment Duration: Continue the daily treatment for a specified period (e.g., 7 or 14 days).

  • Sample Collection: At the end of the treatment period, euthanize the mice and collect blood and liver tissue for analysis.

  • Analysis: Analyze serum for liver injury markers (e.g., ALT, AST). Process liver tissue for histological analysis (e.g., H&E, Sirius Red staining) and gene expression analysis of FXR target genes.

Visualizations

FargesoneA_Signaling_Pathway cluster_nucleus Nucleus FargesoneA This compound FXR FXR FargesoneA->FXR Binds FXR_CoRep Inactive FXR Complex FXR->FXR_CoRep CoRepressor Corepressor CoRepressor->FXR_CoRep CoActivator Coactivator FXR_CoAct Active Transcription Complex CoActivator->FXR_CoAct FXR_FA FXR-Fargesone A Complex FXR_FA->CoRepressor Dissociates FXR_FA->FXR_CoAct TargetGenes Target Gene Transcription FXR_CoAct->TargetGenes Activates

Caption: this compound activates the FXR signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CompoundPrep This compound Stock Preparation (DMSO) Treatment Treatment with This compound CompoundPrep->Treatment CellCulture Cell Culture (e.g., HEK293T) Transfection Transfection (FXR, Reporter) CellCulture->Transfection Transfection->Treatment Measurement Luciferase Assay Treatment->Measurement DataNorm Data Normalization (vs. Renilla) Measurement->DataNorm FoldChange Calculate Fold Change (vs. Vehicle) DataNorm->FoldChange

Caption: Workflow for in vitro assessment of this compound activity.

Troubleshooting_Logic Start High Variability in Results? CheckCellSeeding Consistent Cell Seeding? Start->CheckCellSeeding Yes ConsistentResults Consistent Results Start->ConsistentResults No OptimizeSeeding Optimize Seeding Protocol CheckCellSeeding->OptimizeSeeding No CheckReagents Reagent Quality/Storage? CheckCellSeeding->CheckReagents Yes OptimizeSeeding->CheckReagents NewReagents Use Fresh Reagents CheckReagents->NewReagents No CheckAssayParams Assay Parameters Optimized? CheckReagents->CheckAssayParams Yes NewReagents->CheckAssayParams OptimizeAssay Perform Dose-Response/ Time-Course CheckAssayParams->OptimizeAssay No CheckAssayParams->ConsistentResults Yes OptimizeAssay->ConsistentResults

Caption: A logical approach to troubleshooting experimental variability.

References

Technical Support Center: Addressing Low Bioavailability of Fargesone A in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering low oral bioavailability with Fargesone A in preclinical studies. The information is designed to help identify the underlying causes and suggest potential solutions to enhance systemic exposure.

Frequently Asked Questions (FAQs)

Q1: We are observing very low plasma concentrations of this compound after oral administration in our mouse model. Is this expected?

A1: Yes, this is a known issue. Preclinical studies have reported a low oral bioavailability of approximately 10.9% for this compound in mice.[1] This suggests that issues with its absorption and/or first-pass metabolism are likely.

Q2: What are the most probable causes for the low oral bioavailability of this compound?

A2: The low bioavailability of this compound is likely due to one or a combination of the following factors:

  • Low Intestinal Permeability: For a drug to be absorbed, it must permeate through the intestinal epithelium. The permeability of this compound has not been explicitly reported.

  • First-Pass Metabolism: this compound may be extensively metabolized in the liver or the intestinal wall before it reaches systemic circulation. A related lignan, Fargesin, has been shown to inhibit cytochrome P450 enzymes such as CYP2C9, CYP2C8, and CYP2C19, suggesting that this compound could also be a substrate for these enzymes.

Q3: How can we determine the primary reason for this compound's low bioavailability in our experimental setup?

A3: A systematic approach is recommended. You can start by assessing the fundamental physicochemical properties of your this compound sample and then move to more complex biological assays. The following workflow can guide your investigation.

experimental_workflow Workflow to Investigate Low Bioavailability cluster_physchem Physicochemical Characterization cluster_invitro In Vitro Metabolism cluster_formulation Formulation Strategies cluster_invivo In Vivo Evaluation solubility Aqueous Solubility Assessment permeability In Vitro Permeability (e.g., Caco-2 Assay) solubility->permeability metabolism Metabolic Stability (Liver Microsomes/S9) permeability->metabolism formulation Develop & Test Enabling Formulations metabolism->formulation pk_study Pharmacokinetic Study with Optimized Formulation formulation->pk_study end End: Improved Bioavailability pk_study->end start Start: Low Bioavailability Observed start->solubility

Figure 1: Experimental workflow for troubleshooting low bioavailability.

Q4: What formulation strategies can we employ to improve the oral bioavailability of this compound?

A4: Several formulation strategies can be explored to enhance the solubility and dissolution rate of poorly water-soluble compounds like this compound. These include:

  • Particle Size Reduction: Decreasing the particle size (micronization or nanonization) increases the surface area available for dissolution.

  • Solid Dispersions: Dispersing this compound in a water-soluble carrier can enhance its dissolution rate.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.

  • Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility.

Troubleshooting Guides

Issue 1: Inconsistent or Low this compound Concentrations in Plasma Samples
Potential Cause Troubleshooting Step Expected Outcome
Poor Solubility Perform in vitro solubility studies at different pH values (e.g., 1.2, 4.5, 6.8) to simulate the GI tract.Determine the pH-dependent solubility profile of this compound.
Low Permeability Conduct a Caco-2 permeability assay to assess the transport of this compound across an intestinal epithelial cell monolayer.Determine the apparent permeability coefficient (Papp) and efflux ratio to understand its potential for passive diffusion and active transport.
High First-Pass Metabolism Perform an in vitro metabolic stability assay using liver microsomes or S9 fractions.Determine the intrinsic clearance and half-life of this compound in the presence of metabolic enzymes.
Suboptimal Formulation Prepare and test different formulations (e.g., suspension, solution in a co-solvent, lipid-based formulation) in a small pilot in vivo study.Identify a formulation that provides higher and more consistent plasma exposure.
Issue 2: High Variability in Pharmacokinetic Data Between Animals
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Dosing Ensure accurate and consistent oral gavage technique. Use appropriate gavage needles and ensure the formulation is homogenous.Reduced variability in the administered dose.
Food Effects Standardize the fasting period for all animals before dosing.Minimize the influence of food on the absorption of this compound.
Formulation Instability Check the physical and chemical stability of the dosing formulation over the duration of the experiment.Ensure that the administered dose is consistent for all animals.

Experimental Protocols

Protocol 1: In Vivo Oral Bioavailability Study in Mice

Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound.

Materials:

  • This compound

  • Vehicle for oral and intravenous administration (e.g., saline with 5% DMSO and 10% Solutol HS 15)

  • Male C57BL/6 mice (8-10 weeks old)

  • Oral gavage needles

  • Syringes and needles for intravenous injection and blood collection

  • Blood collection tubes (e.g., with K2EDTA)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least 7 days before the experiment.

  • Fasting: Fast the mice overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Oral Group (n=3-5 per time point): Administer this compound (e.g., 10 mg/kg) orally via gavage.

    • Intravenous Group (n=3-5 per time point): Administer this compound (e.g., 1 mg/kg) via tail vein injection.

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) from the saphenous vein or via cardiac puncture at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma.

  • Bioanalysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) using non-compartmental analysis. Oral bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.

This compound Signaling Pathway

This compound is an agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose homeostasis.

fxr_pathway This compound - FXR Signaling Pathway FargesoneA This compound FXR FXR FargesoneA->FXR Binds and Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR Heterodimerizes with RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) in DNA FXR_RXR->FXRE Binds to SHP SHP (Small Heterodimer Partner) Gene Transcription FXRE->SHP Increases BSEP BSEP (Bile Salt Export Pump) Gene Transcription FXRE->BSEP Increases CYP7A1 CYP7A1 Gene Transcription SHP->CYP7A1 Inhibits

Figure 2: Simplified signaling pathway of this compound via FXR activation.

Quantitative Data Summary

The following table summarizes the reported pharmacokinetic parameters of this compound in mice.

ParameterValueUnitReference
Oral Bioavailability (F) 10.9%[1]
Half-life (t1/2) - IV 0.62hours[1]
Maximum Plasma Concentration (Cmax) - Oral 941ng/mL[1]
Time to Cmax (Tmax) - Oral Not Reportedhours[1]
Area Under the Curve (AUC) - Oral Not Reportedng*h/mL[1]
Computed XLogP3-AA 2.4PubChem CID: 442838

References

Validation & Comparative

Fargesone A vs. Obeticholic Acid (OCA): A Comparative Guide to FXR Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, has emerged as a critical regulator of bile acid, lipid, and glucose metabolism. Its role in maintaining metabolic homeostasis has made it a promising therapeutic target for a range of conditions, including cholestatic liver diseases and nonalcoholic steatohepatitis (NASH). This guide provides an objective comparison of two prominent FXR agonists: Obeticholic Acid (OCA), the first-in-class approved synthetic agonist, and Fargesone A, a novel agonist derived from a natural product.

At a Glance: Quantitative Comparison of FXR Agonist Potency

Obeticholic Acid is a potent synthetic derivative of the primary human bile acid, chenodeoxycholic acid (CDCA), and is established as a high-affinity FXR agonist. This compound, a natural product identified from Magnolia fargesii, represents a novel chemical scaffold for FXR activation. Experimental data from biochemical and cell-based assays consistently demonstrate that while both compounds are effective FXR agonists, OCA exhibits higher potency.

ParameterObeticholic Acid (OCA)This compoundReference Compound (CDCA)
Compound Type Semisynthetic Bile Acid AnalogNatural Product (Lignan)Endogenous Bile Acid
EC₅₀ (Cell-free Co-activator Recruitment Assay) ~99-100 nM[1][2]Less potent than OCA¹~10,000-11,700 nM[3]
EC₅₀ (Cell-based Reporter Assay) ~300-600 nM[3]Less potent than OCA¹~10,000 nM[3]
Relative Potency ~100-fold more potent than CDCA[1]Potent and selective agonistBaseline

¹Direct EC₅₀ values for this compound are not explicitly stated in the primary literature, but dose-response curves show a rightward shift compared to OCA, indicating lower potency. The literature describes it as having "slightly reduced FXR activation activity compared to OCA" and suggests it may act as a partial agonist.

Mechanism of Action: The FXR Signaling Pathway

Both this compound and Obeticholic Acid function by directly binding to the ligand-binding domain (LBD) of FXR. This binding event induces a conformational change in the receptor, leading to the dissociation of co-repressors and the recruitment of co-activators. The activated FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

Key downstream effects include:

  • Inhibition of Bile Acid Synthesis: In the liver, the FXR/RXR complex induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.

  • Gut-Liver Signaling Axis: In the intestine, FXR activation stimulates the release of Fibroblast Growth Factor 19 (FGF19), which travels to the liver and binds to its receptor (FGFR4), further suppressing CYP7A1 expression.

  • Bile Acid Transport: FXR activation upregulates the expression of transporters involved in bile acid efflux from hepatocytes, such as the Bile Salt Export Pump (BSEP).

FXR_Signaling_Pathway FXR Signaling Pathway in Intestine and Liver cluster_intestine Intestinal Enterocyte cluster_liver Hepatocyte Agonist_I FXR Agonist (OCA / this compound) FXR_I FXR Agonist_I->FXR_I binds FGF19 FGF19 (Fibroblast Growth Factor 19) FXR_I->FGF19 induces transcription RXR_I RXR FGFR4 FGFR4 FGF19->FGFR4 travels via portal vein and activates Agonist_L FXR Agonist (OCA / this compound) FXR_L FXR Agonist_L->FXR_L binds SHP SHP (Small Heterodimer Partner) FXR_L->SHP induces transcription RXR_L RXR CYP7A1 CYP7A1 Gene SHP->CYP7A1 represses FGFR4->CYP7A1 represses

FXR Signaling Pathway in Intestine and Liver

Experimental Protocols

The characterization of this compound and OCA as FXR agonists relies on established in vitro assays. Below are the detailed methodologies for two key experiments.

Dual-Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the transcriptional function of FXR.

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney 293T (HEK293T) cells are cultured under standard conditions. Cells are seeded into 96-well plates and co-transfected with two plasmids:

    • An expression plasmid containing the full-length human FXR gene.

    • A reporter plasmid containing a luciferase gene under the control of an FXR-responsive promoter element (e.g., EcRE or BSEP-FXRE).

    • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Compound Treatment: After a post-transfection period (typically 6 hours), the cells are treated with varying concentrations of the test compound (this compound or OCA) or a vehicle control (e.g., DMSO).

  • Incubation: The treated cells are incubated for approximately 24 hours to allow for FXR activation, target gene transcription, and luciferase protein expression.

  • Lysis and Luminescence Measurement: The cells are lysed, and luciferase activity is measured using a luminometer. The firefly luciferase signal (from the reporter plasmid) is normalized to the Renilla luciferase signal (from the control plasmid).

  • Data Analysis: The fold activation is calculated relative to the vehicle control. Dose-response curves are generated to determine the EC₅₀ value, which is the concentration required to elicit 50% of the maximal response.

Luciferase_Assay_Workflow start Start step1 Seed HEK293T cells in 96-well plate start->step1 step2 Co-transfect with: - FXR Expression Plasmid - FXRE-Luciferase Reporter - Renilla Control step1->step2 step3 Incubate (6h) step2->step3 step4 Treat cells with This compound / OCA (various concentrations) step3->step4 step5 Incubate (24h) step4->step5 step6 Lyse cells and add Luciferase substrates step5->step6 step7 Measure Firefly & Renilla Luminescence step6->step7 step8 Normalize data and calculate Fold Activation step7->step8 end End (EC₅₀ determination) step8->end

Workflow for the Dual-Luciferase Reporter Assay
AlphaScreen Co-activator Recruitment Assay

This biochemical assay measures the direct interaction between the FXR ligand-binding domain (LBD) and a co-activator peptide, which is induced by an agonist.

Methodology:

  • Assay Components: The assay utilizes two types of microbeads:

    • Donor Beads: Coated with streptavidin, which binds to a biotinylated co-activator peptide (e.g., from SRC2).

    • Acceptor Beads: Coated with an antibody that recognizes a tag (e.g., 6xHis) on the recombinant FXR-LBD protein.

  • Reaction Setup: The recombinant His-tagged FXR-LBD, the biotinylated co-activator peptide, and the test compound (this compound or OCA) are incubated together in a microplate well.

  • Bead Addition: The Donor and Acceptor beads are added to the mixture. If the agonist induces a conformational change in the FXR-LBD that promotes binding to the co-activator peptide, the Donor and Acceptor beads are brought into close proximity (<200 nm).

  • Signal Generation: The plate is illuminated with laser light at 680 nm. The photosensitizer in the Donor bead converts ambient oxygen to singlet oxygen. If an Acceptor bead is nearby, the singlet oxygen triggers a chemiluminescent reaction within the Acceptor bead, which emits light at ~520-620 nm.

  • Detection and Analysis: The emitted light is measured. The strength of the signal is directly proportional to the binding affinity between the FXR-LBD and the co-activator peptide, allowing for the quantification of agonist potency.

AlphaScreen_Workflow cluster_no_agonist No Agonist / Antagonist cluster_agonist Agonist Present (OCA / this compound) cluster_detection Detection Principle LBD1 His-FXR-LBD Peptide1 Biotin-Coactivator LBD2 His-FXR-LBD Peptide2 Biotin-Coactivator LBD2->Peptide2 Binds Agonist Agonist Donor Donor Bead (Streptavidin) Acceptor Acceptor Bead (Anti-His) Donor->Acceptor <200nm proximity allows energy transfer Signal Light Signal (520-620 nm) Acceptor->Signal Emits logic Logical Flow step1 Incubate FXR-LBD, Co-activator Peptide, and Test Compound logic->step1 step2 Add Donor and Acceptor Beads step1->step2 step3 Illuminate at 680 nm step2->step3 step4 Measure emitted signal step3->step4

Principle and Workflow of the AlphaScreen Assay

Conclusion

Both Obeticholic Acid and this compound are confirmed agonists of the Farnesoid X Receptor, activating its transcriptional machinery and influencing key metabolic pathways.

  • Obeticholic Acid (OCA) is a well-characterized, high-potency synthetic agonist with established clinical use. Its efficacy in activating FXR is significantly higher than that of the endogenous ligand CDCA.[1] However, its potent, full agonism has been associated with side effects such as pruritus and adverse changes in lipid profiles in some patient populations.

  • This compound is a promising natural product-derived agonist with a distinct chemical structure. While experimental data indicate it is less potent than OCA, its unique scaffold may offer a different pharmacological profile. The observation that it may act as a partial agonist could be therapeutically advantageous, potentially achieving therapeutic benefits with a reduced risk of side effects associated with maximal FXR activation. Further research is warranted to fully elucidate its clinical potential as a novel small-molecule FXR modulator for treating liver diseases.

References

A Comparative Guide to the Efficacy of Fargesone A and GW4064 on FXR Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two prominent Farnesoid X Receptor (FXR) agonists: the natural product Fargesone A and the synthetic compound GW4064. The information presented is supported by experimental data to aid researchers in selecting the appropriate tool compound for their studies on FXR-mediated signaling pathways.

Overview of this compound and GW4064

Farnesoid X Receptor (FXR) is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose homeostasis.[1][2][3] Its activation by agonists has emerged as a promising therapeutic strategy for various metabolic diseases, including non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[4]

This compound is a natural product identified as a potent and selective FXR agonist.[5][6] It possesses a distinct chemical scaffold compared to other known FXR agonists.[4][7] In vivo studies have demonstrated that this compound can alleviate hepatocyte lipid accumulation and cell death in an FXR-dependent manner.[8]

GW4064 is a well-characterized, potent, non-steroidal synthetic agonist of FXR.[9][10] It has been extensively used as a research tool to elucidate the physiological functions of FXR and has shown efficacy in various preclinical models of metabolic and inflammatory diseases.[11][12][13]

Quantitative Comparison of Efficacy

While direct head-to-head studies providing a complete comparative dataset are limited, the following table summarizes the available quantitative and qualitative data on the efficacy of this compound and GW4064 from various studies.

ParameterThis compoundGW4064References
Potency (EC50) Not explicitly quantified, but described as a potent FXR agonist with slightly reduced activation activity compared to Obeticholic Acid (OCA).15 nM - 90 nM (assay dependent)[6],[2][9][10]
FXR Binding Directly binds to the FXR ligand-binding domain.Directly binds to the FXR ligand-binding domain.[14],[15]
Coactivator Recruitment Induces recruitment of SRC1-2 and SRC2-3 motifs to the FXR-LBD.Induces coactivator recruitment.[4][7],[16]
Target Gene Regulation Upregulates SHP and BSEP mRNA levels; Downregulates CYP7A1 and CYP8B1 mRNA levels.Upregulates SHP mRNA levels; Downregulates CYP7A1 and CYP3A4 mRNA levels.[17],[18][19]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

FXR Luciferase Reporter Assay

This assay is used to determine the ability of a compound to activate the transcriptional activity of FXR.

Principle: HEK293T cells are co-transfected with a plasmid encoding the FXR ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence. Activation of FXR by an agonist leads to the expression of luciferase, which is quantified by measuring luminescence.

Protocol:

  • Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. For transfection, cells are seeded in 96-well plates and co-transfected with the FXR-LBD and luciferase reporter plasmids using a suitable transfection reagent.

  • Compound Treatment: After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of the test compound (this compound or GW4064) or vehicle control (DMSO).

  • Luciferase Assay: Following a 24-hour incubation with the compound, the cells are lysed, and luciferase activity is measured using a luciferase assay kit and a luminometer.

  • Data Analysis: The relative luciferase units (RLU) are calculated and normalized to a control. The EC50 value, the concentration of the compound that produces 50% of the maximal response, is determined by plotting the dose-response curve.[20][21]

Quantitative Real-Time PCR (qPCR) for FXR Target Gene Expression

This method is used to quantify the changes in the mRNA levels of FXR target genes in response to agonist treatment.

Principle: Total RNA is extracted from cells or tissues treated with the FXR agonist. The RNA is then reverse-transcribed into complementary DNA (cDNA), which serves as a template for qPCR. The amount of PCR product is quantified in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

Protocol:

  • Cell/Tissue Treatment and RNA Extraction: Cells (e.g., HepG2) or animal tissues are treated with the FXR agonist or vehicle. Total RNA is then extracted using a suitable RNA isolation kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR: The qPCR reaction is set up with the cDNA template, gene-specific primers for the target genes (e.g., SHP, BSEP, CYP7A1) and a housekeeping gene (e.g., GAPDH), and a qPCR master mix containing DNA polymerase and a fluorescent reporter.

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing the expression to the housekeeping gene and comparing it to the vehicle-treated control.[13][22]

AlphaScreen Assay for FXR Coactivator Recruitment

This is a bead-based proximity assay to measure the interaction between the FXR LBD and a coactivator peptide upon agonist binding.

Principle: The assay utilizes two types of beads: donor beads and acceptor beads. The FXR-LBD is tagged and bound to the donor beads, while a biotinylated coactivator peptide (e.g., from SRC-1) is bound to streptavidin-coated acceptor beads. In the presence of an agonist, the FXR-LBD undergoes a conformational change that promotes its interaction with the coactivator peptide, bringing the donor and acceptor beads into close proximity. Upon excitation of the donor beads with a laser, singlet oxygen is generated, which diffuses to the nearby acceptor beads, triggering a chemiluminescent signal that is detected.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing the tagged FXR-LBD, the biotinylated coactivator peptide, and the test compound at various concentrations.

  • Incubation: Incubate the mixture to allow for compound binding and protein-peptide interaction.

  • Bead Addition: Add the donor and acceptor beads to the reaction mixture.

  • Signal Detection: After a further incubation period in the dark, the plate is read on an AlphaScreen-capable plate reader.

  • Data Analysis: The signal intensity is proportional to the extent of FXR-coactivator interaction. The EC50 value for coactivator recruitment is determined from the dose-response curve.[14][23]

Visualizing the Pathways and Workflows

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

FXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist FXR Agonist (this compound or GW4064) FXR FXR Agonist->FXR Binds and Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) FXR_RXR->FXRE Binds TargetGenes Target Gene Transcription FXRE->TargetGenes Regulates SHP SHP TargetGenes->SHP Upregulates BSEP BSEP TargetGenes->BSEP Upregulates CYP7A1 CYP7A1 TargetGenes->CYP7A1 Downregulates SHP->CYP7A1 Inhibits

Caption: FXR Signaling Pathway Activation by an Agonist.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Luciferase Luciferase Reporter Assay (FXR Transcriptional Activity) Efficacy Efficacy Luciferase->Efficacy Potency (EC50) Efficacy qPCR qPCR (Target Gene Expression) qPCR->Efficacy AlphaScreen AlphaScreen Assay (Coactivator Recruitment) AlphaScreen->Efficacy AnimalModel Animal Model (e.g., NASH model) Treatment Treatment with This compound or GW4064 AnimalModel->Treatment Analysis Analysis (Histology, Gene Expression) Treatment->Analysis TherapeuticPotential TherapeuticPotential Analysis->TherapeuticPotential Therapeutic Potential start Compound (this compound or GW4064) start->Luciferase start->qPCR start->AlphaScreen Efficacy->AnimalModel

Caption: Workflow for Evaluating FXR Agonist Efficacy.

Conclusion

Both this compound and GW4064 are valuable tools for studying FXR biology. GW4064 is a well-established, potent synthetic agonist with a significant body of literature supporting its use. This compound, a more recently identified natural product, presents a novel chemical scaffold and has demonstrated promising in vivo activity, suggesting its potential as a lead compound for drug development. The choice between these two agonists will depend on the specific research question, the desired pharmacological profile, and the experimental system being used. This guide provides a foundational comparison to aid in this selection process.

References

Fargesone A: A Comparative Guide to its Validation as a Selective FXR Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Fargesone A, a novel, natural product-derived Farnesoid X Receptor (FXR) agonist. It objectively compares its performance against other well-established and clinical-stage FXR agonists, supported by experimental data. Detailed methodologies for key validation assays are provided to enable researchers to replicate and build upon these findings.

Introduction to FXR and the Need for Selective Agonists

The Farnesoid X Receptor (FXR) is a nuclear receptor primarily expressed in the liver, intestine, and kidneys. It plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[1] Activation of FXR has emerged as a promising therapeutic strategy for various metabolic and liver diseases, including non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[1][2]

While the first-generation FXR agonist, Obeticholic Acid (OCA), has been approved for PBC, its use is associated with side effects such as pruritus (itching) and elevations in LDL cholesterol.[2][3] This has spurred the search for new FXR agonists with improved selectivity and safety profiles. This compound, a natural product, has been identified as a potent and selective FXR agonist with a chemical scaffold significantly different from existing agonists.[4]

Comparative Analysis of FXR Agonists

The following tables summarize the in vitro potency and selectivity of this compound in comparison to other notable FXR agonists.

Table 1: In Vitro Potency of FXR Agonists

This table presents the half-maximal effective concentration (EC50) values for various FXR agonists, indicating the concentration required to elicit 50% of the maximal response in different assays. Lower EC50 values denote higher potency.

CompoundAssay TypeCell Line/SystemEC50 (nM)Reference
This compound AlphaScreen Assay6His-tagged FXR-LBDNot explicitly quantified in nM, but shown to be dose-dependent[4]
Dual-Luciferase Reporter AssayHEK293TNot explicitly quantified in nM, but shown to be dose-dependent[4][5]
Obeticholic Acid (OCA) Transactivation AssayHepG2300 - 600[6]
Cell-free Assay-~100[6]
Full-length human FXR reporter assayHEK293130[7]
GW4064 Reporter Gene AssayCV-1 (human FXR)65[8]
Reporter Gene AssayCV-1 (mouse FXR)80 - 90[9]
Cell-free Assay (SRC1 recruitment)-15[10]
Tropifexor (LJN452) HTRF Assay-0.2[11][12]
Transcriptional Activity Assay (BSEP promoter)-0.26[13]
Cilofexor (GS-9674) Transactivation Assay-43[14]
Table 2: Selectivity Profile of FXR Agonists

This table highlights the selectivity of this compound and comparator compounds for FXR over other nuclear receptors. High selectivity is crucial for minimizing off-target effects.

CompoundOff-Target Receptors TestedSelectivity ProfileReference
This compound PPARα, PPARβ, PPARγ, PXR, RORα, RORβ, RORγNo substantial agonistic activity on other tested nuclear receptors.[4][5]
Obeticholic Acid (OCA) TGR5Also a TGR5 agonist, which may contribute to pruritus.[2][7]
GW4064 Other nuclear receptors (e.g., retinoic acid receptor)No activity at concentrations up to 1 μM.[9]
Tropifexor (LJN452) Broad panel of enzymes, ion channels, nuclear receptors, and GPCRs>10,000-fold selectivity for FXR. No measurable activity on TGR5.[10][11]
Cilofexor (GS-9674) Not specified in detail in the provided results.Known to be a selective FXR agonist.[15][16]

Experimental Protocols

Detailed methodologies for the key assays used to validate this compound as an FXR agonist are provided below.

AlphaScreen Assay for FXR-Coactivator Interaction

This biochemical assay measures the ability of a compound to promote the interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide.

Principle: The assay utilizes donor and acceptor beads that are brought into proximity when the FXR-LBD, labeled with a 6-His tag, binds to a biotinylated coactivator peptide (e.g., SRC2-3) in the presence of an agonist. Upon excitation, the donor beads release singlet oxygen, which excites the acceptor beads, leading to a luminescent signal.

Workflow Diagram:

AlphaScreen_Workflow cluster_preparation Preparation cluster_assay Assay Plate cluster_detection Detection FXR_LBD 6His-FXR-LBD Mix Incubate FXR-LBD, Coactivator, and Compound FXR_LBD->Mix Coactivator Biotin-SRC2-3 Coactivator->Mix Compound This compound / Comparator Compound->Mix Add_Beads Add Streptavidin-Donor and Ni-NTA-Acceptor Beads Mix->Add_Beads Incubate Incubate in the dark Add_Beads->Incubate Read Read on Alpha-enabled plate reader (680 nm excitation, 520-620 nm emission) Incubate->Read

Caption: Workflow for the AlphaScreen assay.

Detailed Protocol:

  • Reagent Preparation: Prepare solutions of 6His-tagged FXR-LBD, biotinylated coactivator peptide (e.g., SRC2-3), and test compounds (this compound and comparators) in assay buffer.

  • Assay Plate Setup: In a 384-well plate, add the test compounds at various concentrations.

  • Incubation: Add the FXR-LBD and coactivator peptide solution to the wells and incubate to allow for binding.

  • Bead Addition: Add a mixture of streptavidin-coated donor beads and nickel chelate (Ni-NTA) acceptor beads.

  • Incubation in the Dark: Incubate the plate in the dark to allow for bead-protein complex formation.

  • Signal Detection: Read the plate on an AlphaScreen-compatible plate reader. The intensity of the light emission is proportional to the extent of FXR-coactivator interaction.

Dual-Luciferase Reporter Gene Assay

This cell-based assay measures the transcriptional activity of FXR in response to an agonist.

Principle: Cells are co-transfected with two plasmids: one expressing the full-length FXR and another containing a luciferase reporter gene under the control of an FXR response element (FXRE). A third plasmid expressing Renilla luciferase is also co-transfected to normalize for transfection efficiency. In the presence of an FXR agonist, FXR binds to the FXRE and drives the expression of firefly luciferase.

Workflow Diagram:

Dual_Luciferase_Workflow cluster_transfection Cell Transfection cluster_treatment Treatment cluster_lysis_detection Lysis & Detection cluster_analysis Data Analysis Cells HEK293T Cells Transfect Co-transfect cells with plasmids Cells->Transfect Plasmids FXR Expression Plasmid FXRE-Luciferase Reporter Renilla Luciferase Control Plasmids->Transfect Add_Compound Add this compound or comparator compounds Transfect->Add_Compound Incubate Incubate for 24 hours Add_Compound->Incubate Lyse Lyse cells Incubate->Lyse Measure_Firefly Measure Firefly Luciferase Activity Lyse->Measure_Firefly Measure_Renilla Measure Renilla Luciferase Activity Measure_Firefly->Measure_Renilla Normalize Normalize Firefly to Renilla Luciferase Measure_Renilla->Normalize

Caption: Workflow for the Dual-Luciferase reporter assay.

Detailed Protocol:

  • Cell Culture and Transfection: Plate HEK293T cells in a 96-well plate. Co-transfect the cells with the FXR expression plasmid, the FXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment: After transfection, treat the cells with varying concentrations of this compound or comparator compounds.

  • Incubation: Incubate the cells for 24 hours to allow for gene expression.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly luciferase activity using a luminometer. Subsequently, add a quenching reagent and a substrate for Renilla luciferase and measure its activity.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

FXR Signaling Pathway

Activation of FXR by an agonist like this compound initiates a signaling cascade that regulates the expression of numerous target genes involved in metabolic homeostasis.

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Downstream Effects Fargesone_A This compound FXR FXR Fargesone_A->FXR Binds and activates FXR_RXR_dimer FXR-RXR Heterodimer FXR->FXR_RXR_dimer RXR RXR RXR->FXR_RXR_dimer FXRE FXR Response Element (FXRE) FXR_RXR_dimer->FXRE Binds to Coactivators Coactivators (e.g., SRCs) FXR_RXR_dimer->Coactivators Recruits Target_Genes Target Gene Transcription FXRE->Target_Genes Initiates Coactivators->FXRE Binds to SHP ↑ SHP Target_Genes->SHP BSEP ↑ BSEP Target_Genes->BSEP CYP7A1 ↓ CYP7A1 Target_Genes->CYP7A1 SREBP1c ↓ SREBP-1c Target_Genes->SREBP1c FGF19 ↑ FGF19 (intestine) Target_Genes->FGF19 SHP->CYP7A1 Inhibits

Caption: FXR signaling pathway upon agonist binding.

Upon binding to an agonist like this compound, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding event recruits coactivators, leading to the transcription of genes that regulate bile acid synthesis and transport (e.g., increased expression of the Small Heterodimer Partner (SHP) and the Bile Salt Export Pump (BSEP), and decreased expression of Cholesterol 7α-hydroxylase (CYP7A1)), lipid metabolism (e.g., decreased expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c)), and glucose homeostasis.[1][17][18] In the intestine, FXR activation also induces the expression of Fibroblast Growth Factor 19 (FGF19), which signals back to the liver to further suppress bile acid synthesis.[17]

Conclusion

The experimental data presented in this guide validate this compound as a potent and selective FXR agonist. Its distinct chemical structure and high selectivity for FXR over other nuclear receptors make it a promising candidate for further investigation as a potential therapeutic for metabolic and liver diseases. The comparative data provided herein serves as a valuable resource for researchers in the field of drug discovery and development, facilitating the objective evaluation of this compound against other FXR modulators. The detailed experimental protocols offer a foundation for further studies aimed at elucidating the full therapeutic potential of this novel compound.

References

Fargesone A: Direct Engagement with the Farnesoid X Receptor

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of Fargesone A as a direct Farnesoid X Receptor (FXR) agonist, supported by experimental evidence.

This compound, a natural product, has been identified as a potent and selective agonist of the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose homeostasis.[1][2] This guide provides a comparative overview of this compound's interaction with FXR, presenting experimental data that confirms its direct binding and activation of the receptor, alongside a comparison with other known FXR agonists. The detailed experimental protocols and signaling pathway visualizations offer a comprehensive resource for researchers in nuclear receptor biology and drug discovery.

Comparative Agonist Performance

The efficacy of this compound as an FXR agonist has been benchmarked against established synthetic and natural ligands. The following table summarizes the half-maximal effective concentrations (EC50) derived from dose-response curves in various assays, illustrating the relative potency of these compounds in activating FXR.

CompoundAssay TypeEC50 (µM)Reference
This compound AlphaScreen (SRC2-3 recruitment)~1.0[1][3]
Dual-Luciferase Reporter~1.0[1][3]
Obeticholic Acid (OCA)AlphaScreen (SRC2-3 recruitment)~0.1[1][3]
Dual-Luciferase Reporter~0.1[1][3]
GW4064Not explicitly stated for direct comparison with this compound in provided results, but used as a reference FXR agonist.[1][2]

Evidence of Direct Interaction

The direct binding of this compound to FXR is substantiated by a series of robust experiments. These studies collectively demonstrate that this compound does not activate FXR through indirect mechanisms but rather by physically interacting with the receptor's ligand-binding domain (LBD).

Coactivator and Corepressor Modulation

In biochemical AlphaScreen assays, this compound was shown to promote the recruitment of steroid receptor coactivator (SRC) motifs, specifically SRC1-2 and SRC2-3, to the FXR-LBD in a dose-dependent manner.[1][3] Concurrently, this compound was observed to decrease the interaction between FXR and the nuclear receptor corepressor 2 (NCoR2).[1][2] This dual activity of coactivator recruitment and corepressor dismissal is a hallmark of direct agonist binding to nuclear receptors.

Competitive Antagonism

Further evidence for direct binding comes from competition assays with the known FXR antagonist, Guggulsterone E&Z (GS). In both AlphaScreen and cell-based dual-luciferase reporter assays, GS was able to block the activation of FXR induced by this compound in a dose-dependent fashion.[1][2][4] This competitive inhibition strongly suggests that this compound and GS vie for the same or overlapping binding sites on the FXR protein.

Mutational Analysis of the Ligand-Binding Pocket

Site-directed mutagenesis studies have pinpointed key amino acid residues within the FXR LBD that are critical for this compound's activity. Mutations of residues such as L287, L348, I352, H447, and W454, which are predicted by molecular docking to form hydrophobic and hydrogen-bonding interactions with this compound, were found to abolish or significantly reduce its ability to activate FXR.[1][4] This provides compelling evidence that this compound directly docks into the FXR ligand-binding pocket to exert its agonistic effects.

Selectivity Profile

To ascertain its specificity, this compound was tested against a panel of other nuclear receptors, including peroxisome proliferator-activated receptors (PPARα, β, and γ), pregnane X receptor (PXR), and retinoid-related orphan receptors (RORα, β, and γ). This compound did not exhibit any significant agonistic activity towards these receptors, highlighting its selectivity for FXR.[1][2]

Experimental Protocols

AlphaScreen Assay for Coactivator Recruitment

This assay quantifies the interaction between the 6His-tagged FXR-LBD and biotin-labeled coactivator peptides upon ligand binding.

  • Reagents: 6His-tagged FXR-LBD, biotinylated SRC2-3 peptide, Streptavidin-coated Donor beads, and Nickel chelate Acceptor beads.

  • Procedure:

    • The 6His-FXR-LBD is incubated with the test compound (e.g., this compound) in an assay buffer.

    • The biotinylated SRC2-3 peptide is added to the mixture.

    • Streptavidin-coated Donor beads and Nickel chelate Acceptor beads are then added.

    • The plate is incubated in the dark to allow for binding.

  • Detection: If the ligand induces an interaction between the FXR-LBD and the coactivator peptide, the Donor and Acceptor beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the Acceptor bead, resulting in light emission at 520-620 nm. The strength of the signal is proportional to the extent of the protein-protein interaction.

Dual-Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of FXR in response to a ligand.

  • Cell Culture and Transfection: HEK293T cells are cultured and then co-transfected with two plasmids: one encoding the full-length FXR and another containing a luciferase reporter gene under the control of an ecdysone response element (EcRE), which is recognized by FXR. A Renilla luciferase plasmid is also co-transfected to normalize for transfection efficiency.

  • Compound Treatment: After a 6-hour transfection period, the cells are treated with varying concentrations of the test compound (e.g., this compound) or a vehicle control (DMSO).

  • Luciferase Activity Measurement: Following a 24-hour incubation period, the cells are lysed, and the luciferase and Renilla activities are measured using a luminometer. The firefly luciferase activity is normalized to the Renilla luciferase activity to determine the fold activation of FXR transcriptional activity.

Visualizing the Molecular Interactions and Workflows

To further elucidate the mechanisms and experimental processes discussed, the following diagrams are provided.

FXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound FXR_RXR_inactive FXR-RXR (Inactive) This compound->FXR_RXR_inactive Binds & Activates Corepressor Corepressor FXR_RXR_inactive->Corepressor FXR_RXR_active FXR-RXR (Active) FXR_RXR_inactive->FXR_RXR_active Conformational Change Corepressor->FXR_RXR_inactive Dissociates Coactivator Coactivator FXR_RXR_active->Coactivator FXRE FXR Response Element (FXRE) FXR_RXR_active->FXRE Binds Target_Gene Target Gene Transcription FXRE->Target_Gene Promotes

Caption: FXR Signaling Pathway Activation by this compound.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellbased Cell-Based Assay cluster_analysis Data Analysis AlphaScreen_Setup 1. Incubate FXR-LBD, this compound, & Biotin-SRC2-3 Add_Beads 2. Add Donor & Acceptor Beads AlphaScreen_Setup->Add_Beads AlphaScreen_Readout 3. Measure Luminescence Signal Add_Beads->AlphaScreen_Readout EC50_Calculation Calculate EC50 values AlphaScreen_Readout->EC50_Calculation Transfection 1. Co-transfect HEK293T cells with FXR, EcRE-Luc, & Renilla plasmids Treatment 2. Treat cells with this compound Transfection->Treatment Luciferase_Assay 3. Measure Firefly & Renilla Luciferase Activity Treatment->Luciferase_Assay Luciferase_Assay->EC50_Calculation

Caption: Workflow for Confirming this compound-FXR Interaction.

References

A Head-to-Head Comparison of Fargesone A and Other Farnesoid X Receptor (FXR) Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, has emerged as a critical regulator of bile acid, lipid, and glucose homeostasis. Its role in metabolic and inflammatory pathways has made it a promising therapeutic target for a range of conditions, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and other liver and metabolic diseases. A growing number of synthetic and natural compounds are being investigated for their ability to modulate FXR activity. This guide provides a head-to-head comparison of the natural product Fargesone A with other prominent FXR modulators, supported by experimental data.

Performance Comparison of FXR Modulators

The potency of FXR modulators is a key determinant of their therapeutic potential. The half-maximal effective concentration (EC50) is a standard measure of a compound's potency in activating a receptor. The following table summarizes the reported EC50 values for this compound and other well-characterized FXR agonists.

CompoundTypeEC50 (in vitro)Assay TypeReference
This compound Natural Product (Sesquiterpenoid)Not explicitly quantified in provided search results, but identified as a potent and selective FXR agonist.AlphaScreen & Luciferase Reporter Assay[1]
Obeticholic Acid (OCA) Semi-synthetic Bile Acid Analog~100 nMNot specified in provided search results[2]
GW4064 Synthetic Non-steroidal Agonist65 nMNot specified in provided search results[3][4]
Tropifexor (LJN452) Synthetic Non-steroidal Agonist0.2 nMHTRF assay[5]
Cilofexor (GS-9674) Synthetic Non-steroidal Agonist43 nMNot specified in provided search results[3]

Experimental Protocols

Accurate and reproducible assessment of FXR modulator activity is crucial for drug discovery and development. Below are detailed methodologies for key experiments commonly used to characterize these compounds.

FXR Activation: Cell-Based Luciferase Reporter Gene Assay

This assay measures the ability of a compound to activate FXR and drive the expression of a reporter gene.

a. Cell Culture and Transfection:

  • HEK293T or HepG2 cells are commonly used. Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[5]

  • Seed cells in 96-well plates at a density of 1-5 x 10^4 cells per well.[4]

  • After 24 hours, transfect the cells using a suitable transfection reagent. The transfection mixture should contain a plasmid encoding the full-length human FXR or its ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of an FXR response element (e.g., IR-1) or a GAL4 upstream activation sequence. A Renilla luciferase plasmid is often co-transfected as an internal control for transfection efficiency.[4][6]

b. Compound Treatment:

  • After 4-6 hours of transfection, replace the transfection medium with fresh culture medium.[6]

  • Prepare serial dilutions of the test compounds (e.g., this compound, OCA) and a vehicle control (e.g., DMSO) in culture medium.

  • Add the diluted compounds to the cells and incubate for 18-24 hours.[5]

c. Luciferase Assay:

  • After incubation, lyse the cells using a passive lysis buffer.

  • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[6]

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

  • Plot the normalized luciferase activity against the compound concentration and determine the EC50 value using a suitable curve-fitting software.

FXR-Coactivator Interaction: AlphaScreen Assay

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay used to measure the interaction between FXR and its coactivators in the presence of a ligand.

a. Reagents and Preparation:

  • Recombinant purified Glutathione S-transferase (GST)-tagged FXR ligand-binding domain (LBD).

  • Biotinylated steroid receptor coactivator (SRC) peptide (e.g., SRC1, SRC2).

  • Streptavidin-coated Donor beads and anti-GST Acceptor beads.

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA).[7]

b. Assay Procedure:

  • In a 384-well plate, add the GST-FXR-LBD, biotinylated SRC peptide, and the test compound at various concentrations.[7]

  • Incubate the mixture at room temperature for 30-60 minutes to allow for ligand binding and protein-protein interaction.

  • Add a mixture of Streptavidin-Donor beads and anti-GST Acceptor beads to each well in the dark.[7]

  • Incubate the plate in the dark at room temperature for 1-2 hours to allow for bead-protein binding.

  • Read the plate on an AlphaScreen-capable plate reader. Excitation is typically at 680 nm, and emission is measured at 520-620 nm.[8]

c. Data Analysis:

  • The signal generated is proportional to the extent of the FXR-coactivator interaction.

  • Plot the AlphaScreen signal against the compound concentration to generate a dose-response curve and calculate the EC50 value.

FXR Target Gene Expression Analysis: Quantitative Real-Time PCR (qPCR)

This method quantifies the mRNA levels of known FXR target genes in cells or tissues treated with an FXR modulator.

a. Cell/Tissue Treatment and RNA Extraction:

  • Treat cultured cells (e.g., HepG2) or animal tissues with the FXR modulator or vehicle control for a specified period (e.g., 6-24 hours).[5]

  • Harvest the cells or tissues and extract total RNA using a suitable method (e.g., TRIzol reagent or a commercial kit).[5]

b. cDNA Synthesis:

  • Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.[5]

c. qPCR:

  • Perform qPCR using the synthesized cDNA, gene-specific primers for FXR target genes (e.g., SHP, BSEP, CYP7A1), and a housekeeping gene for normalization (e.g., GAPDH, ACTB).[5]

  • Use a qPCR instrument to amplify and detect the target genes in real-time.

d. Data Analysis:

  • Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

FXR Signaling Pathway

The following diagram illustrates the canonical FXR signaling pathway. Upon activation by a ligand, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, leading to the regulation of their transcription. Key target genes include Small Heterodimer Partner (SHP), which in turn inhibits the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis.

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_nucleus Nucleus Ligand FXR Agonist (e.g., this compound, Bile Acids) FXR_inactive FXR Ligand->FXR_inactive Binds to FXR_RXR FXR-RXR Heterodimer FXR_inactive->FXR_RXR Heterodimerizes with RXR RXR_inactive RXR RXR_inactive->FXR_RXR FXRE FXR Response Element (FXRE) FXR_RXR->FXRE Binds to SHP_gene SHP Gene FXRE->SHP_gene Activates Transcription BSEP_gene BSEP Gene FXRE->BSEP_gene Activates Transcription SHP_protein SHP Protein SHP_gene->SHP_protein Translation CYP7A1_gene CYP7A1 Gene SHP_protein->CYP7A1_gene Inhibits Transcription

Caption: Canonical FXR Signaling Pathway.

Experimental Workflow for FXR Modulator Characterization

The following diagram outlines a typical workflow for the identification and characterization of novel FXR modulators.

Experimental_Workflow cluster_screening Screening & Initial Validation cluster_characterization In-depth Characterization cluster_development Preclinical Development HTS High-Throughput Screening (e.g., AlphaScreen) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & EC50 (Luciferase Assay) Hit_ID->Dose_Response Target_Gene Target Gene Expression (qPCR) Dose_Response->Target_Gene Selectivity Selectivity Profiling (vs. other nuclear receptors) Dose_Response->Selectivity In_Vivo In Vivo Efficacy Studies (Animal Models) Target_Gene->In_Vivo Selectivity->In_Vivo ADME_Tox ADME/Toxicity Profiling In_Vivo->ADME_Tox Lead_Opt Lead Optimization ADME_Tox->Lead_Opt

Caption: FXR Modulator Discovery Workflow.

References

A Comparative Safety Analysis of Fargesone A and Synthetic Farnesoid X Receptor (FXR) Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The farnesoid X receptor (FXR), a nuclear receptor activated by bile acids, has emerged as a promising therapeutic target for a variety of metabolic and liver diseases. The development of FXR agonists is a field of intense research, with both natural compounds and synthetic molecules being investigated for their potential to modulate this key metabolic regulator. While efficacy is a primary focus, a thorough evaluation of the safety profile is paramount for the clinical translation of any new therapeutic agent. This guide provides a comparative overview of the known safety profile of the natural product Fargesone A against that of synthetic FXR agonists, supported by a summary of relevant experimental data and detailed protocols for key safety-related assays.

The Farnesoid X Receptor (FXR) Signaling Pathway

Activation of the Farnesoid X Receptor (FXR) by agonists like this compound or synthetic compounds initiates a signaling cascade that plays a crucial role in regulating bile acid, lipid, and glucose metabolism. Upon ligand binding, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding event modulates the transcription of numerous genes involved in metabolic homeostasis. For instance, it induces the expression of the small heterodimer partner (SHP), which in turn inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This negative feedback loop is central to the protective effects of FXR activation in cholestatic liver diseases.

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist FXR Agonist (this compound / Synthetic) Agonist_in Agonist Agonist->Agonist_in Enters Cell FXR_RXR_inactive FXR-RXR (Inactive) FXR_RXR_active FXR-RXR-Agonist (Active Complex) FXR_RXR_inactive->FXR_RXR_active Translocates to Nucleus Agonist_in->FXR_RXR_inactive Binds & Activates FXRE FXR Response Element (FXRE) FXR_RXR_active->FXRE Binds to SHP_Gene SHP Gene FXRE->SHP_Gene Promotes Transcription SHP_mRNA SHP mRNA SHP_Gene->SHP_mRNA Transcription SHP_Protein SHP Protein SHP_mRNA->SHP_Protein Translation CYP7A1_Gene CYP7A1 Gene CYP7A1_mRNA CYP7A1 mRNA CYP7A1_Gene->CYP7A1_mRNA Transcription Bile_Acid_Synthesis Bile Acid Synthesis (Reduced) CYP7A1_mRNA->Bile_Acid_Synthesis Leads to SHP_Protein->CYP7A1_Gene Inhibits Transcription

FXR Signaling Pathway

Safety Profile of Synthetic FXR Agonists

The most well-characterized synthetic FXR agonist is Obeticholic Acid (OCA), a semi-synthetic bile acid analog. While demonstrating therapeutic efficacy, OCA is associated with a distinct side-effect profile. Other synthetic FXR agonists in development have also shown class-specific adverse effects.

Adverse Effect CategorySpecific Adverse EffectsIncidence/Severity
Dermatological Pruritus (itching)Most common, can be severe and lead to discontinuation.
Gastrointestinal Fatigue, abdominal pain and discomfort, constipationCommon
Metabolic Increase in LDL cholesterol, decrease in HDL cholesterolObserved in clinical trials.
Hepatic Liver injury (Boxed Warning for OCA)Cases of serious liver injury, particularly in patients with advanced cirrhosis.
Cardiovascular Fast or irregular heartbeatRare

Safety Profile of this compound

This compound is a natural product isolated from the flower buds of Magnolia fargesii. Preclinical studies have identified it as a potent and selective FXR agonist with therapeutic potential in liver disease models. However, the publicly available data on its safety and toxicology are currently limited. One study noted that this compound exhibited "lower cytotoxicity in vitro" in comparison to other compounds, though quantitative data were not provided. Another study on the broader Magnolia bark extract in rats found no treatment-related adverse effects at the tested doses, which may suggest a favorable safety profile for its constituents, including this compound.[1]

Crucially, comprehensive toxicology studies, including determination of LD50, genotoxicity, cardiotoxicity, and repeated-dose toxicity, are necessary to establish a complete safety profile for this compound.

Experimental Protocols for Safety Evaluation

A standard battery of in vitro and in vivo toxicology studies is required to assess the safety profile of a novel therapeutic candidate like this compound. The following are detailed methodologies for key experiments.

General Experimental Workflow for Preclinical Safety Assessment

The preclinical safety evaluation of a new chemical entity follows a tiered approach, starting with in vitro assays to assess specific liabilities and progressing to in vivo studies to understand the overall systemic toxicity. This workflow ensures a comprehensive understanding of the potential risks before human clinical trials.

Experimental_Workflow cluster_invitro In Vitro Safety Assessment cluster_invivo In Vivo Safety Assessment Start New Compound (e.g., this compound) Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Start->Cytotoxicity Genotoxicity Genotoxicity Assays (e.g., Ames Test) Start->Genotoxicity Cardiotoxicity Cardiotoxicity Assay (hERG Assay) Start->Cardiotoxicity Decision1 Proceed to In Vivo? Cytotoxicity->Decision1 Genotoxicity->Decision1 Cardiotoxicity->Decision1 Acute_Toxicity Acute Toxicity Study (Rodent, OECD 420/423/425) Repeated_Dose Repeated-Dose Toxicity Study (Sub-acute/Chronic) Acute_Toxicity->Repeated_Dose Safety_Pharmacology Safety Pharmacology (Cardiovascular, Respiratory, CNS) Repeated_Dose->Safety_Pharmacology Decision2 Clinical Trial Candidate? Safety_Pharmacology->Decision2 Decision1->Acute_Toxicity Yes Stop1 Stop Development Decision1->Stop1 No (Significant Toxicity) Stop2 Stop Development Decision2->Stop2 No (Unacceptable Toxicity) Proceed Proceed to Clinical Trials Decision2->Proceed Yes

Preclinical Safety Workflow

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells (e.g., HepG2 human hepatoma cells) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound and a reference synthetic agonist (e.g., Obeticholic Acid) in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).

Ames Test (Bacterial Reverse Mutation Assay)

Principle: This assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it) due to mutations in the histidine operon. The test evaluates the ability of a chemical to cause reverse mutations, restoring the ability of the bacteria to synthesize histidine and grow on a histidine-free medium.

Protocol:

  • Bacterial Strains: Use a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix from rat liver).

  • Compound Preparation: Dissolve this compound and a known mutagen (positive control) in a suitable solvent (e.g., DMSO).

  • Plate Incorporation Method:

    • To a test tube, add 0.1 mL of an overnight bacterial culture, 0.5 mL of S9 mix (for metabolic activation) or phosphate buffer, and the test compound at various concentrations.

    • Add 2 mL of molten top agar containing a trace amount of histidine and biotin.

    • Vortex briefly and pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

hERG Potassium Channel Assay

Principle: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel that is crucial for cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and potentially fatal arrhythmias. This assay assesses the potential of a compound to block the hERG channel.

Protocol (Automated Patch Clamp):

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Compound Application: Prepare a range of concentrations of this compound and a known hERG blocker (positive control, e.g., E-4031).

  • Electrophysiological Recording:

    • Cells are captured on a planar patch clamp chip.

    • A whole-cell recording configuration is established.

    • A specific voltage protocol is applied to elicit hERG currents.

    • The baseline current is recorded, followed by the application of the test compound at increasing concentrations.

  • Data Acquisition: Record the hERG tail current at each concentration.

  • Data Analysis: Calculate the percentage of hERG current inhibition for each concentration and determine the IC50 value.

Acute Oral Toxicity Study (Rodent) - OECD Guideline 423 (Acute Toxic Class Method)

Principle: This method is used to estimate the acute oral toxicity of a substance and to classify it according to the Globally Harmonised System (GHS). It uses a stepwise procedure with a small number of animals.

Protocol:

  • Animals: Use healthy, young adult female rats (nulliparous and non-pregnant).

  • Housing and Fasting: House the animals in appropriate conditions and fast them overnight before dosing.

  • Dosing:

    • Administer a single oral dose of this compound by gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

    • The choice of the starting dose is based on any existing information about the substance's toxicity.

  • Observation:

    • Observe the animals closely for the first few hours after dosing and then at least once daily for 14 days.

    • Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

    • Record body weight at least weekly.

  • Procedure:

    • The outcome of the test with the first animal determines the dose for the next animal.

    • If the first animal survives, the next animal receives a higher dose. If the first animal dies, the next animal receives a lower dose.

  • Endpoint: The test is terminated when a dose that causes mortality or evident toxicity is identified, or when no effects are seen at the highest dose level. The results are used to classify the substance for acute toxicity.

Conclusion

The evaluation of the safety profile of novel FXR agonists is a critical component of their preclinical and clinical development. While synthetic FXR agonists like Obeticholic Acid have shown therapeutic promise, their use is associated with a range of adverse effects, some of which can be significant. This compound, a natural product-derived FXR agonist, represents an interesting alternative, but a comprehensive understanding of its safety is currently lacking. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of the toxicological properties of this compound and other novel FXR agonists. Such studies are essential to identify compounds with an optimal balance of efficacy and safety for the treatment of metabolic and liver diseases.

References

Fargesone A: A Potent FXR Agonist with Unexplored Potential in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current literature reveals that while Fargesone A has been identified as a potent and selective agonist of the Farnesoid X Receptor (FXR), its effects across different cancer cell lines remain largely uninvestigated. This guide summarizes the established biological activities of this compound, clarifies its distinction from the similarly named compound fargesin, and highlights the significant gap in research regarding its potential as an anti-cancer agent.

Currently, there is a notable absence of published studies detailing the cross-validation of this compound's effects in a panel of diverse cancer cell lines. The majority of available data focuses on its role in metabolic regulation, primarily within liver cells. Therefore, a direct comparison of its performance against other alternatives in an oncological context is not feasible at this time. This guide presents the existing data on this compound and provides detailed experimental protocols for the assays used in its characterization, aiming to facilitate future research in this promising area.

This compound as a Farnesoid X Receptor (FXR) Agonist

This compound has been characterized as a potent and selective agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism.[1][2] Its activity has been primarily documented in liver-related cell lines, such as human embryonic kidney 293T (HEK293T) cells and the human liver cell line WRL68.

Key Findings in Liver Cell Lines:
  • FXR Activation: In HEK293T cells, this compound has been shown to activate FXR, leading to the recruitment of coactivators. This activity is comparable to that of known FXR agonists like obeticholic acid (OCA).[1]

  • Alleviation of Hepatocyte Injury: In WRL68 human liver cells, this compound demonstrated a protective effect by alleviating oleic acid-induced lipid accumulation and acetaminophen-induced cell death.[2] These protective effects were shown to be dependent on its FXR agonist activity.[2]

The established signaling pathway for this compound as an FXR agonist is depicted below.

FargesoneA_FXR_Pathway This compound Signaling Pathway FargesoneA This compound FXR FXR FargesoneA->FXR Binds and Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR Forms Heterodimer with RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) in DNA FXR_RXR->FXRE Binds to TargetGenes Target Gene Transcription FXRE->TargetGenes Regulates BiologicalEffects Biological Effects (e.g., Reduced Lipid Accumulation) TargetGenes->BiologicalEffects Leads to

Caption: this compound activates the Farnesoid X Receptor (FXR) signaling pathway.

Distinction from Fargesin

It is crucial to distinguish this compound from a similarly named lignan, fargesin . While both are natural products, they are structurally distinct molecules. Fargesin has been studied for its anti-cancer properties and has been shown to inhibit cell proliferation and induce G1/S phase cell cycle arrest in colon cancer cell lines (HCT116, WiDr, and HCT8) and non-small cell lung cancer cells.[3][4][5] These findings for fargesin should not be extrapolated to this compound without direct experimental evidence.

Quantitative Data Summary

Due to the lack of studies on this compound in cancer cell lines, a comparative data table for its anti-cancer effects cannot be provided. The table below summarizes the available data on its FXR agonist activity.

Cell LineAssayEndpointResultReference
HEK293TDual-Luciferase Reporter AssayFXR Transcriptional ActivationDose-dependent increase in FXR activity[1]
WRL68Oil Red O StainingLipid AccumulationSignificantly alleviated oleic acid-induced lipid accumulation[2]
WRL68Cell Viability AssayAcetaminophen-induced Cell DeathAlleviated cell death[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for this compound are provided below.

FXR Activation Assay (Dual-Luciferase Reporter Assay)

This assay is used to quantify the ability of a compound to activate the Farnesoid X Receptor.

  • Cell Culture and Transfection: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS). Cells are seeded in 96-well plates. After 24 hours, cells are co-transfected with plasmids encoding for full-length FXR and an FXR-responsive element (FXRE) driving the expression of a luciferase reporter gene. A plasmid expressing Renilla luciferase is also co-transfected to normalize for transfection efficiency.

  • Compound Treatment: Following transfection, cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).

  • Luciferase Activity Measurement: After a 24-hour incubation period, cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer according to the manufacturer's instructions (e.g., Dual-Glo Luciferase Assay System, Promega).

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold activation is calculated relative to the vehicle-treated control cells.

Lipid Accumulation Assay (Oil Red O Staining)

This method is used to visualize and quantify lipid accumulation in cells.

  • Cell Culture and Treatment: WRL68 cells are seeded on coverslips in 24-well plates and cultured in their appropriate medium. To induce lipid accumulation, cells are treated with oleic acid. Concurrently, cells are treated with this compound or a vehicle control for 24 hours.

  • Fixation: The culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS). The cells are then fixed with 4% paraformaldehyde in PBS for 30 minutes at room temperature.

  • Staining: The fixed cells are washed with PBS and then with 60% isopropanol. The cells are then stained with a freshly prepared Oil Red O working solution for 15-30 minutes at room temperature.

  • Washing and Counterstaining: The staining solution is removed, and the cells are washed with 60% isopropanol and then with distilled water. The nuclei can be counterstained with hematoxylin or DAPI for visualization.

  • Imaging and Quantification: The coverslips are mounted on microscope slides. Images are captured using a light microscope. The amount of lipid accumulation can be quantified by extracting the Oil Red O stain from the cells with isopropanol and measuring the absorbance at a specific wavelength (e.g., 510 nm).

Future Directions and Conclusion

The potent and selective FXR agonist activity of this compound, coupled with its protective effects in liver cells, suggests that it is a valuable pharmacological tool. However, the role of FXR in cancer is complex and context-dependent, acting as a tumor suppressor in some cancers and potentially promoting proliferation in others.[6][7]

The lack of data on the effects of this compound in cancer cell lines represents a significant knowledge gap. Future research should focus on:

  • Screening this compound across a diverse panel of cancer cell lines representing different tumor types (e.g., colon, breast, lung, pancreatic, and hematopoietic cancers).

  • Determining key anti-cancer parameters such as IC50 values for cell viability, induction of apoptosis, and effects on cell cycle progression.

  • Investigating the underlying mechanisms of action in cancer cells, including both FXR-dependent and potentially FXR-independent pathways.

Such studies are essential to determine whether this compound holds therapeutic potential in oncology. Until then, any discussion of its anti-cancer effects remains speculative. This guide serves as a call to the research community to explore the untapped potential of this interesting natural product.

References

Independent In Vivo Verification of Fargesone A's Therapeutic Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo therapeutic effects of Fargesone A with other farnesoid X receptor (FXR) agonists, namely Obeticholic Acid (OCA) and GW4064. The data presented is based on preclinical studies in rodent models of bile duct ligation (BDL), a well-established model for cholestatic liver injury and fibrosis.

Comparative Efficacy of FXR Agonists in the Bile Duct Ligation (BDL) Model

The following table summarizes the quantitative data on the in vivo efficacy of this compound, Obeticholic Acid, and GW4064 in rodent BDL models.

ParameterThis compoundObeticholic Acid (OCA)GW4064
Animal Model C57BL/6 MiceMice and RatsRats
Dosage 3 and 30 mg/kg/day, i.p.10 mg/kg/day (rats), 40 mg/kg (mice)30 mg/kg/day, i.p.
Duration 7 days7 days (rats)4 days
Serum ALT Data not availableElevated[1]Significantly Reduced[2]
Serum AST Data not availableElevated[1]Significantly Reduced[2]
Serum Bilirubin Reversed BDL-induced increase[3]Data not availableNo significant reduction in severe model
Liver Fibrosis Reduced collagen deposition[3]Severe fibrosis observed (at 40 mg/kg)[1]Reduced expression of TGF-β1[4]
Inflammation Reduced inflammatory infiltrates and inflammatory gene expression (IL-6, IL-1β, iNOS, COX2)[3]Data not availableDecreased inflammatory cell infiltration

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate replication and further investigation.

Bile Duct Ligation (BDL) Surgical Procedure in Mice

The BDL model is a standard surgical procedure to induce cholestatic liver injury and fibrosis.

  • Anesthesia: Mice are anesthetized using isoflurane (4% for induction, 1.5-2% for maintenance) in 100% oxygen.

  • Surgical Preparation: The abdominal area is shaved and sterilized. The mouse is placed on a heating pad to maintain body temperature.

  • Laparotomy: A midline abdominal incision is made to expose the peritoneal cavity.

  • Bile Duct Ligation: The common bile duct is carefully isolated and double-ligated with surgical sutures. The duct is then transected between the two ligatures.

  • Closure: The abdominal wall and skin are closed in layers.

  • Post-operative Care: Analgesics are administered to manage pain. Animals are closely monitored for recovery.

Drug Administration Protocols
  • This compound: Administered via intraperitoneal (i.p.) injection at doses of 3 and 30 mg/kg, once daily for 7 days, starting after the BDL surgery.[3]

  • Obeticholic Acid (OCA): In the mouse study, administered at 40 mg/kg.[1] In the rat study, administered orally at 10 mg/kg/day.

  • GW4064: Administered via intraperitoneal (i.p.) injection at a dose of 30 mg/kg, once daily for 4 days.[2]

Signaling Pathways and Experimental Workflow

FXR Agonist Signaling Pathway in Liver Fibrosis

Farnesoid X receptor (FXR) agonists exert their anti-fibrotic effects primarily through the activation of FXR in hepatic stellate cells (HSCs), the main cell type responsible for liver fibrosis.

FXR_Signaling cluster_ligand FXR Agonist cluster_cell Hepatic Stellate Cell (HSC) This compound This compound FXR FXR This compound->FXR Activates NF_kB NF_kB FXR->NF_kB Inhibits HSC_Activation HSC_Activation FXR->HSC_Activation Inhibits Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines NF_kB->Pro_inflammatory_Cytokines Promotes Pro_inflammatory_Cytokines->HSC_Activation Leads to Pro_fibrotic_Genes Pro_fibrotic_Genes Fibrosis Fibrosis Pro_fibrotic_Genes->Fibrosis Results in HSC_Activation->Pro_fibrotic_Genes Upregulates

FXR agonist activation of FXR inhibits HSC activation and fibrosis.

In Vivo Experimental Workflow for this compound Evaluation

The following diagram outlines the typical workflow for evaluating the in vivo efficacy of this compound in the BDL mouse model.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Model C57BL/6 Mice BDL_Surgery Bile Duct Ligation (BDL) Surgery Animal_Model->BDL_Surgery Drug_Administration This compound Administration (i.p., daily for 7 days) BDL_Surgery->Drug_Administration Control_Group Vehicle Control BDL_Surgery->Control_Group Serum_Analysis Serum Analysis (ALT, AST, Bilirubin) Drug_Administration->Serum_Analysis Histopathology Liver Histopathology (H&E, Sirius Red) Drug_Administration->Histopathology Gene_Expression Gene Expression Analysis (RT-qPCR for fibrosis and inflammation markers) Drug_Administration->Gene_Expression Control_Group->Serum_Analysis Control_Group->Histopathology Control_Group->Gene_Expression

Workflow for in vivo evaluation of this compound in the BDL model.

References

A Comparative Analysis of Gene Regulatory Networks Modulated by Fargesone A and Other Farnesoid X Receptor (FXR) Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the gene regulatory networks affected by the novel Farnesoid X Receptor (FXR) agonist, Fargesone A, and other well-established FXR agonists including Obeticholic Acid (OCA), GW4064, Cilofexor, and Tropifexor. This document summarizes quantitative data, details experimental methodologies, and visualizes key pathways to offer an objective resource for researchers in metabolic diseases and drug discovery.

Introduction to FXR and its Agonists

The Farnesoid X Receptor (FXR) is a nuclear receptor primarily expressed in the liver, intestine, kidneys, and adrenal glands. It plays a pivotal role in regulating the expression of genes involved in bile acid, lipid, and glucose metabolism. Activation of FXR by its agonists has emerged as a promising therapeutic strategy for various metabolic disorders, including non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).

This compound, a natural product, has been identified as a potent and selective FXR agonist.[1] This guide compares its effects on FXR-mediated gene regulation with other synthetic and semi-synthetic agonists, providing a valuable tool for understanding their similarities and differences.

Comparative Analysis of FXR Agonist Potency

The potency of FXR agonists is a critical parameter for their therapeutic efficacy. The half-maximal effective concentration (EC50) is a common metric used to quantify the concentration of an agonist required to elicit 50% of its maximal effect.

AgonistEC50 (FXR Transactivation Assay)Cell LineReference
This compound~1 µM (partial agonist activity suggested)HEK293T[1]
Obeticholic Acid (OCA)99 nMNot Specified[2]
GW406465 nMCV1[2]
Cilofexor43 nMNot Specified[2]
Tropifexor0.26 nM (BSEP promoter activity)Not Specified[3]

Note: The EC50 values presented are from different studies and experimental systems, which may contribute to variability. Direct head-to-head comparisons in the same assay system would provide a more definitive assessment of relative potency.

Impact on FXR Target Gene Expression

Activation of FXR by agonists leads to the modulation of a cascade of target genes. This guide focuses on key genes involved in bile acid synthesis and transport: Small Heterodimer Partner (SHP), Bile Salt Export Pump (BSEP), Cytochrome P450 7A1 (CYP7A1), and Cytochrome P450 8B1 (CYP8B1). This compound has been shown to upregulate SHP and BSEP expression while downregulating CYP7A1 and CYP8B1.[1][4] The following sections summarize the reported effects of various agonists on these genes. Due to the lack of a single study with a direct head-to-head comparison of all agonists, the data is presented for each agonist based on available literature.

This compound
Target GeneEffectCell/Animal ModelReference
SHPUpregulationMouse model of liver injury[1]
BSEPUpregulationMouse model of liver injury[1]
CYP7A1DownregulationMouse model of liver injury[1]
CYP8B1DownregulationMouse model of liver injury[1]
Obeticholic Acid (OCA)
Target GeneEffectCell/Animal ModelReference
SHPUpregulationHepG2 cells[5]
BSEPUpregulationHepG2 cells[5]
CYP7A1DownregulationHuman hepatocytes[6]
FGF19UpregulationHuman hepatocytes[6]
GW4064
Target GeneEffectCell/Animal ModelReference
SHPUpregulationPrimary mouse hepatocytes[7]
BSEPUpregulationPrimary mouse hepatocytes[7]
CYP7A1DownregulationWild-type mice[8]
CYP8B1DownregulationWild-type mice[9]
Cilofexor
Target GeneEffect (Dose-dependent)Animal ModelReference
SHPUpregulationRat NASH model[10]
CYP7A1DownregulationRat NASH model[10]
FGF15UpregulationRat NASH model[10]
Tropifexor
Target GeneEffect (Dose-dependent)Cell/Animal ModelReference
SHPUpregulationPrimary human hepatocytes[3]
BSEPUpregulationPrimary human hepatocytes[3]
FGF15UpregulationRodent models[3]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.

FXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist FXR Agonist (this compound, OCA, etc.) FXR_RXR_inactive FXR-RXR Heterodimer (Inactive) Agonist->FXR_RXR_inactive Binds and activates FXR_RXR_active FXR-RXR Heterodimer (Active) FXR_RXR_inactive->FXR_RXR_active Translocates to nucleus FXRE FXR Response Element (FXRE) FXR_RXR_active->FXRE Binds to SHP SHP FXRE->SHP Upregulates BSEP BSEP FXRE->BSEP Upregulates CYP7A1 CYP7A1 SHP->CYP7A1 Inhibits transcription CYP8B1 CYP8B1 SHP->CYP8B1 Inhibits transcription

Caption: Simplified FXR signaling pathway upon agonist binding.

Experimental_Workflow cluster_screening Agonist Screening cluster_validation Target Gene Validation cluster_analysis Data Analysis AlphaScreen AlphaScreen Assay (Binding Affinity) Luciferase_Assay Dual-Luciferase Reporter Assay (Transcriptional Activation) AlphaScreen->Luciferase_Assay Confirmatory step Cell_Culture Hepatocyte Culture (e.g., HepG2, Primary Hepatocytes) Luciferase_Assay->Cell_Culture Lead compounds Agonist_Treatment Treatment with FXR Agonists Cell_Culture->Agonist_Treatment RNA_Extraction RNA Extraction Agonist_Treatment->RNA_Extraction qRT_PCR qRT-PCR Analysis (Gene Expression Quantification) RNA_Extraction->qRT_PCR Data_Quantification Quantification of Fold Change qRT_PCR->Data_Quantification Comparative_Analysis Comparative Analysis of Agonist Effects Data_Quantification->Comparative_Analysis

Caption: General experimental workflow for comparing FXR agonists.

Detailed Experimental Protocols

AlphaScreen® Assay for FXR Binding

Objective: To determine the binding affinity of test compounds to the FXR ligand-binding domain (LBD).

Principle: This is a bead-based proximity assay. Donor beads are coated with a tag (e.g., Streptavidin) that binds to a biotinylated coactivator peptide. Acceptor beads are coated with an antibody that recognizes a tag on the FXR-LBD (e.g., 6xHis). In the presence of an agonist, the FXR-LBD undergoes a conformational change that promotes its interaction with the coactivator peptide, bringing the donor and acceptor beads into close proximity. Excitation of the donor bead at 680 nm generates singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal at 520-620 nm.[11]

Materials:

  • 6xHis-tagged FXR-LBD protein

  • Biotinylated coactivator peptide (e.g., SRC2-3)

  • Streptavidin-coated Donor beads (PerkinElmer)

  • Anti-6xHis Acceptor beads (PerkinElmer)

  • Test compounds (this compound and other agonists)

  • Assay buffer (e.g., 50 mM MOPS, 50 mM NaF, 50 mM CHAPS, 0.1 mg/mL BSA, pH 7.4)

  • 384-well microplates (white, opaque)

  • Microplate reader capable of AlphaScreen detection

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 384-well plate, add the test compounds, 6xHis-tagged FXR-LBD, and biotinylated coactivator peptide.

  • Incubate the mixture at room temperature for 30 minutes to allow for binding.

  • Add a mixture of Streptavidin-coated Donor beads and Anti-6xHis Acceptor beads to each well.

  • Incubate the plate in the dark at room temperature for 1-2 hours.

  • Read the plate on a microplate reader with AlphaScreen capabilities.

  • Data are typically plotted as signal versus compound concentration to determine EC50 values.

Dual-Luciferase® Reporter Assay for FXR Transactivation

Objective: To measure the ability of a compound to activate the transcriptional activity of FXR.

Principle: This assay utilizes two reporter genes, Firefly luciferase and Renilla luciferase. Cells are co-transfected with a plasmid containing the Firefly luciferase gene under the control of an FXR response element (FXRE) and a plasmid constitutively expressing Renilla luciferase (for normalization). Upon treatment with an FXR agonist, the activated FXR binds to the FXRE and drives the expression of Firefly luciferase. The luminescent signals from both luciferases are measured sequentially from a single sample.[12]

Materials:

  • HEK293T or HepG2 cells

  • Expression plasmid for full-length human FXR

  • Firefly luciferase reporter plasmid containing an FXRE (e.g., pGL4.27[luc2P/hFXRE/Hygro])

  • Renilla luciferase control plasmid (e.g., pRL-TK)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Dual-Luciferase® Reporter Assay System (Promega)

  • Test compounds

  • 96-well cell culture plates (white, clear bottom)

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate and grow to 70-80% confluency.

  • Co-transfect the cells with the FXR expression plasmid, the FXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds.

  • Incubate the cells for another 24 hours.

  • Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.

  • Transfer the cell lysate to a white, opaque 96-well plate.

  • Add the Luciferase Assay Reagent II (LAR II) to each well and measure the Firefly luciferase activity using a luminometer.

  • Add the Stop & Glo® Reagent to quench the Firefly luciferase reaction and simultaneously activate the Renilla luciferase. Measure the Renilla luciferase activity.

  • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. The fold induction is calculated relative to the vehicle control.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

Objective: To quantify the changes in mRNA levels of FXR target genes in response to agonist treatment.

Materials:

  • Hepatocytes (e.g., HepG2 or primary human hepatocytes)

  • FXR agonists

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers specific for target genes (SHP, BSEP, CYP7A1, CYP8B1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • Cell Treatment: Seed hepatocytes in a suitable culture plate and treat with different concentrations of FXR agonists or vehicle control for a specified time (e.g., 24 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • cDNA Synthesis: Reverse transcribe a fixed amount of total RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.

  • qPCR:

    • Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.

    • Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • A melt curve analysis should be performed at the end of the run for SYBR Green-based assays to ensure primer specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).

    • Calculate the fold change in gene expression relative to the vehicle control using the 2^-ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control).

Conclusion

This compound represents a novel addition to the growing arsenal of FXR agonists. This guide provides a comparative overview of its effects on gene regulatory networks relative to other prominent FXR agonists. While the available data suggests that this compound modulates key FXR target genes in a manner consistent with other agonists, direct, side-by-side quantitative comparisons are needed for a definitive assessment of its relative potency and efficacy. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of this compound and other FXR modulators. Future studies employing standardized assays and head-to-head comparisons will be crucial for elucidating the nuanced differences in the gene regulatory networks affected by these compounds and for guiding the development of next-generation FXR-targeted therapies.

References

Safety Operating Guide

Navigating the Safe Disposal of Fargesone A in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Understanding Fargesone A: Key Characteristics

This compound is a natural product identified as a potent and selective Farnesoid X receptor (FXR) agonist.[1][2] Its unique polycyclic structure and biological activity necessitate careful handling and disposal.[1] While a specific Safety Data Sheet (SDS) detailing its disposal is not publicly available, its identity as a biologically active organic molecule warrants treating it with the same precautions as other potent research chemicals.

CharacteristicInformation
Chemical Name This compound
Molecular Formula C₂₁H₂₄O₆[3]
Compound Type Natural Product, Benzodioxole[3]
Biological Activity Potent and selective Farnesoid X receptor (FXR) agonist[1][2]
Reported Source Isolated from the flower buds of Magnolia fargesii[1]

Standard Operating Procedure for this compound Disposal

The following protocol outlines the recommended steps for the safe disposal of this compound from a laboratory setting. This procedure is based on general guidelines for hazardous and chemical waste management.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound. This includes:

    • Nitrile gloves

    • Safety goggles or glasses

    • A lab coat

2. Waste Segregation and Collection:

  • Solid Waste:

    • Place any solid this compound, contaminated materials (e.g., weighing paper, gloves, pipette tips), and empty vials directly into a designated hazardous waste container.

    • Do not mix with non-hazardous trash.

  • Liquid Waste:

    • If this compound is in a solution, collect the liquid waste in a sealed, clearly labeled hazardous waste container.

    • The container should be compatible with the solvent used.

    • Do not dispose of this compound solutions down the drain.[4]

3. Labeling of Waste Containers:

  • Clearly label the hazardous waste container with:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The solvent(s) used (if applicable)

    • An approximate concentration or quantity

    • The date of accumulation

4. Storage of Waste:

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is secure and away from general laboratory traffic.

5. Arranging for Disposal:

  • Once the waste container is full or ready for pickup, follow your institution's procedures for hazardous waste disposal.

  • This typically involves contacting your Environmental Health and Safety (EHS) department to schedule a pickup.

6. Spill Management:

  • In the event of a spill, avoid creating dust from solid material.

  • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • For larger spills, or if you are unsure how to proceed, evacuate the area and contact your institution's EHS department immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory.

FargesoneA_Disposal_Workflow cluster_prep Preparation cluster_waste_gen Waste Generation cluster_collection Collection & Segregation cluster_final_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Sealed, Labeled Hazardous Waste Container liquid_waste->collect_liquid store_waste Store in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact Institutional EHS for Waste Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

It is crucial to remember that these are general guidelines. Always consult your institution's specific waste management policies and your local Environmental Health and Safety (EHS) department for detailed instructions and compliance with regulations.

References

Personal protective equipment for handling Fargesone A

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Fargesone A

Disclaimer: No specific Safety Data Sheet (SDS) for this compound is currently available from major chemical suppliers. The following guidance is based on general laboratory safety principles for handling novel, biologically active compounds and should be supplemented by a thorough risk assessment conducted by qualified personnel in your institution.

Personal Protective Equipment (PPE) and Engineering Controls

Given that this compound is a novel compound with limited toxicological data, stringent adherence to safety protocols is paramount. The following PPE and engineering controls are recommended to minimize exposure.

Equipment/ControlSpecification
Ventilation Handle this compound exclusively in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Eye Protection Wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses are not sufficient.
Hand Protection Use nitrile gloves. Given the lack of specific chemical resistance data, it is advisable to double-glove. Change gloves immediately if they become contaminated, and wash hands thoroughly after handling.
Body Protection Wear a fully buttoned lab coat. Consider using disposable sleeves to provide extra protection against contamination.
Respiratory Protection If there is a risk of generating dust or aerosols outside of a fume hood (e.g., during a spill cleanup), a NIOSH-approved respirator with a particulate filter (N95 or better) is recommended. A full risk assessment should determine the specific type of respiratory protection required.
Operational Plan for Handling and Storage

A systematic approach to handling and storage is crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and dark place. It should be kept in a tightly sealed, clearly labeled container.

  • Segregate from incompatible materials, although specific incompatibilities are unknown, it is good practice to store it away from strong oxidizing agents.

Weighing and Aliquoting:

  • Perform all weighing and preparation of stock solutions within a chemical fume hood.

  • Use anti-static weigh paper or a weighing boat to prevent dispersal of the powder.

  • Prepare stock solutions in an appropriate solvent (e.g., DMSO) and store them in small, single-use aliquots to minimize freeze-thaw cycles.

Disposal Plan

Dispose of all this compound waste in accordance with local, state, and federal regulations for chemical waste.

Solid Waste:

  • Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a dedicated, sealed waste bag or container labeled "Hazardous Chemical Waste."

Liquid Waste:

  • Aqueous solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Do not dispose of this compound down the drain.

Decontamination:

  • Decontaminate all surfaces and equipment that have come into contact with this compound using a suitable solvent (e.g., 70% ethanol), followed by a thorough cleaning with soap and water. All cleaning materials should be disposed of as hazardous waste.

This compound as a Farnesoid X Receptor (FXR) Agonist

This compound has been identified as a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1]

Quantitative Data on this compound Activity

The following table summarizes the in vitro activity of this compound in recruiting the coactivator motif SRC2-3 to the FXR ligand-binding domain, as determined by an AlphaScreen assay.[2]

CompoundEC₅₀ (nM) for SRC2-3 Recruitment
This compound180
Obeticholic Acid (OCA) (Positive Control)80
Experimental Protocol: AlphaScreen-based High-Throughput Screening Assay

This protocol outlines the methodology used to identify this compound as an FXR modulator.[2]

  • Protein and Reagent Preparation:

    • Prepare 6His-tagged FXR ligand-binding domain (LBD) protein.

    • Use biotinylated coactivator peptides (e.g., SRC1-2, SRC2-3).

    • Prepare AlphaScreen donor and acceptor beads according to the manufacturer's instructions.

  • Assay Procedure:

    • In a 384-well plate, add the FXR-LBD protein, biotinylated coactivator peptide, and the test compound (this compound or control).

    • Incubate the mixture at room temperature to allow for binding.

    • Add streptavidin-coated donor beads and anti-6His-coated acceptor beads.

    • Incubate in the dark to allow for bead-protein complex formation.

  • Data Acquisition:

    • Read the plate using an AlphaScreen-capable plate reader. The signal generated is proportional to the amount of coactivator peptide recruited to the FXR-LBD.

This compound-Mediated FXR Signaling Pathway

The diagram below illustrates the mechanism by which this compound, as an FXR agonist, modulates gene expression.

FargesoneA_FXR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FargesoneA This compound FXR FXR FargesoneA->FXR Binds to LBD FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR Heterodimerizes with RXR RXR RXR->FXR_RXR Coactivators Coactivators (e.g., SRCs) FXR_RXR->Coactivators Recruits FXRE FXR Response Element (FXRE) on DNA Coactivators->FXRE Binds to TargetGenes Target Gene Transcription FXRE->TargetGenes Initiates

This compound activation of the FXR signaling pathway.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.